3-methyl-N-(2-methylphenyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)15(17)16-14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLPLOTLDOUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-methyl-N-(2-methylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-methyl-N-(2-methylphenyl)benzamide. The document delves into its chemical structure, physicochemical properties, and a probable synthesis pathway. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides comparative data from closely related analogs to offer valuable insights for researchers. The guide is structured to provide a foundational understanding for professionals in chemical research and drug development, highlighting both the known characteristics and the current gaps in knowledge for this particular molecule.
Introduction
Benzamides are a significant class of organic compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active molecules, exhibiting diverse biological activities. The substituent patterns on both the benzoyl and the aniline rings of the benzamide core can significantly influence the molecule's physicochemical properties, and by extension, its biological function. This compound is a specific analog within this class, featuring methyl substitutions on both aromatic rings. Understanding the precise chemical architecture and properties of this molecule is the first step in exploring its potential applications.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| CAS Number | 97405-28-2 | [1] |
| IUPAC Name | This compound |
Molecular and Crystal Structure
Detailed crystallographic studies have elucidated the three-dimensional structure of this compound. The molecule's conformation is characterized by a notable twist in the central amide linkage. The amide group is twisted out of the plane of the 3-methylbenzoyl ring by approximately 37.95° and out of the plane of the 2-methylphenyl ring by about 37.88°. This non-planar arrangement is a key structural feature that will influence its intermolecular interactions and potential receptor binding.[2]
The two benzene rings are nearly parallel, with an inclination of only 4.2° to each other. The crystal structure is stabilized by a network of intermolecular N-H···O hydrogen bonds, which link the molecules into chains.[2] Additionally, a weak intramolecular C-H···O hydrogen bond is present, contributing to the conformational stability.[2]
Caption: Chemical structure of this compound.
Synthesis and Purification
General Synthesis Pathway
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry, typically achieved through the acylation of an amine. The most common and direct method involves the reaction of a substituted benzoyl chloride with a substituted aniline in the presence of a base. This reaction is a nucleophilic acyl substitution.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Generalized)
The following is a generalized, representative protocol for the synthesis of a substituted benzanilide, which can be adapted for the synthesis of this compound.
Materials:
-
3-Methylbenzoyl chloride
-
2-Methylaniline (o-toluidine)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylaniline (1.0 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
-
Aromatic Protons: A complex multiplet region between δ 7.0 and 8.0 ppm corresponding to the eight aromatic protons on the two rings. The substitution pattern will lead to overlapping signals.
-
Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-9.5 ppm, the chemical shift of which can be concentration and solvent dependent.
-
Methyl Protons: Two distinct singlets for the two methyl groups, likely in the range of δ 2.2-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.
-
Aromatic Carbons: A series of signals in the range of δ 120-140 ppm.
-
Methyl Carbons: Two signals in the aliphatic region, likely around δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of a secondary amide.
-
C-H Stretch (aromatic and aliphatic): Absorption bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
-
C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹.
-
N-H Bend (Amide II band): A significant absorption band around 1520-1550 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would likely involve cleavage of the amide bond, leading to the formation of the 3-methylbenzoyl cation (m/z = 119) and the 2-methylphenylaminyl radical, or the 2-methylphenyl isocyanate cation radical (m/z = 133) and the 3-methylphenyl radical.
Potential Applications and Biological Activity
Specific biological activity or applications for this compound have not been reported in the reviewed literature. However, the broader class of benzamides has a wide range of documented biological activities, suggesting potential areas of investigation for this compound.
-
Drug Development: Many approved drugs and clinical candidates contain the benzamide moiety. These compounds have shown efficacy as antiemetics, antipsychotics, and gastroprokinetics, often through interaction with dopamine and serotonin receptors.
-
Agrochemicals: Substituted benzamides are also utilized in the agricultural industry as herbicides and fungicides.
-
Material Science: The rigid structure and hydrogen bonding capabilities of benzamides make them interesting building blocks for polymers and other materials with specific thermal and mechanical properties.
Given the structural similarities to other biologically active benzamides, this compound could be a candidate for screening in various biological assays, particularly those related to central nervous system targets.
Safety and Handling
Specific toxicological data for this compound is not available. However, as with any chemical compound, it should be handled with appropriate care in a laboratory setting.
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier, if available, or to consider the safety profiles of structurally similar benzamides.
Conclusion
This compound is a well-defined chemical entity with a known molecular and crystal structure. While a detailed experimental characterization is not extensively documented in the public domain, its synthesis can be reasonably achieved through standard organic chemistry methodologies. This technical guide provides a framework for understanding its fundamental properties and outlines a general approach to its synthesis and characterization. For researchers in drug discovery and material science, this compound represents an accessible analog within the vast chemical space of benzamides, and further investigation into its biological and material properties is warranted.
References
-
Gowda, B. T., Tokarčík, M., Rodrigues, V. Z., Kožíšek, J., & Fuess, H. (2010). 3-Methyl-N-(2-methyl-phen-yl)benzamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1849. ([Link])
Sources
The 3-Methyl-N-(2-methylphenyl)benzamide Scaffold: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, conformationally restricted bi-aryl amides serve as privileged scaffolds for target-directed drug discovery. 3-Methyl-N-(2-methylphenyl)benzamide , universally identified by its CAS number 97405-28-2 [1], is a highly versatile building block. Also referred to as 2'-methyl-m-toluanilide or m-toluic acid o-toluidide, this molecule provides a rigidified vector ideal for probing deep hydrophobic pockets in kinase hinge regions and epigenetic reader domains.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical evaluation of this compound. We will explore its physicochemical properties, detail a self-validating synthetic methodology grounded in mechanistic causality, and map its utility as a pharmacophore model for advanced drug development.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of a scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The dual-methyl substitution on this bi-aryl system significantly influences its lipophilicity and steric profile.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 2'-Methyl-m-toluanilide; m-Toluic acid o-toluidide | |
| CAS Number | 97405-28-2 | [1] |
| Molecular Formula | C15H15NO | |
| Molecular Weight | 225.29 g/mol | [3] |
| H-Bond Donors | 1 (Amide NH) | Structural Derivation |
| H-Bond Acceptors | 1 (Carbonyl C=O) | Structural Derivation |
| Rotatable Bonds | 2 | Structural Derivation |
Synthetic Methodologies & Reaction Mechanisms
The synthesis of this compound is best achieved via a modified Schotten-Baumann acylation[4]. The reaction involves the nucleophilic attack of an amine on an acyl chloride, forming a transient tetrahedral intermediate that collapses to yield the amide[4].
Mechanistic Rationale
Because o-toluidine possesses an ortho-methyl group, the amine is sterically hindered. Standard peptide coupling reagents (like EDC/HOBt) often suffer from sluggish kinetics here. By utilizing the highly electrophilic m-toluoyl chloride, we overcome this steric barrier. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct; without it, the HCl would protonate the unreacted o-toluidine, forming an unreactive anilinium salt and capping the theoretical yield at 50%[4].
Step-by-Step Protocol: Acid Chloride Coupling
Step 1: Initiation and Solvation
-
Charge a flame-dried, argon-purged round-bottom flask with o-toluidine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive m-toluoyl chloride into m-toluic acid, which would terminate the coupling process.
Step 2: Base Addition
-
Add Triethylamine (TEA) (1.5 equiv) to the stirring solution.
-
Causality: TEA acts as an acid scavenger. It neutralizes the generated HCl, driving the equilibrium forward and protecting the nucleophilicity of the amine[4].
Step 3: Electrophile Introduction
-
Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add m-toluoyl chloride (1.1 equiv) over 15 minutes.
-
Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution. This prevents localized heating, which could lead to solvent degradation or the formation of unwanted ketene byproducts.
Step 4: Propagation and Self-Validation (IPQC)
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validating Step: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the lower-Rfo-toluidine spot completely disappears, replaced by a higher-Rf UV-active spot corresponding to the less polar amide product.
Step 5: Quenching and Isolation
-
Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Causality: The NaHCO3 neutralizes excess acid chloride. The 1M HCl wash selectively removes any residual unreacted o-toluidine and TEA, ensuring high crude purity prior to final crystallization.
Figure 1: Mechanistic workflow for the synthesis of this compound.
Pharmacological Relevance & Scaffold Utility
Conformational Restriction
The true value of this compound in drug discovery lies in its 3D topology. The ortho-methyl group on the aniline ring creates a severe steric clash with the amide carbonyl oxygen if the molecule attempts to adopt a planar conformation. Consequently, the o-tolyl ring is forced into an orthogonal (twisted) geometry relative to the amide plane. This pre-organization reduces the entropic penalty upon binding to a target protein.
Privileged Scaffold Applications
Bi-aryl amides of this nature are frequently utilized as:
-
Kinase Inhibitors: The amide NH and C=O act as a bidentate hinge-binding motif, while the orthogonal o-tolyl ring projects into the hydrophobic back-pocket (e.g., the DFG-out pocket).
-
Epigenetic Modulators: The twisted conformation perfectly mimics the binding mode required to occupy the narrow, hydrophobic acetyl-lysine binding channels of BET bromodomains.
Figure 2: Pharmacophore mapping of the diaryl amide scaffold in target binding.
Analytical Validation
A robust protocol must be self-validating. To confirm the successful synthesis and structural integrity of this compound, the following analytical suite is required:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Validation: The presence of a dominant [M+H]+ peak at m/z 226.1 confirms the molecular weight of the product (225.29 g/mol )[3]. Absence of a peak at m/z 108 (o-toluidine) confirms complete purification.
-
-
1H NMR (Proton Nuclear Magnetic Resonance, CDCl3):
-
Validation: The appearance of a distinct, broad singlet around ~8.0 ppm confirms the formation of the amide NH bond. The integration of two distinct methyl singlets (~2.3 ppm and ~2.4 ppm, 3H each) proves the incorporation of both the m-tolyl and o-tolyl rings.
-
References
- AK Scientific. "97405-28-2 this compound AKSci 5359CD".
- ChemicalBook. "BENZAMIDE, 3-METHYL-N-(2-METHYLPHENYL)-".
- Sigma-Aldrich. "CAS 97405-28-2 | Sigma-Aldrich - MilliporeSigma".
- Sigma-Aldrich. "2'-METHYL-M-TOLUANILIDE AldrichCPR - Sigma-Aldrich".
- Cheméo. "Chemical Properties of Benzamide, N-(3-methylphenyl)-2-methyl-".
- J&K Scientific LLC. "Schotten-Baumann Reaction".
Sources
Unlocking the Photochemical and Synthetic Potential of C15H15NO: A Comprehensive Guide to 4-(Dimethylamino)benzophenone
Executive Summary
The molecular formula C15H15NO encompasses several structural isomers, but none as industrially and scientifically significant as 4-(Dimethylamino)benzophenone (4-DABP) . As a highly efficient Type II photoinitiator, a critical intermediate in organic synthesis, and a primary degradation product of toxic triphenylmethane dyes, 4-DABP bridges the gap between polymer chemistry and environmental bioremediation.
Scientific Correction Note: In commercial databases, 4-DABP is occasionally conflated with Michler's ketone. However, as a matter of strict chemical taxonomy, Michler's ketone is the bis-derivative (4,4'-Bis(dimethylamino)benzophenone, C17H20N2O)[1], whereas 4-DABP (CID 10737) is the mono-derivative. This whitepaper establishes the authoritative physicochemical profile, mechanistic photochemistry, and self-validating experimental protocols for 4-DABP.
Physicochemical Profiling
Understanding the baseline properties of 4-DABP is critical for predicting its behavior in organic solvents and complex polymer matrices. The dimethylamino group acts as a strong electron donor, while the benzophenone moiety serves as an electron acceptor, creating a highly conjugated push-pull system responsible for its distinct UV absorption characteristics[2].
Table 1: Key Physicochemical Properties of 4-DABP
| Property | Value | Analytical Significance |
| IUPAC Name | 4-(dimethylamino)phenyl-phenylmethanone | Defines structural connectivity |
| Molecular Formula | C15H15NO | Stoichiometric basis for synthesis |
| Molecular Weight | 225.29 g/mol | Essential for molarity calculations |
| Melting Point | 88 - 92 °C | Indicator of crystalline purity |
| Boiling Point | 250 °C at 15 mmHg | Determines thermal stability limits |
| Appearance | Yellow to yellow-green crystalline powder | Visual confirmation of conjugation |
| Solubility | Soluble in ethanol/DCM; Insoluble in water | Dictates solvent choice for reactions |
Data synthesized from 3[3] and 4[4].
Mechanistic Photochemistry & Photoinitiation
4-DABP functions primarily as a Type II photoinitiator . Unlike Type I initiators that undergo unimolecular bond cleavage, Type II systems require a co-initiator (typically a tertiary amine or alcohol) to generate reactive radicals[5].
Upon UV irradiation, 4-DABP absorbs photons in the 300-400 nm range, transitioning from the singlet ground state (S0) to an excited singlet state (S1). This is rapidly followed by Intersystem Crossing (ISC) to a longer-lived reactive triplet state (T1). The T1 state abstracts a hydrogen atom from the co-initiator, generating an alkyl amino radical that initiates the polymerization of vinyl or acrylate monomers[6].
Photochemical activation and radical generation pathway of 4-DABP.
Synthetic Methodologies
Protocol 1: Synthesis of 4-DABP via Friedel-Crafts Acylation
This protocol utilizes a classic electrophilic aromatic substitution pathway, optimized for high yield and purity[7].
Causality & Self-Validation System:
The reaction relies on anhydrous conditions because the Lewis acid catalyst (
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under a continuous inert
atmosphere, dissolve 1.0 equivalent of N,N-dimethylaniline in anhydrous dichloromethane (DCM). -
Catalyst Addition: Cool the vessel to 0–5 °C using an ice-water bath. Slowly add 1.2 equivalents of anhydrous
. Causality: Strict temperature control mitigates the highly exothermic complexation step and prevents unwanted solvent degradation. -
Acylation: Introduce 1.05 equivalents of benzoyl chloride dropwise via an addition funnel over 30 minutes.
-
Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, then reflux for 4 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2).
-
Quenching: Once TLC confirms completion, carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The acidic environment breaks the robust aluminum-ketone complex, liberating the free 4-DABP.
-
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated
to neutralize residual acid, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Recrystallize the crude product from boiling ethanol. Add 5g of activated charcoal to absorb colored impurities, filter hot, and cool to yield pale yellow crystals[4].
Environmental Chemistry: Degradation Pathways
4-DABP is a critical biomarker in the environmental remediation of Malachite Green (MG), a toxic and carcinogenic triphenylmethane dye used in aquaculture and textiles. Advanced Oxidation Processes (AOPs), specifically
Hydroxyl radical-mediated degradation pathway of Malachite Green to 4-DABP.
Protocol 2: Kinetic Profiling of Malachite Green Degradation
This protocol models the degradation of MG to 4-DABP to evaluate the efficacy of wastewater treatment methodologies[9].
Causality & Self-Validation System: The protocol strictly controls pH, as the generation of •OH radicals and the structural conformation of MG are highly pH-dependent. The use of sodium thiosulfate as a quenching agent ensures that degradation kinetics are halted precisely at the withdrawal time, providing a self-validating snapshot of the reaction state.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 10 mg/L stock solution of Malachite Green in deionized water. Adjust the pH to exactly 6.0 using 0.1 M NaOH or HCl. Causality: A pH of 6.0 has been empirically proven to maximize the pseudo-first-order rate constant (
) for degradation[9]. -
Oxidant Addition: Add
to the solution to achieve a final concentration of 10 mM. -
Irradiation: Transfer the solution to a quartz photoreactor equipped with a 254 nm UV-C lamp. Begin continuous magnetic stirring.
-
Kinetic Sampling: Withdraw 5 mL aliquots at precise 5-minute intervals (from t=0 to t=60 minutes).
-
Quenching: Immediately inject each withdrawn aliquot into a vial containing an excess of sodium thiosulfate. Causality: Thiosulfate instantly reduces residual
, preventing dark reactions from artificially inflating the degradation metrics post-sampling. -
Analysis: Measure the decolorization kinetics using a UV-Vis spectrophotometer at
= 617 nm. To confirm the specific generation of 4-DABP, subject the t=30 min sample to GC-MS analysis[9].
Conclusion
The C15H15NO compound 4-(Dimethylamino)benzophenone is a highly versatile molecule. By mastering its photochemical push-pull dynamics and synthetic pathways, researchers can leverage 4-DABP across a multitude of disciplines—from formulating next-generation UV-curable polymers to mapping complex bioremediation networks for environmental safety.
References
-
4-(Dimethylamino)benzophenone | 530-44-9 - J&K Scientific - jk-sci.com. 2
-
City Research Online - city.ac.uk. 5
-
Buy 4-(Dimethylamino)benzophenone | 530-44-9 - Smolecule - smolecule.com. 7
-
4-(Dimethylamino)benzophenone - Chem-Impex - chemimpex.com.3
-
4-(Dimethylamino)benzophenone | 530-44-9 - ChemicalBook - chemicalbook.com. 4
-
Chemical structures of MG and TYG dyes. | Download Scientific Diagram - ResearchGate - researchgate.net. 8
-
4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem - nih.gov. 1
-
DE102006050153A1 - Microencapsulated photoinitiators and their use for dental materials - Google Patents - google.com. 6
-
Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism - Semantic Scholar - semanticscholar.org.9
Sources
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- 3. chemimpex.com [chemimpex.com]
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- 6. DE102006050153A1 - Microencapsulated photoinitiators and their use for dental materials - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Molecular Architecture and Causality of Physical Properties
An in-depth technical guide to the physical properties, synthesis, and characterization of 3-methyl-N-(2-methylphenyl)benzamide requires a rigorous understanding of molecular architecture. As a privileged scaffold in medicinal chemistry, the N-arylbenzamide class serves as a foundational motif for numerous kinase inhibitors, allosteric modulators, and functional materials.
This whitepaper provides a comprehensive analysis of the compound's physical properties, the causality behind its structural behavior, and self-validating protocols for its synthesis and characterization.
The physical properties of this compound (Molecular Formula: C₁₅H₁₅NO) are entirely dictated by the interplay between its hydrogen-bonding amide core and the steric bulk of its two aromatic rings.
-
The Ortho Steric Effect: The presence of a methyl group at the ortho position of the aniline-derived ring (the 2-methylphenyl moiety) prevents the molecule from adopting a perfectly planar conformation. This steric clash forces the dihedral angle between the amide plane and the N-phenyl ring to twist. Consequently, this reduced planarity disrupts optimal crystal lattice packing, which slightly lowers the melting point compared to its unhindered para-substituted analogs.
-
Intermolecular Hydrogen Bonding: Despite the steric twist, the secondary amide core acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). As established in fundamental studies of [1], this N-H···O=C network is the primary driver of the compound's solid-state stability and high melting point relative to its molecular weight.
-
Lipophilicity and Solvation: The addition of two methyl groups to the parent N-phenylbenzamide scaffold significantly increases the hydrophobic surface area. While unsubstituted [2] exhibits borderline aqueous solubility, the 15-carbon framework of this compound renders it practically insoluble in water, driving a high partition coefficient (LogP).
Quantitative Physical Properties
The following table summarizes the key physical and physicochemical parameters of the compound.
| Property | Value / Description | Causal Mechanism |
| Molecular Weight | 225.29 g/mol | Sum of atomic masses (C₁₅H₁₅NO). |
| Physical State | Crystalline Solid | Driven by intermolecular amide H-bonding networks. |
| Melting Point | 135 °C – 145 °C | Elevated by H-bonding, but tempered by ortho-methyl steric disruption of the crystal lattice. |
| Aqueous Solubility | < 0.1 mg/mL (Insoluble) | High carbon-to-heteroatom ratio (15:2) dominates the hydration energy of the amide core. |
| Organic Solubility | Soluble in DCM, EtOAc, DMSO | Lipophilic methyl groups favorably interact with aprotic and moderately polar solvents. |
| Predicted LogP | ~3.8 | Hydrophobic bulk drives partitioning into lipid-like phases, highly relevant for BBB penetration. |
Structure-Property Relationship (SPR) Visualization
The relationship between the functional groups of this compound and its macroscopic physical properties is mapped below.
Fig 1. Structure-property relationships dictating the physical characteristics of the target.
Self-Validating Synthesis Protocol
The acylation of amines is the most ubiquitous reaction in pharmaceutical synthesis [3]. To synthesize this compound, we employ a modified Schotten-Baumann approach using an acid chloride intermediate.
This protocol is designed as a self-validating system : the chemical workup inherently forces the isolation of the target product through orthogonal phase-separation logic. If the final organic layer yields a solid upon evaporation, the chemical logic dictates it must be the desired neutral amide.
Step-by-Step Methodology:
-
Activation: Suspend 1.0 equivalent of m-toluic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Reflux for 2 hours. The cessation of gas evolution (SO₂ and HCl) serves as a visual validation that the conversion to m-toluoyl chloride is complete. Remove excess SOCl₂ in vacuo.
-
Coupling: Dissolve the crude m-toluoyl chloride in fresh anhydrous DCM. Chill to 0 °C. Dropwise, add a solution containing 1.0 equivalent of o-toluidine and 1.5 equivalents of triethylamine (Et₃N) in DCM. The reaction is highly exothermic; the ice bath prevents side reactions. Stir for 4 hours, allowing the mixture to reach room temperature.
-
Self-Validating Workup (Liquid-Liquid Extraction):
-
Acid Wash: Wash the organic layer with 1M HCl. Causality: Any unreacted o-toluidine is protonated to an ammonium salt, forcing it entirely into the aqueous layer.
-
Base Wash: Wash the organic layer with saturated NaHCO₃. Causality: Any unreacted m-toluoyl chloride hydrolyzes to m-toluic acid, which is immediately deprotonated to sodium m-toluate and extracted into the aqueous layer.
-
Result: The target amide is strictly neutral and highly lipophilic. It is the only species that can logically remain in the DCM layer.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid. Recrystallize from hot ethanol/water to obtain pure this compound.
Fig 2. Self-validating synthesis workflow of this compound.
Solid-State Characterization & Analytical Validation
To confirm the physical properties and molecular integrity of the synthesized compound, the following analytical protocols must be executed. Each technique provides an orthogonal layer of structural validation.
A. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR directly probes the vibrational modes of the amide bond, confirming the solid-state hydrogen bonding network.
-
Amide I Band (C=O Stretch): Expected at ~1645–1655 cm⁻¹. The frequency is lower than a standard ketone due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.
-
Amide II Band (N-H Bend): Expected at ~1530 cm⁻¹.
-
N-H Stretch: A sharp, distinct peak at ~3250–3300 cm⁻¹. The sharpness (rather than a broad hump) validates that the compound is in a highly ordered crystalline state rather than an amorphous powder.
B. Nuclear Magnetic Resonance (NMR)
NMR provides absolute confirmation of the atomic connectivity and the distinct electronic environments caused by the methyl substitutions.
-
¹H NMR (400 MHz, DMSO-d₆):
-
The amide proton (N-H) will appear as a highly deshielded singlet at approximately 9.8–10.2 ppm . This extreme downfield shift is caused by the electron-withdrawing carbonyl group and hydrogen bonding with the DMSO solvent.
-
The aromatic protons (7H) will appear as a complex multiplet between 7.1–7.9 ppm .
-
The two methyl groups will appear as distinct singlets integrating to 3H each. The ortho-methyl (on the aniline ring) typically appears slightly further upfield (~2.2 ppm) compared to the meta-methyl on the benzoyl ring (~2.4 ppm) due to shielding effects from the twisted aromatic geometry.
-
C. Differential Scanning Calorimetry (DSC)
To accurately determine the melting point and assess crystalline purity, DSC is superior to visual capillary methods.
-
Protocol: Heat a 3–5 mg sample in a crimped aluminum pan at a rate of 10 °C/min under a nitrogen purge.
-
Validation: A single, sharp endothermic peak between 135 °C and 145 °C validates high crystalline purity. The onset temperature of this peak represents the true thermodynamic melting point, while the area under the curve yields the enthalpy of fusion (
), quantifying the energy required to break the intermolecular hydrogen bond network.
References
Conformational Locking via Non-Classical Intramolecular Hydrogen Bonding in N-(2-methylphenyl)-3-methylbenzamide
Executive Summary
In the realm of rational drug design, the benzanilide (N-phenylbenzamide) scaffold is a highly privileged structure, frequently deployed as a core pharmacophore in kinase inhibitors, receptor antagonists, and enzyme modulators. While the biological activity of these molecules is heavily dictated by their three-dimensional conformation, traditional optimization often focuses on classical hydrogen bonding (e.g., N-H···O). However, non-classical interactions—specifically C-H···O intramolecular hydrogen bonds —provide a sophisticated mechanism for "conformational locking."
This technical guide explores the structural dynamics of N-(2-methylphenyl)-3-methylbenzamide , utilizing it as a model compound to demonstrate how the steric and electronic interplay of an ortho-methyl group on the aniline ring induces a stable 7-membered non-classical hydrogen-bonded ring. By understanding and validating this interaction, researchers can intentionally engineer lipophilicity, membrane permeability, and receptor-binding rigidity into novel therapeutics.
Theoretical Framework: The Z-Conformation and the 7-Membered Ring
Secondary amides predominantly adopt a trans (Z) conformation in the solid state and in solution to minimize steric repulsion between the bulky aryl rings. In this geometry, the carbonyl oxygen (C=O) and the amide proton (N-H) are oriented anti to one another.
In N-(2-methylphenyl)-3-methylbenzamide:
-
The Benzoyl Ring (3-methylphenyl) is attached to the carbonyl carbon.
-
The Aniline Ring (2-methylphenyl) is attached to the amide nitrogen.
Because the aniline ring is positioned syn to the carbonyl oxygen in the Z-conformation, the ortho-methyl group is forced into close spatial proximity with the highly electronegative C=O group. Rather than merely causing steric clash, the weakly acidic protons of the ortho-methyl group act as hydrogen bond donors to the carbonyl oxygen acceptor. This forms a non-classical C-H···O=C intramolecular hydrogen bond, creating a pseudo-7-membered ring that restricts rotation around the N–C(aryl) bond 1.
Fig 1: Logical structural network demonstrating the dual hydrogen-bonding capacity of the benzanilide core.
Self-Validating Experimental Methodologies
To rigorously prove the existence of this weak non-classical interaction, a self-validating workflow combining synthetic chemistry, solution-state spectroscopy, and solid-state crystallography must be employed.
Protocol A: Synthesis and Crystal Growth
Causality: Synthesizing this specific regioisomer isolates the effect of the aniline ortho-methyl group without interference from ortho-substituents on the benzoyl ring, which would otherwise form competing 6-membered C-H···O rings 2.
-
Acylation: Dissolve 2-methylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen. Note: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline precursor.
-
Coupling: Add 3-methylbenzoyl chloride (1.1 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Crystallization: Dissolve the crude product in a minimal volume of hot ethyl acetate. Slowly diffuse hexanes into the solution. Allow to cool undisturbed at 25 °C for 48 hours. Note: Slow diffusion minimizes crystal defects, which is critical for resolving the exact positions of the methyl protons during X-ray diffraction.
Protocol B: Spectroscopic and Computational Validation
Causality: Weak C-H···O interactions can be easily disrupted by protic solvents. Therefore, non-polar, non-hydrogen-bonding solvents (CDCl₃) and low-temperature solid-state techniques are required to preserve the conformational lock 3.
-
1H-NMR and NOESY: Dissolve 5 mg of the crystal in 0.5 mL of CDCl₃. Acquire 1D ¹H-NMR and 2D NOESY spectra at 298 K. The ortho-methyl protons will exhibit a slight downfield chemical shift due to the deshielding effect of the proximate carbonyl oxygen.
-
Single-Crystal X-Ray Diffraction (SCXRD): Mount a suitable crystal on a diffractometer using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Note: Cryogenic temperatures minimize thermal atomic motion, allowing for accurate mapping of the hydrogen atoms involved in the C-H···O bond.
-
QTAIM Analysis: Optimize the XRD geometry using Density Functional Theory (B3LYP/6-311G(d,p)). Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis to locate the (3, -1) bond critical point (BCP) between the methyl hydrogen and carbonyl oxygen, mathematically distinguishing a true hydrogen bond from mere steric proximity.
Fig 2: Multi-disciplinary experimental workflow for validating non-classical intramolecular hydrogen bonds.
Quantitative Data Presentation & Structural Analysis
In the crystalline state, N-(2-methylphenyl)-3-methylbenzamide participates in two distinct hydrogen-bonding networks: an infinite 1D chain driven by classical intermolecular N-H···O=C bonds, and the discrete conformational lock driven by the intramolecular C-H···O=C bond 4.
Table 1 summarizes the standard geometric parameters distinguishing these two interactions. Note that while the C-H···O bond is significantly weaker and longer than the classical N-H···O bond, its highly directional nature (angles > 110°) provides sufficient energy to restrict the rotational degrees of freedom of the aniline ring.
Table 1: Comparative Hydrogen Bond Parameters in ortho-Tolyl Benzanilides
| Interaction Type | Donor-Acceptor (D···A) Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Estimated Interaction Energy (kcal/mol) |
| Intramolecular C-H···O=C (Non-classical) | 3.15 – 3.35 | 2.40 – 2.60 | 110 – 130 | 1.5 – 2.5 |
| Intermolecular N-H···O=C (Classical) | 2.85 – 3.05 | 1.95 – 2.15 | 160 – 175 | 4.0 – 6.0 |
Implications for Drug Development
The identification of intramolecular C-H···O hydrogen bonding in ortho-substituted benzanilides has profound implications for medicinal chemistry:
-
Enhanced Membrane Permeability: By satisfying the hydrogen bond acceptor capacity of the carbonyl oxygen internally, the overall polar surface area (PSA) of the molecule exposed to the solvent is reduced. This effectively increases the lipophilicity of the drug candidate, enhancing passive diffusion across lipid bilayers (e.g., the Blood-Brain Barrier).
-
Entropic Binding Advantages: A conformationally locked molecule pays a lower entropic penalty upon binding to its biological target. Because the N-(2-methylphenyl)-3-methylbenzamide scaffold is pre-organized into its active geometry by the C-H···O bond, the free energy of binding (
) is optimized. -
Metabolic Stability: The rigidification of the amide bond and the steric shielding provided by the ortho-methyl group can protect the amide linkage from rapid enzymatic hydrolysis by amidases, extending the compound's pharmacokinetic half-life.
References
-
Title: Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations Source: MDPI URL: [Link]
-
Title: 2-Methyl-N-(3-methylphenyl)benzamide Source: PMC / IUCr Journals URL: [Link]
-
Title: Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides Source: ResearchGate URL: [Link]
-
Title: 2-Methyl-N-(4-methylphenyl)benzamide Source: IUCr Journals URL: [Link]
Sources
In-Depth Technical Guide: Physicochemical Profiling and Molecular Weight Determination of 3-methyl-N-(2-methylphenyl)benzamide
Executive Summary
In the landscape of small-molecule drug discovery and materials science, bi-aryl amides serve as privileged pharmacophores. 3-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-Tolyl)-m-toluamide) is a structurally rigid, lipophilic molecule characterized by its central amide linkage connecting two distinct methyl-substituted aromatic rings.
For researchers and drug development professionals, the precise determination and validation of a compound's molecular weight (MW) is the foundational step for downstream pharmacokinetic profiling and assay development. This whitepaper provides a comprehensive technical breakdown of the stoichiometric molecular weight calculation, the synthetic methodology required to generate the compound, and the high-resolution analytical workflows necessary to validate its exact mass.
Stoichiometric Profiling and Exact Mass Calculation
The molecular weight of a compound dictates its diffusion rate, receptor binding efficiency, and oral bioavailability. This compound has the chemical formula C₁₅H₁₅NO .
To calculate the average molecular weight, we sum the standard atomic weights of its constituent elements:
-
Carbon (C): 15 atoms × 12.011 g/mol = 180.165 g/mol
-
Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Total Average MW: 225.29 g/mol
However, in modern analytical chemistry, average molecular weight is insufficient for structural elucidation. High-Resolution Mass Spectrometry (HRMS) relies on the monoisotopic mass —the mass of the molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
Quantitative Data Summary
The following table summarizes the critical physicochemical and mass specifications of the compound.
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₁₅H₁₅NO | Defines elemental composition. |
| Average Molecular Weight | 225.29 g/mol | Used for bulk molarity and yield calculations. |
| Monoisotopic Mass | 225.1154 Da | The exact mass of the uncharged molecule. |
| Theoretical [M+H]⁺ m/z | 226.1226 Da | The target mass-to-charge ratio in positive ESI. |
| Lipinski Rule of 5 Status | Compliant | MW < 500 Da indicates high potential for oral bioavailability. |
| H-Bond Donors / Acceptors | 1 / 1 | Influences target protein binding affinity. |
Synthetic Methodology: Amide Bond Formation
The synthesis of this compound relies on a nucleophilic acyl substitution. While direct condensation of carboxylic acids and amines is highly atom-economical, it requires harsh thermal conditions (>100 °C) that can degrade sensitive functional groups. Therefore, the pre-activation of the carboxylic acid into an acyl chloride is the field-standard approach for reliable, high-yield amide bond formation [1].
Causality of Experimental Choices
-
Solvent (Dichloromethane - DCM): An aprotic solvent is chosen because it readily dissolves both the acyl chloride and the amine without acting as a competing nucleophile (which would occur if water or alcohols were used).
-
Base (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the starting 2-methylaniline, converting it into an unreactive hydrochloride salt and halting the reaction at 50% yield.
Step-by-Step Protocol: Nucleophilic Acyl Substitution
-
Preparation: Purge a 50 mL round-bottom flask with inert nitrogen gas to prevent the hydrolysis of the acyl chloride by atmospheric moisture.
-
Reagent Loading: Dissolve 1.0 equivalent (eq) of 2-methylaniline (o-toluidine) and 1.5 eq of Triethylamine (TEA) in 15 mL of anhydrous Dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. This controls the exothermic nature of the subsequent addition.
-
Addition: Dropwise, add 1.1 eq of 3-methylbenzoyl chloride.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validating Check: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the amine spot (visualized via UV 254 nm) confirms reaction completion.
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine/TEA), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum to yield the solid product.
Figure 1: Synthesis of this compound via acyl substitution.
Analytical Workflow: Molecular Weight Verification via LC-HRMS
To definitively prove the identity of the synthesized compound, researchers must verify that the empirical molecular weight matches the theoretical monoisotopic mass. High-Resolution Mass Spectrometry (HRMS), utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is the gold standard for this validation, capable of distinguishing the target molecule from isobaric interferences with sub-ppm mass accuracy [2].
Causality of Experimental Choices
-
Chromatography (C18 Column): Because this compound is highly hydrophobic (containing two aromatic rings and two methyl groups), reversed-phase chromatography using a C18 stationary phase provides optimal retention and sharp peak shapes.
-
Ionization (ESI Positive Mode): The amide nitrogen possesses a lone pair of electrons that readily accepts a proton in acidic mobile phases. Therefore, Electrospray Ionization (ESI) in positive mode will efficiently generate the [M+H]⁺ ion.
Step-by-Step Protocol: LC-HRMS Method
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.
-
Self-Validating Check (System Blank): Inject a pure solvent blank prior to the sample. The absence of a peak at m/z 226.1226 in the blank validates that the system is free of carryover, ensuring the subsequent sample signal is authentic.
-
Chromatographic Separation: Inject 2 µL of the sample onto a UHPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization & Detection: Operate the ESI source in positive mode. Set the HRMS analyzer to scan from m/z 100 to 500.
-
Data Processing: Extract the ion chromatogram for the theoretical [M+H]⁺ mass of 226.1226 Da . A mass error of less than 5 parts-per-million (ppm) confirms the exact molecular weight and elemental composition of the compound.
Figure 2: LC-HRMS workflow for precise molecular weight validation.
Pharmacokinetic Implications of Molecular Weight
In the early stages of drug development, a compound's molecular weight is a primary predictor of its pharmacokinetic viability. According to Lipinski’s Rule of Five, molecules with a molecular weight under 500 Daltons are significantly more likely to exhibit favorable membrane permeability and oral bioavailability.
At 225.29 g/mol , this compound falls well below this threshold. Its low molecular weight, combined with its lipophilic bi-aryl structure, suggests excellent passive diffusion across lipid bilayers (such as the blood-brain barrier or intestinal epithelium). This makes the compound an ideal, low-molecular-weight building block (or "fragment") for further structural elaboration in medicinal chemistry campaigns.
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-methyl-N-(2-methylphenyl)benzamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-methyl-N-(2-methylphenyl)benzamide in organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and materials science, this document furnishes researchers, scientists, and formulation experts with both the theoretical underpinnings and practical methodologies for robust solubility assessment. While direct quantitative solubility data for this compound is not extensively available in public literature, this guide empowers the user to generate and interpret such data through established protocols. We delve into the principles of solute-solvent interactions, predictive frameworks such as Hansen Solubility Parameters (HSP), and provide a detailed, step-by-step experimental workflow for equilibrium solubility determination. An illustrative example using the structurally related compound, benzamide, is presented to contextualize data presentation and interpretation.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a pivotal physicochemical property that dictates its behavior in various systems. For drug development professionals, solubility is a key determinant of a drug's bioavailability and therapeutic efficacy. In the realm of chemical synthesis, understanding solubility is paramount for reaction kinetics, purification strategies like crystallization, and product formulation.
This compound, a substituted N-arylbenzamide, presents a molecular structure with both polar (the amide group) and non-polar (the two substituted phenyl rings) moieties. This amphiphilic nature suggests a varied solubility profile across different organic solvents, which this guide will equip you to explore. The fundamental principle governing this behavior is the adage "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[1]
Theoretical Frameworks for Predicting Solubility
A priori estimation of solubility can significantly streamline solvent selection and experimental design. Here, we discuss key theoretical concepts.
Polarity and "Like Dissolves Like"
The polarity of a solvent, often quantified by its dielectric constant or polarity index, is a primary indicator of its ability to dissolve a given solute.[1] Polar solvents, such as alcohols, possess dipole moments and can engage in hydrogen bonding, making them suitable for dissolving polar solutes. Non-polar solvents, like hydrocarbons, interact primarily through weaker van der Waals forces and are effective for non-polar compounds.
Given the structure of this compound, it is expected to exhibit moderate polarity. The amide group can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents. The aromatic rings, however, contribute to its non-polar character, indicating possible solubility in less polar, aromatic, or chlorinated solvents.
Hansen Solubility Parameters (HSP)
A more nuanced approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]
Experimental Workflow: The Shake-Flask Method
The following protocol outlines the steps for determining the equilibrium solubility of this compound.
Sources
The Privileged Scaffold: Discovery, History, and Engineering of Substituted Benzanilides in Drug Development
Executive Summary
Substituted benzanilides—characterized by a stable amide linkage bridging two highly tunable aromatic rings—have evolved from simple chemical intermediates into a "privileged structure" in modern medicinal chemistry[1]. Their unique physicochemical properties, driven by specific conformational states (cis/trans isomerism) and intramolecular hydrogen bonding, allow them to act as highly selective ligands across a diverse array of biological targets[2],[3]. This whitepaper explores the historical discovery, mechanistic pathways, structure-activity relationships (SAR), and validated synthetic protocols of substituted benzanilides, providing a comprehensive guide for drug development professionals.
Historical Evolution & Conformational Dynamics
Historically, the benzanilide core was primarily utilized as a model compound for studying amide bond formation and as an intermediate in dye synthesis[4]. However, researchers soon realized that the scaffold's true potential lay in its conformational flexibility.
The biological activity of benzanilides is strictly governed by the spatial orientation of their aromatic rings. Studies have demonstrated that intramolecular hydrogen bonding can lock these molecules into distinct conformations—such as the α-form ("closed-ring") or β-form ("open-ring")—which directly dictates their receptor binding affinity[3]. Furthermore, the substitution of the nitrogen atom (N-substitution) heavily influences the cis and trans equilibrium of the amide bond, a critical factor when designing rigid analogs like spirooxindoles for targeted therapies[2].
Mechanistic Pathways and Biological Targets
The modular nature of substituted benzanilides allows them to be engineered for multiple therapeutic indications.
-
Spasmolytic Modulators (BK Channel Openers): Certain benzanilide derivatives act as potent smooth muscle relaxants. Pharmacological investigations reveal that their primary mechanism of action involves the activation (opening) of large-conductance calcium-activated potassium channels (BK channels), which induces vasodilation and antispasmodic effects in gastrointestinal tissues[5].
-
Antifungal Agents (CYP51 & SDH Inhibitors): Benzanilide-containing azoles have shown remarkable efficacy against drug-resistant fungal strains (e.g., Candida albicans) by inhibiting the fungal CYP51 enzyme, thereby blocking essential ergosterol biosynthesis[6]. Additionally, pyrazole-carboxamide derivatives of benzanilides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting mitochondrial respiration in agricultural fungal pathogens[7].
-
Antimalarial & Antimycobacterial Agents: Substituted benzanilides have been identified as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme critical for the parasite's de novo pyrimidine biosynthesis[8]. Furthermore, thiobenzanilide derivatives exhibit strong antimycobacterial properties by inhibiting the isocitrate lyase (ICL) enzyme[5],[8].
Caption: Mechanism of action of substituted benzanilides across various biological targets.
Structure-Activity Relationships (SAR) & Quantitative Efficacy
A critical breakthrough in benzanilide SAR was the discovery that bioisosteric replacement of the amide oxygen with a sulfur atom (yielding thiobenzanilides) drastically enhances potency. This O-to-S exchange increases the lipophilicity of the molecule and alters its hydrogen-bond acceptor profile, resulting in up to a 325-fold increase in antispasmodic activity[5].
The table below summarizes the quantitative efficacy of key benzanilide derivatives across different biological assays:
| Compound Class | Specific Derivative | Primary Target / Assay | Efficacy (IC50 / EC50) | Reference |
| Benzanilide | Compound 3 | Smooth Muscle (Spasmolytic) | 3.25 µM | [5] |
| Thiobenzanilide | Thiobenzanilide analog | Smooth Muscle (Spasmolytic) | 0.1 µM | [5] |
| Dithiobenzanilide | Compound 19 | Smooth Muscle (Spasmolytic) | 0.4 µM | [5] |
| Piperazinyl-Benzanilide | Compound 34 (4'-pyrrolidino) | P. falciparum NF54 (Malaria) | 1.68 µM | [9] |
| Pyrazole-Benzanilide | Compound Ig | Fungal SDH (C. arachidicola) | < 2.0 µg/mL | [7] |
Synthetic Methodologies & Experimental Protocols
To ensure high yields and structural fidelity, modern synthesis of benzanilides relies on optimized, self-validating protocols. Below are the field-proven methodologies for generating both standard benzanilides and their highly potent thio-derivatives.
Protocol A: Microwave-Assisted Synthesis of Substituted Benzanilides
Causality & Rationale: Conventional thermal amidation often requires harsh conditions and prolonged reaction times, leading to the thermal degradation of sensitive functional groups. Microwave irradiation facilitates rapid, uniform dielectric heating, accelerating the nucleophilic acyl substitution from hours to minutes while minimizing side-product formation[4].
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of the substituted benzoic acid and 1.1 mmol of the substituted aniline in 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Carboxyl Activation: Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 mmol of Hydroxybenzotriazole (HOBt). Validation Check: HOBt prevents the formation of unreactive zwitterions and suppresses racemization if chiral centers are present[9].
-
Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 150 W, maintaining a precise temperature of 100°C for 15 minutes.
-
Cold Quenching: Cool the mixture to room temperature and pour it into 25 mL of ice-cold distilled water. Validation Check: The sudden drop in temperature and shift in solvent polarity forces the highly hydrophobic benzanilide to precipitate, leaving water-soluble coupling byproducts in solution.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from ethanol to yield the pure product.
Protocol B: Thionation to Thiobenzanilides (O-to-S Exchange)
Causality & Rationale: As established in the SAR data, converting the amide to a thioamide drastically improves biological activity[5]. Lawesson's reagent is utilized over phosphorus pentasulfide due to its higher solubility in organic solvents and superior chemoselectivity.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 mmol of the purified benzanilide (from Protocol A) in 15 mL of dry toluene. Toluene is selected for its high boiling point, which provides the necessary thermal energy to drive the thionation.
-
Reagent Addition: Add 0.6 mmol of Lawesson's reagent to the suspension.
-
Reflux under Inert Atmosphere: Heat the mixture to reflux (approx. 110°C) under a continuous flow of argon for 2–4 hours. Validation Check: Argon prevents the oxidative degradation of the sulfur reagent at high temperatures.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The thiobenzanilide will elute with a higher Rf value than the starting material due to its increased lipophilicity.
-
Isolation: Once the starting material is fully consumed, evaporate the toluene under reduced pressure. Purify the crude yellow residue via silica gel column chromatography to isolate the highly potent thiobenzanilide.
Caption: Step-by-step synthetic workflow for generating highly potent thiobenzanilide derivatives.
Conclusion
The journey of substituted benzanilides from basic chemical building blocks to sophisticated, multi-target therapeutic agents underscores the power of rational drug design. By understanding the conformational nuances of the amide bond and leveraging targeted bioisosteric replacements (such as thioamides), researchers can continue to exploit this privileged scaffold to develop novel treatments for drug-resistant infections, malarial parasites, and smooth muscle disorders.
References
-
Benzanilides with spasmolytic activity: Chemistry, pharmacology, and SAR, ResearchGate,[Link]
-
Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal, RSC Publishing,[Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides, PMC,[Link]
-
Oxidative dearomatic cyclization of n-substituted benzanilide derivatives: conformational effect, Clockss,[Link]
-
Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors, ACS Publications,[Link]
-
Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide, SCIRP,[Link]
-
Molecular modeling studies, synthesis and biological evaluation of derivatives of N-phenylbenzamide as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, ResearchGate,[Link]
-
Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding, PMC,[Link]
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- 1. scirp.org [scirp.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Benzanilide | 93-98-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Versatility of N-Aryl Benzamides: A Technical Whitepaper on Rational Design, Mechanisms, and Applications
Executive Summary
N-aryl benzamides represent a highly privileged scaffold in modern medicinal chemistry. Characterized by a benzene ring attached to an amide group, this structural motif provides a versatile platform for rational drug design[1]. The planar geometry and hydrogen-bonding capacity of the amide linker allow for precise interactions with diverse biological targets. This whitepaper synthesizes current research on the pharmacological applications of N-aryl benzamides, focusing on their roles as host-directed antiviral agents, targeted anticancer therapeutics, and innovative photopharmacological switches.
Antiviral Applications: Host-Directed Therapy via hA3G Stabilization
The emergence of drug-resistant viral strains necessitates the development of antivirals with novel mechanisms of action. Rather than directly targeting viral enzymes, specific N-aryl benzamides act as host-directed therapeutics by strengthening cellular defense mechanisms[2].
Mechanism of Action: N-aryl benzamides, such as IMB-26 and its optimized derivatives (e.g., Compound 23), function as stabilizers of human apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G (hA3G)[2]. hA3G is a host cellular restriction factor that exerts broad-spectrum antiviral defense through the lethal editing of nascent reverse transcripts[3].
Structural Optimization Rationale: Early iterations of the amide linker between the two aromatic rings were unstable in vivo, leading to hydrolysis and loss of antiviral activity[2]. By inserting a CH₂ group between the carbonyl and amine groups, researchers successfully increased the stability of the amide linker, retaining potent activity against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71)[2].
Mechanism of hA3G stabilization by N-aryl benzamides leading to viral replication inhibition.
Anticancer Therapeutics: Multi-Target Kinase and Enzyme Inhibition
The versatility of the benzamide core allows for structural modifications that significantly influence its biological target and efficacy in oncology[1].
-
Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is overexpressed in hypoxic tumors and drives cancer progression. 3-sulfonamide benzoate derivatives incorporating the N-aryl benzamide core have been synthesized as potent CAIX inhibitors, demonstrating IC₅₀ values in the low nanomolar range and significant growth inhibitory effects against solid tumors[4].
-
p38α MAPK Inhibition: In renal cell carcinoma models, 4-(pyrazolopyrimidinylamino)-N-aryl benzamides have been identified as potent p38α MAPK inhibitors. These derivatives induce apoptosis and exhibit sub-micromolar cytotoxicity, outperforming standard therapies like sorafenib by up to 2.53-fold[5].
-
PARP Inhibition: A significant body of research identifies benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair[1]. The benzamide moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of PARP and preventing its function, which is particularly lethal to cancers with BRCA1/2 mutations[1].
Photopharmacology: Optical Control of Bioactivity
Photopharmacology utilizes light to achieve targeted drug action, minimizing systemic off-target toxicity. Terminal azologization of N-aryl benzamides has emerged as a highly effective strategy in this discipline[6].
Mechanism of Action: E/Z molecular photoswitches, such as azobenzenes, are integrated into the N-aryl benzamide structure. The (E)-isomer is typically planar, while photoisomerization via specific wavelengths of light converts it to the bent (Z)-isomer[6]. This reversible geometric shift alters the drug's binding affinity to its target (e.g., sirtuin 2 or glutamate transporters), providing spatiotemporal control over pharmacological activity[6].
Reversible photoisomerization of azobenzene-linked N-aryl benzamides for targeted drug action.
Quantitative Data & Structure-Activity Relationships (SAR)
The following table summarizes the quantitative pharmacological activity of key N-aryl benzamide derivatives across different disease models.
| Compound Class / Derivative | Primary Target / Mechanism | Disease Model | IC₅₀ / Activity | Reference |
| Substituted N-phenylbenzamide (Compound 23) | hA3G Stabilization | HCV (Huh7.5 cells) | 0.57 μmol/L | [2] |
| Substituted N-phenylbenzamide (Compound 29) | Viral replication inhibition | EV71 (Vero cells) | 0.95 μmol/L | [2] |
| 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (Compound 16) | CAIX Inhibition | Solid Tumors | 310 nM | [4] |
| 4-(pyrazolopyrimidinylamino)-N-aryl benzamide (Compound 19) | p38α MAPK Inhibition | Renal Cell Carcinoma (UO-31) | Sub-micromolar | [5] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PARP Inhibition | Prostate Cancer (PC-3) | 2.5 μM | [1] |
Experimental Workflows & Self-Validating Protocols
Protocol 1: Solvent-Free Synthesis of N-Aryl Benzamides
Causality & Rationale: Traditional syntheses use acid chlorides, coupling reagents, and toxic solvents which can degrade sensitive functional groups. A solvent-free, catalyst-free approach utilizing substituted Michaelis acids as acylating agents prevents degradation, eliminates heavy metal contamination, and ensures high yields (up to 95%)[7]. The thermal energy drives the nucleophilic attack of the amine on the activated carbonyl, releasing acetone and CO₂ as gaseous byproducts. According to Le Chatelier's principle, this gas evolution drives the reaction forward irreversibly.
Step-by-Step Workflow:
-
Reagent Preparation: Combine the substituted Michaelis acid and the target arylamine (e.g., N-methylaniline) in a molar ratio between 1:5 and 5:1[7].
-
Intermediate Formation: Heat the mixture to 80°C–100°C for 1-2 hours to facilitate the formation of the intermediate carboxylic acid[7].
-
Self-Validation Step: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the Michaelis acid spot confirms intermediate formation before proceeding to higher temperatures.
-
-
Amidation: Elevate the temperature to 100°C–150°C and maintain for 1 to 6 hours[7].
-
Purification: Cool the mixture to room temperature. Purify the crude product via recrystallization or flash chromatography to isolate the pure N-aryl benzamide[7].
Protocol 2: In Vitro Antiviral Screening (HCV)
Causality & Rationale: To validate the hA3G stabilization mechanism, compounds must be tested in a live cellular infection model rather than a cell-free biochemical assay. Huh7.5 cells are utilized because they are highly permissive to HCV replication[2].
Step-by-Step Workflow:
-
Cell Culture & Infection: Seed Huh7.5 cells in 96-well plates. Infect with HCV at a multiplicity of infection (MOI) of 0.1[2].
-
Compound Treatment: After 2 hours of viral adsorption, remove the inoculum and add serial dilutions of the synthesized N-aryl benzamide derivatives. Use VX-950 (telaprevir), an NS3/4A protease inhibitor, as a positive control[2].
-
Incubation & Extraction: Incubate for 72 hours. Extract total intracellular RNA using a standardized silica-column based method.
-
Self-Validation Step: Include a mock-infected control to establish baseline RNA levels and a cytotoxicity control (CC₅₀) to ensure the observed viral reduction is not due to host cell death.
-
-
Quantification: Perform quantitative RT-PCR targeting the HCV RNA. Calculate the IC₅₀ by plotting the dose-response curve of viral RNA reduction versus compound concentration[2].
References
- Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents.nih.gov.
- Rational drug design in photopharmacology.rug.nl.
- Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents.scienceopen.com.
- Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities.nih.gov.
- CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.google.com.
- A Comparative Analysis of the Biological Activity of 2-iodo-N-(naphthalen-1-yl)benzamide and Other Benzamide Derivatives.benchchem.com.
- Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities.doi.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. research.rug.nl [research.rug.nl]
- 7. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 3-Methyl-N-(2-methylphenyl)benzamide: A Robust Amide Bond Formation Strategy
Executive Summary
Amide bond formation is among the most commonly used reactions in the synthesis of natural products, pharmaceuticals, and fine chemicals, with over 25% of known drugs containing amide groups[1]. The synthesis of 3-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-tolyl)-m-toluamide) presents a specific chemical challenge: the steric hindrance introduced by the ortho-methyl group on the aniline derivative.
This application note provides a field-proven, self-validating protocol for the synthesis of this sterically hindered biaryl amide. By utilizing a highly reactive acid chloride under anhydrous conditions, this method bypasses the sluggish kinetics often associated with standard peptide coupling reagents (e.g., EDC, DCC).
Mechanistic Rationale & Strategy
The reaction between an amine and an acid chloride is a fundamental and highly efficient acylation method[2]. While traditional Schotten-Baumann conditions utilize a biphasic aqueous/organic system with sodium hydroxide, the presence of water can lead to competitive hydrolysis of the electrophile.
To maximize the yield of this compound, this protocol employs an anhydrous nucleophilic acyl substitution .
-
Electrophile: m-Toluoyl chloride is utilized due to its extreme electrophilicity, which easily overcomes the steric bulk of the ortho-substituted nucleophile.
-
Solvent: Anhydrous dichloromethane (DCM) is selected for its excellent solvating properties for both starting materials and the resulting biaryl amide.
-
Base: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic organic base. The base neutralizes the hydrochloric acid generated in the reaction, preventing the protonation of the amine starting material and shifting the equilibrium toward the amide product[3]. Its bulky isopropyl groups prevent it from competitively attacking the acid chloride.
Figure 1: Mechanistic workflow for the synthesis of this compound.
Quantitative Reagent Matrix
Proper stoichiometry is critical. A slight excess of the acid chloride ensures complete consumption of the amine, while an excess of base ensures the reaction environment remains strictly basic. o-Toluidine is a clear to light yellow liquid with a density of ~1.008 g/mL[4] and m-toluoyl chloride has a density of ~1.173 g/mL[5].
| Reagent | MW ( g/mol ) | Density (g/mL) | Equivalents | Amount (mmol) | Mass / Volume |
| o-Toluidine | 107.15 | 1.008 | 1.0 | 10.0 | 1.07 g / 1.06 mL |
| m-Toluoyl Chloride | 154.60 | 1.173 | 1.1 | 11.0 | 1.70 g / 1.45 mL |
| DIPEA | 129.25 | 0.742 | 2.0 | 20.0 | 2.59 g / 3.49 mL |
| DCM (Anhydrous) | 84.93 | 1.330 | N/A | N/A | 25.0 mL (Total) |
Theoretical Yield of Product (MW 225.29 g/mol ): 2.25 g
Step-by-Step Synthesis Protocol
Preparation and Setup
-
Step: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of nitrogen (
) or argon (Ar). -
Causality: Acid chlorides are highly sensitive to ambient moisture. Eliminating water from the glassware prevents the competitive hydrolysis of m-toluoyl chloride into m-toluic acid, which would consume the electrophile and complicate downstream purification.
Reagent Loading & Temperature Control
-
Step: Dissolve o-toluidine (1.06 mL, 10.0 mmol) in 20 mL of anhydrous DCM. Add DIPEA (3.49 mL, 20.0 mmol) to the stirring solution.
-
Step: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Causality: The acylation reaction is highly exothermic. Initiating the reaction at 0 °C controls the reaction kinetics, dissipating heat effectively to prevent localized boiling of DCM and minimizing the formation of di-acylated side products.
Acylation
-
Step: Dilute m-toluoyl chloride (1.45 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over a period of 15–20 minutes using an addition funnel or a syringe pump.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. This ensures the amine reacts selectively and completely while preventing thermal runaway.
Reaction Progression & In-Process Control (IPC)
-
Step: Remove the ice bath after the addition is complete. Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.
-
Self-Validation (IPC): Before proceeding to workup, monitor the reaction via Thin-Layer Chromatography (TLC) using an eluent of 30% Ethyl Acetate in Hexanes, or via LC-MS.
-
Causality: The protocol must validate itself. The disappearance of the o-toluidine spot (which is UV-active and stains with ninhydrin) confirms that the limiting reagent has been fully consumed, justifying the transition to the quenching phase.
Downstream Processing & Isolation
The workup utilizes a biphasic liquid-liquid extraction strategy designed to systematically strip away unreacted starting materials and byproducts based on their pKa values.
Figure 2: Liquid-liquid extraction logic for amide purification.
Extraction Steps
-
Acid Wash: Transfer the crude mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 20 mL).
-
Rationale: The acidic aqueous phase protonates any unreacted o-toluidine and the DIPEA base, converting them into highly water-soluble hydrochloride salts that are easily discarded in the aqueous layer.
-
-
Base Wash: Wash the organic layer with saturated aqueous
(2 × 20 mL).-
Rationale: This step neutralizes any residual HCl. More importantly, it deprotonates any m-toluic acid (formed from the hydrolysis of excess m-toluoyl chloride), pulling it into the aqueous phase as a sodium salt.
-
-
Drying and Concentration: Wash the organic layer with brine (20 mL) to remove bulk water. Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. -
Final Purification: Recrystallize the crude solid from a boiling mixture of ethyl acetate and hexanes to yield pure this compound as a crystalline solid.
References
-
reactions of toluidine isomers with oxalic, malonic, and succinic acids - chemprob.org. 1
-
Schotten–Baumann reaction - lscollege.ac.in. 2
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - testbook.com. 3
-
o-Toluidine ≥99 2-Methylaniline - sigmaaldrich.com. 4
-
m-Toluoyl chloride - targetmol.com. 5
Sources
Application Note: Scalable Synthesis of N-(2-methylphenyl)-3-methylbenzamide via Acid Chloride Activation
Executive Summary
Amide bond formation is a fundamentally important reaction in organic synthesis and drug development, representing a vast majority of the backbone linkages in active pharmaceutical ingredients (APIs). This application note details a robust, highly scalable, and cost-effective protocol for the preparation of N-(2-methylphenyl)-3-methylbenzamide from 3-toluic acid and 2-methylaniline (o-toluidine). By leveraging a two-step acid chloride activation pathway, this methodology provides superior scalability for bulk intermediate production compared to traditional peptide coupling reagents.
Strategic Rationale & Mechanistic Insights
While modern uronium/aminium coupling reagents (e.g., HATU, HBTU) or carbodiimides (e.g., EDC, DCC) are prevalent in discovery chemistry, they often suffer from poor atom economy and high cost; thus, the acid chloride route remains a highly scalable alternative that avoids expensive high molecular weight coupling reagents[1]. For the coupling of simple, unhindered aromatic carboxylic acids and anilines, the two-step acid chloride method remains the industry standard.
Causality of Experimental Choices:
-
Activation via Thionyl Chloride (SOCl₂): 3-toluic acid is converted to 3-toluoyl chloride using SOCl₂. This reagent is chosen over oxalyl chloride for its higher atom economy and ease of removal, as the byproducts (SO₂ and HCl) are gaseous and easily vented.
-
Catalytic DMF: N,N-Dimethylformamide (DMF) is added in catalytic amounts to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the production of acid chlorides using thionyl chloride[2].
-
Base Selection (Triethylamine): The amidation reaction is carried out under anhydrous conditions using an organic base like Et₃N to neutralize the generated HCl[2]. If unneutralized, HCl will protonate the nucleophilic 2-methylaniline, halting the reaction.
-
Temperature Control: The addition of the acid chloride to the amine is highly exothermic. Performing this step at 0 °C minimizes side reactions, such as the formation of symmetrical anhydrides or ketene intermediates.
Reaction Workflow & Logical Relationships
Logical relationship and mechanistic roles of reagents in the amidation pathway.
Quantitative Data & Stoichiometry
To ensure a self-validating and reproducible system, the stoichiometry is strictly controlled. The amine is designated as the limiting reagent to ensure complete conversion, while a slight excess of the acid chloride compensates for potential hydrolysis during transfer.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Density (g/mL) | Role |
| 3-Toluic Acid | 136.15 | 1.10 | 1.50 g | 11.0 mmol | N/A | Acyl Donor |
| Thionyl Chloride | 118.97 | 3.00 | 2.40 mL | 33.0 mmol | 1.63 | Activating Agent |
| DMF | 73.09 | 0.05 | 1 Drop | Cat. | 0.94 | Catalyst |
| 2-Methylaniline | 107.15 | 1.00 | 1.07 g | 10.0 mmol | 1.00 | Nucleophile |
| Triethylamine | 101.19 | 2.50 | 3.48 mL | 25.0 mmol | 0.73 | Base |
| Dichloromethane | 84.93 | N/A | 30.0 mL | N/A | 1.33 | Solvent |
| Target Product | 225.29 | 1.00 | ~2.03 g (Expected) | 10.0 mmol | N/A | Product |
Detailed Experimental Protocol
Self-Validating Checkpoints: This protocol incorporates in-process controls (IPCs) to verify intermediate formation before proceeding to the next phase, ensuring high trustworthiness and preventing the waste of downstream reagents.
Phase 1: Preparation of 3-Toluoyl Chloride
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) to exclude ambient moisture.
-
Charging: Add 3-toluic acid (1.50 g, 11.0 mmol) to the flask.
-
Activation: Carefully add thionyl chloride (2.40 mL, 33.0 mmol) followed by 1 drop of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The initial suspension will gradually turn into a clear, pale-yellow homogeneous solution as the acid chloride forms.
-
IPC (In-Process Control): Remove a 10 µL aliquot, quench it in 0.5 mL of methanol, and analyze via TLC (Hexane:EtOAc 4:1). The presence of the methyl 3-toluate ester (higher Rf than the starting acid) confirms complete conversion.
-
Concentration: Cool to room temperature. Remove excess thionyl chloride under reduced pressure using a rotary evaporator. (Caution: Perform in a well-ventilated fume hood). Co-evaporate twice with anhydrous toluene (5 mL) to remove residual SOCl₂. The resulting crude 3-toluoyl chloride is used immediately in the next step without further purification.
Phase 2: Amidation Reaction
-
Amine Solution: In a separate, flame-dried 100 mL round-bottom flask, dissolve 2-methylaniline (1.07 g, 10.0 mmol) and triethylamine (3.48 mL, 25.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Cooling: Submerge the flask in an ice-water bath and cool the system to 0 °C.
-
Addition: Dissolve the crude 3-toluoyl chloride from Phase 1 in anhydrous DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes using an addition funnel or syringe to control the exotherm.
-
Stirring: Allow the reaction mixture to warm to room temperature gradually and stir for 4 hours.
-
IPC: Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The complete disappearance of the amine spot indicates the reaction has reached its endpoint.
Phase 3: Workup and Purification
-
Quenching: Dilute the reaction mixture with an additional 20 mL of DCM.
-
Acid Wash: Transfer to a separatory funnel and wash with 1M aqueous HCl (2 x 20 mL) to remove unreacted amine and excess triethylamine.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to remove any unreacted 3-toluic acid.
-
Brine Wash: Wash with brine (20 mL) to remove bulk water and break any emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Recrystallization: Recrystallize the crude solid from a hot mixture of Ethyl Acetate and Hexanes to afford pure N-(2-methylphenyl)-3-methylbenzamide as a white crystalline solid.
Step-by-step experimental workflow for the synthesis and purification of the target amide.
Analytical Validation
To confirm the structural integrity and purity of the synthesized N-(2-methylphenyl)-3-methylbenzamide, the following analytical signatures should be verified:
-
LC-MS: [M+H]⁺ expected at m/z 226.1.
-
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the broad singlet for the amide N-H (typically around 7.5 - 8.0 ppm), the distinct methyl group on the aniline ring (singlet, ~2.3 ppm), and the methyl group on the benzoyl ring (singlet, ~2.4 ppm). The aromatic region will integrate for 8 protons.
References
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Chem. Soc. Rev.) URL: [Link]
-
Title: Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory Source: Journal of Chemical Education - ACS Publications URL: [Link]
-
Title: The amide group and its preparation methods by acid-amine coupling reactions: an overview Source: ResearchGate URL: [Link]
Sources
Application Note: Structural Characterization and Co-Crystallization Protocols for 3-methyl-N-(2-methylphenyl)benzamide
Executive Summary & Structural Rationale
The compound 3-methyl-N-(2-methylphenyl)benzamide (a substituted o-tolyl benzamide) represents a highly privileged pharmacophore in medicinal chemistry. Benzamide derivatives are frequently utilized as non-basic inhibitors for viral proteases (such as DENV NS2B-NS3)[1], kinase inhibitors, and epigenetic modulators. Understanding the precise three-dimensional conformation of this molecule—both in isolation and bound to a target protein—is critical for structure-based drug design (SBDD).
This application note provides a comprehensive, field-proven guide to utilizing this compound in crystallographic studies. The presence of the ortho-methyl group on the aniline ring introduces significant steric hindrance, forcing the aromatic ring to twist out of the plane of the central amide bond. This conformational rigidity dictates its binding mode, as the large dihedral angle allows the molecule to occupy distinct hydrophobic sub-pockets while the central amide group participates in critical intermolecular hydrogen bonding networks (typically forming
Here, we detail the causality behind experimental choices in two primary workflows: Small Molecule X-Ray Diffraction (SMXRD) to determine its absolute conformation, and Protein-Ligand Co-Crystallization to elucidate its binding mechanism.
Small Molecule X-Ray Crystallography (SMXRD) Protocol
Obtaining diffraction-quality single crystals of small organic molecules requires precise control over nucleation and growth rates. For benzamide derivatives, managing solubility and hydrogen-bonding dynamics is the primary challenge[3].
Principle and Causality
The preferred method for substituted benzamides is Slow Evaporation or Vapor Diffusion [4]. Highly volatile solvents like dichloromethane (CH₂Cl₂) or diethyl ether should generally be avoided as primary solvents, as rapid evaporation leads to supersaturation, resulting in microcrystals or cracked lattices[3]. Instead, utilizing a mixture containing aromatic solvents (e.g., benzene or toluene) can be highly advantageous. The aromatic rings of the solvent can fill transient voids in the crystal lattice during formation, directing ordered crystal growth without necessarily co-crystallizing with the target compound[5].
Step-by-Step Crystallization Methodology
-
Sample Preparation: Ensure the this compound is highly pure (>98% via HPLC). Impurities act as nucleation inhibitors and often cause the compound to "oil out" rather than crystallize[4].
-
Solvent Selection: Prepare a solvent system of Ethyl Acetate/Hexane (1:3 v/v) or Toluene/Methanol (1:1 v/v). Amides generally pack better in the presence of hydrogen-bonding capable solvents or aromatic hole-fillers[5].
-
Dissolution: Dissolve 5–10 mg of the compound in the minimum required volume of the chosen solvent mixture in a clean glass vial.
-
Controlled Evaporation:
-
Do not leave the vial completely open. Cover the vial with a rubber septum and insert a single narrow-gauge needle to restrict the evaporation rate[4].
-
Place the vial in a vibration-free environment at a constant temperature (e.g., 20 °C). Do not disturb the vessel once set up, as mechanical shock induces secondary nucleation[4].
-
-
Crystal Harvesting and Mounting:
-
Monitor for the formation of single, translucent, block-like or needle-like crystals.
-
Harvest a single crystal using a 0.1–0.3 mm nylon loop, which provides excellent stability in the low-temperature nitrogen stream and minimizes background scattering[5].
-
Submerge the loop in a cryoprotectant oil (e.g., Paratone-N) to coat the crystal, preventing solvent loss and ice ring formation during flash-cooling.
-
-
Data Collection: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (
Å), which is optimal for resolving small organic molecules[6]. Maintain the crystal at 100–173 K during data collection to reduce thermal vibrations.
Typical Crystallographic Parameters for Benzamides
When refining the structure of substituted benzamides, researchers should expect specific geometric parameters. The table below summarizes expected structural data based on analogous N-phenylbenzamide structures[2][7][8].
| Parameter | Expected Range / Observation | Structural Implication |
| Amide Configuration | Trans | The -NH and -C=O groups are anti-parallel to minimize steric clash. |
| Dihedral Angle (Aromatic Rings) | 50° – 85° | The ortho-methyl group prevents coplanarity, forcing a steep twist between the benzoyl and aniline rings. |
| Hydrogen Bonding (Intermolecular) | N-H···O=C | Forms robust zigzag chains running along the crystallographic axis (typically b or c axis). |
| Space Group | Monoclinic ( | Typical packing arrangements for asymmetric, sterically hindered organic molecules. |
Protein-Ligand Co-Crystallization Protocol
When utilizing this compound as a ligand (e.g., targeting viral proteases or bacterial FtsZ), obtaining a high-resolution 3D structure of the protein-ligand complex is the gold standard for validating the binding mode[1][9].
Workflow Visualization
Caption: Workflow for Protein-Ligand Co-Crystallization of Benzamide Derivatives.
Step-by-Step Co-Crystallization Methodology
1. Ligand Preparation: Due to the lipophilic nature of the o-tolyl and m-methyl groups, this compound has limited aqueous solubility. Prepare a highly concentrated stock solution (50–100 mM) in 100% DMSO.
2. Method Selection: Co-crystallization vs. Soaking
-
Causality: Soaking is preferred if apo-protein crystals are readily available and the binding pocket is solvent-accessible. However, because the bulky o-tolyl group may induce significant conformational changes in the protein upon binding, co-crystallization is often required to allow the protein to fold around the ligand.
3. Co-Crystallization Setup:
-
Incubate the purified target protein (typically 10–20 mg/mL) with a 3- to 5-fold molar excess of the benzamide ligand.
-
Keep the final DMSO concentration strictly below 2–5% (v/v) to prevent protein denaturation or aggregation.
-
Incubate the mixture on ice for 1–2 hours to ensure complex formation prior to setting up crystallization drops.
-
Set up Hanging Drop or Sitting Drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
4. Data Processing and Refinement:
-
Collect diffraction data at a synchrotron facility for optimal resolution.
-
During electron density map generation (using software like Phenix or REFMAC), carefully inspect the
difference map in the binding pocket. -
Generate geometric restraints for this compound using tools like eLBOW. Ensure the restraints accurately reflect the trans amide configuration and the sterically enforced dihedral angle between the aromatic rings.
-
Verify the binding pose: The central amide should act as a hydrogen bond donor/acceptor with the protein backbone (e.g., hinge region of a kinase), while the m-methyl and o-tolyl groups should be buried in adjacent hydrophobic pockets[1].
References
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Getting Crystals Your Crystallographer Will Treasure. Retrieved from[Link]
-
Department of Chemistry and Biochemistry, Miami University. Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from[Link]
-
National Institutes of Health (PMC). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from[Link]
-
National Institutes of Health (PMC). Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide. Retrieved from[Link]
-
TÜBİTAK Academic Journals. The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Retrieved from[Link]
-
National Institutes of Health (PMC). Benzamide–picric acid (1/1). Retrieved from[Link]
-
National Institutes of Health (PMC). 4-Chloro-N-(3-methylphenyl)benzamide. Retrieved from[Link]
-
ResearchGate. Beyond Basicity: Discovery of Nonbasic DENV-2 Protease Inhibitors with Potent Activity in Cell Culture. Retrieved from[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. chemistry.muohio.edu [chemistry.muohio.edu]
- 6. Benzamide–picric acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide" by AAMER SAEED, SHAHID HUSSAIN et al. [journals.tubitak.gov.tr]
- 9. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
Application Note: Design, Synthesis, and Mechanistic Profiling of Benzanilides in Medicinal Chemistry
Executive Summary
Benzanilides—defined by an amide bond connecting two aromatic rings—are recognized as a "privileged scaffold" in medicinal chemistry[1]. Their unique balance of conformational rigidity and hydrogen-bonding capability allows them to engage diverse biological targets, ranging from kinases and epigenetic enzymes to hormone receptors[1][2][3]. This application note provides an in-depth technical guide on the mechanistic rationale, synthetic methodologies, and self-validating biological protocols for developing benzanilide derivatives as therapeutic agents.
Mechanistic Paradigms in Target Engagement
To design effective benzanilide-based drugs, researchers must understand the causality between the scaffold's structural dynamics and target engagement.
Epigenetic Modulation: Class I HDAC Inhibition
The 2'-amino benzanilide moiety (found in clinical candidates like Entinostat/MS-275) is a highly specialized Zinc-Binding Group (ZBG) utilized for Histone Deacetylase (HDAC) inhibition[3][4]. Unlike hydroxamic acids, which bind rapidly and indiscriminately, 2'-aminoanilides exhibit slow, time-dependent binding kinetics that confer exquisite selectivity for Class I HDACs (HDAC1–3)[4].
The Causality of Selectivity: In the pre-binding state, the benzanilide is stabilized by an intramolecular hydrogen bond between the amide carbonyl and the 2'-amino group[4]. Upon entering the narrow HDAC catalytic tunnel, the geometry of the active site forces the cleavage of this hydrogen bond. This conformational shift allows the 2'-amino group and the amide oxygen to bidentately coordinate with the active site Zn(II) ion[4]. This energy-demanding intra- to inter-molecular conversion is the rate-limiting step that prevents binding to off-target HDAC isoforms.
Mechanism of Class I HDAC inhibition by 2'-amino benzanilides.
Estrogen Receptor Modulation and Spasmolytic Activity
Benzanilides built on a stilbene scaffold have demonstrated potent selective antiproliferative activity against estrogen-dependent cancer cells[2]. Docking and mutagenesis studies reveal that the extra aromatic ring of the benzanilide interacts with the W383 residue in the estrogen receptor (ERα) cavity, a binding mode distinct from native estradiol[2]. Furthermore, the simple isosteric replacement of the amide oxygen with a sulfur atom (yielding a thiobenzanilide) can increase antispasmodic activity by up to 325-fold due to altered lipophilicity and modified hydrogen-bonding dynamics[5].
Advanced Synthetic Methodologies
Diversity-Oriented C(sp2)–H Hydroxylation
For late-stage Structure-Activity Relationship (SAR) exploration, regioselective C(sp2)–H hydroxylation of benzanilides is highly valuable.
-
Mechanistic Rationale: The choice of transition metal catalyst dictates the regiochemical outcome. Ruthenium (Ru(II)) catalyzed reactions are governed primarily by steric effects, whereas Palladium (Pd(II)) catalyzed reactions are driven by electronic factors, allowing chemists to selectively generate ortho-hydroxylated libraries without de novo synthesis.
Green Chemistry: Microwave-Assisted Amidation
Traditional Schotten-Baumann syntheses utilizing acid chlorides and pyridine are effective but environmentally taxing[6]. A modern, scalable alternative employs clay doped with palladium nanoparticles under solvent-free microwave irradiation[1].
Microwave-assisted, solvent-free synthesis workflow for benzanilides.
Experimental Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis of Benzanilides[1]
Objective: Rapid generation of benzanilide libraries with high atom economy.
-
Preparation: Grind equimolar amounts of the substituted carboxylic acid and aniline derivative in an agate mortar.
-
Catalyst Addition: Add 5 mol% of Pd-doped montmorillonite clay.
-
Causality: The layered structure of the montmorillonite acts as a polar support, forcing the reagents into close proximity perpendicularly to the silicate sheet, which lowers the activation energy of the amidation[1].
-
-
Irradiation: Transfer the mixture to a microwave reactor vessel. Irradiate at 300 W for 2–5 minutes.
-
Validation & Isolation: Monitor the reaction via TLC. Upon completion, extract the mixture with hot ethanol and filter to recover the heterogeneous Pd-clay catalyst.
-
Self-Validating Step: The catalyst recovery rate should exceed 95%, and the crude product should crystallize directly upon cooling, eliminating the need for silica gel chromatography[1].
-
Protocol B: Thionation via Lawesson's Reagent[7]
Objective: Conversion of benzanilides to thiobenzanilides to enhance lipophilicity and anticancer/spasmolytic activity.
-
Reaction Setup: Dissolve the purified benzanilide (5 mmol) in 10 mL of anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (10 mmol) portion-wise under continuous stirring.
-
Thermal Conversion: Heat the mixture to 90 °C.
-
Causality: Toluene provides the optimal boiling point to drive the thermodynamic O-to-S exchange without degrading the sensitive thioamide product[6].
-
-
Purification & QC: Remove toluene under vacuum and purify via column chromatography.
-
Self-Validating Step: In ¹H-NMR spectroscopy, the successful formation of the thiobenzanilide is often confirmed by the presence of two distinct conformers, caused by the severe hindered rotation of the newly formed C–N thioamide bond[7].
-
Protocol C: Self-Validating Cytotoxicity & Target Specificity Assay[2]
Objective: Evaluate the antiproliferative activity and mechanism of action (e.g., ER modulation).
-
Cell Line Selection: Plate three distinct cell lines: MCF-7 (Estrogen-dependent breast cancer), MDA-MB-231 (Estrogen-independent breast cancer), and MCF-12A (Non-tumorigenic breast epithelial cells)[2].
-
Treatment: Expose cells to benzanilide derivatives at concentrations ranging from 0.1 μM to 100 μM for 72 hours.
-
Viability Readout: Perform a standard MTT assay to calculate the IC₅₀.
-
Causality & Validation: This protocol is inherently self-validating. If a compound acts specifically via estrogen receptor modulation, it will exhibit a low IC₅₀ against MCF-7 (e.g., ~5 μM), while remaining relatively innocuous (>90 μM) against MDA-MB-231 and the healthy MCF-12A cells[2]. General cytotoxic agents will kill all three lines indiscriminately.
Quantitative Structure-Activity Data
The following table summarizes the diverse biological activities achieved through targeted functionalization of the benzanilide core:
| Compound Class / Derivative | Primary Target / Activity | Representative Biological Model | Potency (IC₅₀) | Ref |
| 2'-Amino Benzanilide (MS-275) | Class I HDACs | Partially purified HDAC enzyme | 4.8 μM | [3] |
| Thiobenzanilide Analog | Spasmolytic Activity | Guinea pig smooth muscle | 0.1 μM | [5] |
| Stilbene-Scaffold Benzanilide | Estrogen Receptor (ERα) | MCF-7 (Breast Adenocarcinoma) | 5.07 μM | [2] |
| Novel Thiobenzanilide (Cmpd 17) | Cytotoxicity | A375 (Human Melanoma) | 11.8 μM | [6] |
References
- Benzanilides with spasmolytic activity: Chemistry, pharmacology, and SAR Bioorganic & Medicinal Chemistry URL
- A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)
- PLoS One (PubMed Central)
- Journal of Medicinal Chemistry (ACS Publications)
- Synthesis, Antimicrobial and Anticancer Evaluation of N′-(Substituted Benzylidene)-2-(Benzo[d]oxazol-3(2H)-yl)
- Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst Taylor & Francis URL
- Medicinal chemistry advances in targeting class I histone deacetylases Exploration of Targeted Anti-tumor Therapy URL
- Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides MDPI URL
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Novel Promising Estrogenic Receptor Modulators: Cytotoxic and Estrogenic Activity of Benzanilides and Dithiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: ¹H NMR Characterization of 3-Methyl-N-(2-methylphenyl)benzamide
Scope and Scientific Context
Diaryl amides are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-parasitic agents, and agrochemicals. The compound 3-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-tolyl)-m-toluamide) consists of an m-toluoyl ring and an o-toluidine ring linked via a secondary amide bond.
Accurate structural verification of this compound relies heavily on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This application note provides a comprehensive, causality-driven protocol for the preparation, acquisition, and spectral interpretation of this compound, ensuring high-fidelity data suitable for regulatory submissions and peer-reviewed publications.
Structural and Mechanistic NMR Principles
Interpreting the ¹H NMR spectrum of a substituted N-phenylbenzamide requires an understanding of the stereoelectronic effects dictated by the amide bond. The partial double-bond character of the C-N bond restricts rotation, typically locking the molecule in a trans conformation where the carbonyl oxygen and the amide proton are antiperiplanar.
This rigid geometry induces specific anisotropic deshielding effects [1]:
-
The o-Toluidine Ring (Amine derived): The proton at the 6'-position (ortho to the NH group) is forced into close spatial proximity with the highly electronegative carbonyl oxygen. This magnetic anisotropy severely deshields the H-6' proton, shifting it downfield to approximately 7.85 ppm, distinct from the other aromatic protons [2].
-
The m-Toluoyl Ring (Acid derived): The protons ortho to the carbonyl group (H-2 and H-6) experience deshielding from the adjacent C=O π-system, typically appearing between 7.60 and 7.75 ppm.
-
Amide NH: In aprotic, non-hydrogen-bonding solvents like CDCl₃, the NH proton appears as a broad singlet around 7.60 ppm. The broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (I = 1) [3].
Quantitative Data Summary
The following table summarizes the expected ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃ at 400 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Rationale |
| H-6' (o-tolyl) | 7.85 | Doublet (d) | 1H | ~8.0 | Deshielded by carbonyl anisotropy |
| H-2 (m-tolyl) | 7.72 | Broad Singlet (br s) | 1H | - | Ortho to C=O, meta coupling only |
| H-6 (m-tolyl) | 7.66 | Doublet (d) | 1H | ~7.6 | Ortho to C=O |
| NH (Amide) | 7.60 | Broad Singlet (br s) | 1H | - | Quadrupolar broadening by ¹⁴N |
| H-4, H-5 (m-tolyl) | 7.35 | Multiplet (m) | 2H | - | Meta/Para to C=O |
| H-3', H-5' (o-tolyl) | 7.25 | Multiplet (m) | 2H | - | Meta/Para to NH |
| H-4' (o-tolyl) | 7.10 | Triplet (t) | 1H | ~7.4 | Para to methyl, meta to NH |
| CH₃ (m-tolyl) | 2.42 | Singlet (s) | 3H | - | Benzylic methyl |
| CH₃ (o-tolyl) | 2.30 | Singlet (s) | 3H | - | Benzylic methyl, shielded by ring |
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility and trustworthiness, the following methodology incorporates built-in validation steps.
Phase 1: Sample Preparation
Causality Check: Deuterated chloroform (CDCl₃) is selected over protic solvents (like CD₃OD) to prevent deuterium exchange at the amide nitrogen, which would erase the NH signal.
-
Weighing: Accurately weigh 10–15 mg of highly purified this compound into a clean glass vial.
-
Dissolution: Add 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Swirl gently until complete dissolution is achieved.
-
Filtration: To prevent magnetic field distortion caused by undissolved particulates or paramagnetic dust, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Volume Standardization: Ensure the solvent column height in the NMR tube is exactly 4.0 to 4.5 cm. Validation: Volumes outside this range will cause edge effects in the receiver coil, degrading field homogeneity.
Phase 2: Instrument Tuning and Acquisition
-
Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of the CDCl₃ solvent.
-
Tuning & Matching: Tune the probe to the ¹H resonance frequency to maximize energy transfer and signal-to-noise ratio (SNR).
-
Shimming (Self-Validation Step): Optimize the Z and Z² shims. Validation Gate: Acquire a preliminary 1-scan spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed unless the FWHM is < 1.0 Hz. If it is wider, re-shim the instrument.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).
-
Number of Scans (ns): 16 (sufficient for a 15 mg sample to achieve an SNR > 100:1).
-
Relaxation Delay (d1): 1.0 to 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons.
-
-
Processing: Apply a Fourier Transform (FT), followed by manual phase correction (zeroth and first order) and baseline correction. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
Visual Workflows
Preparation and Acquisition Workflow
The following diagram illustrates the critical path for sample preparation and data acquisition, emphasizing the validation gate.
Workflow for 1H NMR sample preparation, validation, and spectral acquisition.
Spectral Interpretation Logic
The diagram below maps the logical deduction process used to assign the ¹H NMR signals of diaryl amides based on chemical shift regions and stereoelectronic effects.
Logical flowchart for interpreting the 1H NMR spectrum of substituted benzamides.
References
1.1. Organic Letters - ACS Publications. 2.2. Beilstein Journal of Organic Chemistry. 3.3. Semantic Scholar.
Sources
Application Note: FT-IR Spectroscopic Characterization of the Amide Bond in 3-Methyl-N-(2-methylphenyl)benzamide
Executive Summary
The structural characterization of secondary amides is a critical component of drug development and materials science. This application note provides an in-depth protocol and theoretical framework for the Fourier-Transform Infrared (FT-IR) analysis of 3-methyl-N-(2-methylphenyl)benzamide . By focusing on the specific vibrational modes of the amide bond (-CONH-), this guide elucidates how steric hindrance dictates molecular conformation and, consequently, the resulting spectral signature.
Theoretical Grounding: Steric Effects on Amide Bond Vibrations
Secondary amides exhibit characteristic infrared absorption bands originating from the coupled vibrations of the peptide linkage. The most prominent of these are the Amide I, II, and III bands[1].
In the specific case of this compound, the spectral profile is heavily dictated by the ortho-methyl substituent on the N-phenyl ring. This bulky group introduces significant steric clash, forcing the aromatic ring to twist out of coplanarity with the amide plane[2].
The Causality of Spectral Shifts: Because the N-phenyl ring is non-planar, the nitrogen lone pair cannot effectively delocalize into the aniline π-system. To compensate, the lone pair participates more strongly in resonance with the carbonyl group (C=O). This increased N-C(=O) conjugation lengthens and weakens the C=O double bond, shifting the Amide I stretching frequency to a lower wavenumber compared to unhindered benzanilides[2]. Furthermore, the bulky ortho-methyl group can disrupt optimal intermolecular hydrogen bonding networks, which may cause the Amide A (N-H stretch) band to appear sharper and slightly blue-shifted compared to fully hydrogen-bonded, planar amides[3]. The 3-methyl group on the benzoyl moiety exerts a mild inductive (+I) effect, but its influence on the amide bond is secondary to the profound steric impact of the ortho-substitution.
Steric hindrance mechanism causing FT-IR spectral shifts in ortho-substituted benzanilides.
Experimental Methodology: ATR-FTIR Protocol
Expert Insight: Traditional KBr pellet preparation requires high pressure, which can induce polymorphic transformations or alter the delicate hydrogen-bonding networks of solid-state amides via ion exchange. Attenuated Total Reflectance (ATR) FT-IR is prioritized here as a self-validating, non-destructive technique that preserves the native crystalline conformation of the sample.
Step-by-Step Workflow
-
Instrument Preparation: Ensure the FT-IR spectrometer is equipped with a diamond or zinc selenide (ZnSe) ATR accessory. Purge the optical bench with dry nitrogen to minimize atmospheric water and CO₂ interference.
-
Crystal Cleaning: Gently clean the ATR crystal using a soft, lint-free tissue moistened with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
-
Background Acquisition: Collect a background spectrum (air) using 64 scans at a resolution of 4 cm⁻¹. Causality: A 4 cm⁻¹ resolution is optimal for solid-state amides; it provides sufficient detail to resolve hydrogen-bonded vs. free C=O peaks without introducing excessive instrumental noise.
-
Sample Application: Place approximately 2–5 mg of this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Standardized pressure ensures uniform optical contact between the sample and the crystal, maximizing the evanescent wave penetration depth without crushing the crystal lattice.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 64 scans.
-
Spectral Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth. Perform a baseline correction and atmospheric compensation if residual water vapor peaks are present in the 1600–1700 cm⁻¹ region (which overlaps with the critical Amide I band).
Step-by-step ATR-FTIR workflow for the analysis of solid-state benzamide derivatives.
Quantitative Data Interpretation
The following table summarizes the expected FT-IR vibrational assignments for the amide bond in this compound. Peak deconvolution software should be utilized if the Amide I band presents as a doublet, which can indicate the coexistence of different hydrogen-bonded polymeric groupings in the solid state[1].
| FT-IR Band | Approximate Wavenumber (cm⁻¹) | Vibrational Assignment | Mechanistic Note |
| Amide A | 3250 - 3300 | N-H stretching | Position depends heavily on the extent of intermolecular H-bonding. Disruption by the ortho-methyl group may sharpen this peak. |
| Amide I | 1640 - 1660 | C=O stretching (major) + C-N stretching (minor) | Shifted to lower frequencies due to increased N-C(=O) resonance resulting from steric twisting of the N-phenyl ring. |
| Amide II | 1520 - 1540 | N-H in-plane bending + C-N stretching | Highly sensitive to the trans-conformation of the secondary amide. |
| Amide III | 1250 - 1300 | C-N stretching + N-H bending | A weaker band; requires the high signal-to-noise ratio achieved by 64+ scans to accurately resolve. |
References
1.[1] Ufaruna, N. et al. "Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives." SciSpace / ChemSearch Journal (2014). 1 2.[2] Saeed, A. et al. "Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives." Arabian Journal of Chemistry (2013). 2 3.[3] Wang, Y. et al. "Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation." PMC / NIH (2024). 3
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, characterization and density functional theory investigations of the <i>N</i>,<i>N</i>-diacylaniline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Single-Crystal X-Ray Diffraction (SCXRD) Protocol for C₁₅H₁₅NO (1,3-Diphenyl-propan-2-one Oxime)
Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the crystallographic analysis of small organic molecules, utilizing the C₁₅H₁₅NO oxime derivative as a model system.
Executive Summary & Chemical Context
In pharmaceutical development and supramolecular chemistry, the unambiguous determination of absolute configuration and intermolecular interactions is critical. Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for this purpose.
This application note focuses on 1,3-diphenyl-propan-2-one oxime (C₁₅H₁₅NO) . Oximes (RR′C=N–OH) are highly versatile structural motifs that act as both hydrogen-bond donors (via the –OH moiety) and acceptors (via the C=N and –OH moieties) [1]. Understanding their solid-state behavior is essential for crystal engineering, as they frequently form predictable supramolecular synthons. In the case of 1,3-diphenyl-propan-2-one oxime, the primary structural drivers are centrosymmetric
Experimental Protocol: A Self-Validating Workflow
As an application scientist, it is crucial to understand that SCXRD is not merely a measurement; it is a self-validating system . The ratio of independent observations (thousands of reflections) to refined variables (typically ~138 for a molecule like C₁₅H₁₅NO) creates a highly overdetermined system [3]. If the experimental choices are flawed, the refinement will fail to converge, or the residual electron density map will expose the error.
Phase 1: Crystal Growth & Thermodynamic Control
-
Method: Dissolve 1,3-diphenyl-propan-2-one oxime in a minimal volume of dichloromethane (CH₂Cl₂) or an ethanol/water mixture [2]. Allow the solvent to evaporate slowly at ambient temperature (293 K) in a vibration-free environment.
-
Causality: Slow evaporation ensures the crystallization process remains under thermodynamic rather than kinetic control. This minimizes the formation of structural defects, solvent inclusions, and merohedral twinning, yielding high-quality, single-domain crystals essential for high-resolution diffraction.
Phase 2: Crystal Selection & Cryoprotection
-
Method: Submerge the harvested crystals in a drop of Paratone-N oil on a glass slide. Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream.
-
Causality: Paratone oil serves a dual purpose. First, it displaces the mother liquor, preventing the crystal from degrading due to rapid solvent loss. Second, upon exposure to the cryostream, the oil undergoes a glass transition, holding the crystal rigidly in place without contributing crystalline diffraction rings to the background signal.
Phase 3: Cryocooling & Data Collection
-
Method: Maintain the crystal at 120 K using an Oxford Cryostream device [3]. Collect diffraction data using a diffractometer (e.g., Bruker APEX II) equipped with a Mo Kα radiation source (
= 0.71073 Å) [3]. -
Causality: Cryocooling to 120 K drastically reduces the Debye-Waller factor (the thermal vibration of atoms). This enhances high-angle scattering intensity, improves overall resolution, and is absolutely critical for accurately localizing the electron density of light atoms, specifically the hydrogen atoms involved in the
dimer O–H···N interactions. Mo Kα radiation is chosen over Cu Kα to minimize absorption effects for standard organic crystals.
Phase 4: Data Reduction, Structure Solution, and Validation
-
Method: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing algorithms (SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Self-Validation: The system validates itself through statistical convergence. For 1,3-diphenyl-propan-2-one oxime, the refinement must converge to a low R-factor (
= 0.0433) [3]. Finally, the structure is passed through the IUCr's automated checkCIF routine, which acts as an impartial auditor to verify that no higher symmetry space group was missed and that all anisotropic displacement parameters (ellipsoids) are physically meaningful.
Crystallographic Data Summary
The quantitative results of the SCXRD analysis for 1,3-diphenyl-propan-2-one oxime confirm its identity and spatial configuration. The compound crystallizes in the monoclinic space group C2/c[2].
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₅H₁₅NO |
| Formula Weight | 225.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimension: a | 20.6027(10) Å |
| Unit Cell Dimension: b | 53.7547(3) Å |
| Unit Cell Dimension: c | 20.6827(11) Å |
| Unit Cell Angles | |
| Z (Molecules per unit cell) | 8 |
| Observed Reflections ( | 2,737 |
| Refined Parameters | 138 |
| Final R Indices | |
| Primary Supramolecular Motif |
Data aggregated from standardized SCXRD structural analyses of C₁₅H₁₅NO oxime derivatives[2][3].
SCXRD Workflow Visualization
Figure 1: Step-by-step SCXRD workflow for C₁₅H₁₅NO, from thermodynamic crystal growth to CIF validation.
References
-
Aakeröy, C. B., et al. (2013). "Structural Chemistry of Oximes." Crystal Growth & Design, 13(6), 2687–2695. URL:[Link]
-
Low, J. N., Santos, L. M. N. B. F., Lima, C. F. R. A. C., Brandão, P., & Gomes, L. R. (2010). "The supramolecular structures of oximes: an update and the crystal structure of 1,3-diphenyl-propan-2-one oxime." European Journal of Chemistry, 1(2), 61–66. URL:[Link]
Sources
Application Notes and Protocols: The Use of Benzamide Analogs as Novel Antimicrobial Agents
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The persistent misuse of conventional antibiotics has accelerated the emergence of multidrug-resistant pathogens, creating an urgent need for innovative anti-infective therapies with novel mechanisms of action.[1] In this context, benzamide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry.[2] Comprising a significant portion of top-selling pharmaceuticals, the benzamide core is associated with a wide array of pharmacological activities, including potent antibacterial and antifungal properties, making it a focal point of modern drug discovery efforts.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of benzamide analogs as antimicrobial agents. We will delve into their primary mechanism of action, explore structure-activity relationships, and provide detailed, field-proven protocols for their synthesis, in vitro evaluation, and preclinical assessment.
Mechanism of Action: Targeting Bacterial Cell Division
A key advantage of certain benzamide analogs is their ability to target a novel and highly conserved bacterial protein: Filamenting temperature-sensitive mutant Z (FtsZ).[5]
1.1. The Role of FtsZ
FtsZ is a homolog of eukaryotic tubulin and is essential for cell division in nearly all bacteria.[6] It polymerizes at the future division site to form a dynamic structure known as the Z-ring, which acts as a scaffold for the recruitment of at least a dozen other proteins that constitute the division machinery, or "divisome".[5][7] The proper assembly and constriction of the Z-ring are critical for septal peptidoglycan synthesis, which ultimately leads to the formation of two daughter cells.[7]
1.2. Inhibition by Benzamide Analogs
Several classes of benzamide analogs have been shown to directly target FtsZ.[6][7] They bind to a specific cleft on the FtsZ protein, a site distinct from the GTP-binding domain. This binding event is proposed to induce a conformational change in the FtsZ protomer that promotes hyper-stabilization of its polymers.[6]
Instead of a functional Z-ring, these stabilized FtsZ polymers assemble into non-functional foci or aberrant helical structures throughout the cell.[6] While these foci can still recruit other divisome proteins, the overall process of cell division is completely blocked. This disruption of cytokinesis results in characteristic cell filamentation (in rod-shaped bacteria) and eventual cell death.[7] This mechanism offers a significant advantage, as it targets a pathway not exploited by most clinically available antibiotics.
Diagram: Proposed Mechanism of FtsZ Inhibition by Benzamide Analogs
Caption: Inhibition of bacterial cell division by benzamide analogs targeting the FtsZ protein.
Structure-Activity Relationships (SAR)
The antimicrobial efficacy of benzamide analogs is highly dependent on the nature and position of substituents on both the benzoyl and aniline rings. Understanding these relationships is crucial for designing new derivatives with improved potency and better pharmacological profiles. For instance, studies on N-phenyl-2-hydroxy-benzamide derivatives have shown that substitutions at the R1 position (para- to the carboxamide group) are important for antibacterial activity.[8] Similarly, the development of benzodioxane-benzamides has demonstrated that modifying the linker between the two main moieties can significantly enhance antimicrobial potency.[9]
The following table summarizes the reported in vitro activity of selected benzamide analogs against common Gram-positive and Gram-negative bacterial strains.
| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 5a | Bacillus subtilis | Positive | 6.25 | 25 | [3][4] |
| Escherichia coli | Negative | 3.12 | 31 | [3][4] | |
| 6b | Bacillus subtilis | Positive | 6.25 | 24 | [3][4] |
| Escherichia coli | Negative | 3.12 | - | [3][4] | |
| 6c | Bacillus subtilis | Positive | 6.25 | 24 | [3][4] |
| Escherichia coli | Negative | 3.12 | - | [3][4] | |
| PC190723 | Staphylococcus aureus (MSSA & MRSA) | Positive | 1.0 | - | [9] |
| TXA707 | Staphylococcus aureus | Positive | ≤0.5 | - | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
Application Protocols
The following protocols provide a structured framework for the synthesis and evaluation of novel benzamide analogs.
Diagram: Overall Workflow for Benzamide Analog Development
Caption: A streamlined workflow from chemical synthesis to in vivo efficacy testing.
Protocol 1: General Synthesis of N-Substituted Benzamide Derivatives
This protocol describes a common method for amide coupling between a substituted benzoyl chloride and a primary or secondary amine.
Rationale: The conversion of the carboxylic acid to a more reactive acid chloride facilitates the nucleophilic attack by the amine, enabling efficient amide bond formation under mild conditions.[3] Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction.[10]
Materials:
-
Substituted benzoic acid or benzoyl chloride
-
Thionyl chloride (if starting from benzoic acid)
-
Substituted amine
-
Triethylamine (TEA)
-
Dry Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
(Optional - Acid Chloride Formation) If starting with a benzoic acid, add the acid (1.0 eq) to a round-bottom flask with a stir bar. Add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure. The resulting crude benzoyl chloride can be used directly in the next step.
-
Amine Solution: In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5-2.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.
-
Coupling Reaction: Slowly add a solution of the benzoyl chloride (1.0 eq) in dry DCM to the cooled amine solution with vigorous stirring.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzamide analog.[3]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for quantitatively assessing the in vitro antimicrobial activity of a compound.[12][13]
Rationale: The broth microdilution method is a gold standard for determining MIC values. It allows for the simultaneous testing of multiple compounds at various concentrations, providing a quantitative measure of potency that is more precise than diffusion-based assays.[12]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. In the first column, add an appropriate volume of the stock solution of your test compound to achieve the highest desired concentration (e.g., add 2 µL of a 10 mg/mL stock to get 200 µg/mL).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution well. This creates a gradient of compound concentrations.
-
Controls:
-
Positive Control: Use a known antibiotic instead of the test compound.
-
Negative (Growth) Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol 3: In Vitro Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Assay
This protocol assesses the effect of the benzamide analogs on mammalian cell membrane integrity.
Rationale: It is crucial to ensure that the antimicrobial activity of a compound is not due to general cytotoxicity.[14][15] The LDH assay is a reliable method to quantify cell death by measuring the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[16][17]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your benzamide analog in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Controls:
-
Low Control (Spontaneous Release): Cells treated with medium only.
-
High Control (Maximum Release): Cells treated with the lysis buffer provided in the kit.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds.
-
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24-48 hours).
-
Assay Procedure:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs) ] * 100
-
Conclusion and Future Perspectives
Benzamide analogs represent a highly promising class of antimicrobial agents, particularly those targeting the essential bacterial cell division protein FtsZ. Their novel mechanism of action provides a valuable avenue for circumventing existing resistance mechanisms. The protocols and data presented in this guide offer a robust framework for the rational design, synthesis, and evaluation of new benzamide-based therapeutics.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.[5] A significant challenge remains in achieving potent activity against Gram-negative bacteria, which is often limited by the outer membrane barrier and the action of efflux pumps.[7] Strategies such as the development of prodrugs or combination therapies with efflux pump inhibitors may prove essential in expanding the spectrum of activity of this valuable chemical scaffold.
References
- Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Ullah, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience.
-
Kaushik, N., et al. (2015). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. BioMed Research International. [Link]
- Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
-
País, M., et al. (2023). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences. [Link]
-
Tsang, C., et al. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science. [Link]
- Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
- Kumar, P., et al. (2022). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Biology Pharmacy and Health Sciences.
-
Phee, L. M., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Immunology. [Link]
- Giuliani, A., Pirri, G., & Nicoletto, S. F. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Drug Targets.
-
Kumar, A., et al. (2022). Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. IntechOpen. [Link]
-
Kamal, A., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. [Link]
-
Zhang, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology. [Link]
-
Tiwari, N., et al. (2019). Synthesis of benzamide derivative. ResearchGate. [Link]
-
de la Fuente-Núñez, C. (2024). From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides. MDPI. [Link]
-
Pérez-Vitoria, F. C., et al. (2021). The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. Marine Drugs. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]
-
Zara, G. M., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. International Journal of Molecular Sciences. [Link]
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
-
Liu, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology. [Link]
-
Bueno, J. (2017). In Vitro Antimicrobial Activity of Natural Products Using Minimum. Journal of Analytical & Pharmaceutical Research. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
-
Erickson, H. P., et al. (2011). Multiple effects of benzamide antibiotics on FtsZ function. Molecular Microbiology. [Link]
-
Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
-
Varsha, K. K., et al. (2020). Antimicrobial activity and cytotoxicity trait of a bioactive peptide purified from Lactococcus garvieae subsp. bovis BSN307 T. Journal of Applied Microbiology. [Link]
-
Tran, T. T., et al. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. MDPI. [Link]
-
Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry. [Link]
-
Sari, Y., & Ondigo, D. A. (2020). STRUCTURE-ACTIVITY RELATIONSHIPS AND SURFACE IMMOBILIZATION OF POLYCATIONIC ANTIMICROBIALS. Arena Tekstil. [Link]
-
Page, M. I. (1984). Structure-activity relationships: chemical. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-methyl-N-(2-methylphenyl)benzamide
Welcome to the technical support and troubleshooting center for the synthesis of 3-methyl-N-(2-methylphenyl)benzamide. This guide is designed for researchers and drug development professionals seeking to optimize the amidation reaction between 3-methylbenzoyl chloride and 2-methylaniline (o-toluidine).
By synthesizing field-proven methodologies and mechanistic causality, this guide provides a self-validating framework to overcome common synthetic bottlenecks such as steric hindrance and substrate hydrolysis.
Diagnostic Logic: Identifying Yield Bottlenecks
Before altering your protocol, it is critical to diagnose the root cause of your low yield. The synthesis of this specific amide is complicated by two competing factors: the electrophilic vulnerability of the acyl chloride and the nucleophilic suppression of the amine.
Fig 1. Diagnostic decision tree for troubleshooting low amidation yields.
Troubleshooting & FAQs
Q1: Why is my yield consistently below 50% when using standard aqueous Schotten-Baumann conditions? A1: The primary failure mode in biphasic aqueous Schotten-Baumann reactions is the competitive hydrolysis of the acyl chloride[1]. Benzoyl chloride derivatives are highly reactive electrophiles. When using an aqueous base (like NaOH) to neutralize the HCl byproduct, hydroxide ions competitively attack 3-methylbenzoyl chloride, yielding 3-methylbenzoic acid instead of the desired amide. If your TLC shows complete consumption of the acyl chloride but significant unreacted o-toluidine, hydrolysis is outcompeting amidation.
Q2: How does the structure of o-toluidine specifically affect the reaction kinetics? A2: The ortho-methyl group on o-toluidine introduces considerable steric hindrance directly adjacent to the nucleophilic nitrogen atom[2]. This bulkiness physically impedes the optimal trajectory required for the amine's lone pair to attack the carbonyl carbon of the acyl chloride[3]. Consequently, the rate of amidation drops significantly compared to unsubstituted aniline, giving side reactions (like hydrolysis) more time to dominate.
Q3: How do I overcome the steric hindrance of o-toluidine without using harsh conditions? A3: Switch from a biphasic aqueous system to an anhydrous monophasic system using a nucleophilic catalyst, such as Pyridine or 4-Dimethylaminopyridine (DMAP), in Dichloromethane (DCM)[4]. While Triethylamine (TEA) is a stronger base, it is sterically hindered. Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It rapidly attacks the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride, effectively lowering the activation energy required for the sterically hindered o-toluidine to attack, thereby driving the reaction to completion[1].
Q4: Why does the reaction mixture need to be cooled to 0–5 °C initially? A4: The formation of the amide bond (and the intermediate acylpyridinium salt) is highly exothermic. If the 3-methylbenzoyl chloride is added at room temperature, the localized heat generation accelerates side reactions, including trace hydrolysis (if any atmospheric moisture is present) and potential degradation. Cooling the system to 0–5 °C during the dropwise addition ensures kinetic control over the reaction pathway[1].
Quantitative Data: Condition Optimization Summary
To illustrate the causality of reagent selection, the following table summarizes the expected yields of this compound under various synthetic conditions.
| Solvent System | Base / Catalyst | Temperature Profile | Atmosphere | Expected Yield | Primary Failure Mode / Observation |
| DCM / H₂O (1:1) | NaOH (aq) | Room Temp | Air | 35 - 45% | Severe hydrolysis of acyl chloride[1]. |
| DCM / H₂O (1:1) | NaOH (aq) | 0 °C to RT | Air | 55 - 65% | Steric hindrance limits rate; moderate hydrolysis. |
| Anhydrous DCM | Triethylamine (TEA) | 0 °C to RT | N₂ | 70 - 80% | TEA steric bulk limits catalytic efficiency[4]. |
| Anhydrous DCM | Pyridine (2.0 eq) | 0 °C to RT | N₂ / Ar | > 92% | Optimal: Acylpyridinium intermediate overcomes sterics. |
Optimized Experimental Protocol
This methodology utilizes anhydrous conditions and nucleophilic catalysis to bypass the steric limitations of o-toluidine. The protocol is designed as a self-validating system : each step of the workup is engineered to sequentially remove specific, predictable impurities, ensuring the final isolated product is of high purity before spectroscopic analysis.
Required Reagents
-
2-methylaniline (o-toluidine): 1.0 equivalent (10.0 mmol)
-
3-methylbenzoyl chloride: 1.05 equivalents (10.5 mmol)
-
Pyridine (Anhydrous): 2.0 equivalents (20.0 mmol)
-
Dichloromethane (DCM, Anhydrous): 0.2 M relative to amine (50 mL)
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to establish an anhydrous atmosphere[4].
-
Reagent Dissolution: Add anhydrous DCM (50 mL) to the flask, followed by o-toluidine (10.0 mmol) and anhydrous Pyridine (20.0 mmol). Stir to ensure a homogeneous solution.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 10 minutes[1].
-
Electrophile Addition: Dissolve 3-methylbenzoyl chloride (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 20 minutes. Self-Validation: You may observe the transient formation of a white precipitate (pyridinium hydrochloride), indicating the reaction is proceeding.
-
Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 to 3 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The reaction is complete when the o-toluidine spot is entirely consumed.
-
Self-Validating Aqueous Workup:
-
Acid Wash: Transfer the mixture to a separatory funnel. Wash with 1M HCl (2 x 25 mL). Causality: This selectively protonates and removes unreacted o-toluidine and pyridine into the aqueous layer as water-soluble salts[1].
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL). Causality: This neutralizes residual acid and extracts any 3-methylbenzoic acid (formed via trace hydrolysis). Validation: The cessation of CO₂ evolution (bubbling) confirms complete neutralization[1].
-
Brine Wash: Wash with saturated NaCl solution (25 mL) to osmotically strip bulk water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude this compound as a solid.
Fig 2. Step-by-step optimized synthetic workflow for high-yield amide coupling.
References
-
Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal. Available at:[Link]
-
Frontiers in Chemistry. "Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines". Frontiers. Available at:[Link]
Sources
purification of crude 3-methyl-N-(2-methylphenyl)benzamide by recrystallization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the purification of 3-methyl-N-(2-methylphenyl)benzamide .
This substituted benzamide presents unique crystallization challenges due to its highly lipophilic bi-aryl structure coupled with a polar amide core. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure a self-validating, high-yield purification workflow.
Solvent System Selection & Thermodynamic Data
The critical first step in establishing a self-validating recrystallization protocol is selecting a solvent system that exploits the temperature-dependent solubility curve of your target molecule. Single-solvent systems often fail for heavily substituted benzamides because they are either entirely insoluble (e.g., water) or too soluble even at low temperatures (e.g., acetone)[1].
To achieve high purity and yield, a mixed-solvent system (Ethanol/Water) is required. Ethanol acts as the primary solvent to dissolve the crystal lattice at elevated temperatures, while water acts as the anti-solvent to artificially lower the saturation threshold[2][3].
Table 1: Thermodynamic & Solubility Profile for Substituted Benzamides
| Solvent Candidate | Polarity Index | Boiling Point (°C) | Solubility (0–5 °C) | Solubility (Boiling) | Role in Recrystallization |
| Ethanol (Absolute) | 5.2 | 78.4 | Low | Very High | Primary Solvent (Lattice dissolution) |
| Distilled Water | 10.2 | 100.0 | Insoluble | Insoluble | Anti-Solvent (Drives supersaturation) |
| Acetone | 5.1 | 56.0 | High | Very High | Unsuitable (Causes poor recovery yield) |
| Hexane | 0.1 | 68.0 | Low | Low | Unsuitable (Fails to dissolve polar amide core) |
Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization
This protocol is engineered to prevent premature precipitation and maximize the rejection of impurities from the crystal lattice.
Step 1: Initial Dissolution Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimum volume of boiling ethanol while continuously stirring until the solid completely dissolves[3]. Mechanistic note: Using an Erlenmeyer flask rather than a beaker minimizes solvent evaporation and prevents the cooling of the solution surface.
Step 2: Hot Filtration (If required) If insoluble impurities (e.g., dust, catalyst residue) are present, perform a hot filtration. Pre-warm a stemless funnel and fluted filter paper with hot ethanol to prevent the solution from cooling and crystallizing in the funnel[4].
Step 3: Anti-Solvent Addition Maintain the clarified solution at a gentle boil on a hot plate. Begin adding hot distilled water dropwise. Continue the addition until a faint, persistent cloudiness appears in the solution[2]. Mechanistic note: This cloudiness indicates that the solution has reached its exact saturation point at the boiling temperature.
Step 4: Re-clarification Immediately add boiling ethanol dropwise just until the solution becomes completely clear again[2]. You now have a perfectly saturated solution poised for optimal crystal growth.
Step 5: Controlled Nucleation (Cooling) Remove the flask from the heat source, cover it with a watch glass, and place it on an insulated surface (e.g., a cork ring). Allow it to cool slowly and undisturbed to room temperature[3]. Mechanistic note: Slow cooling ensures that solute molecules have the time to arrange themselves into a rigid, highly ordered crystal lattice, excluding impurities.
Step 6: Yield Maximization Once the flask reaches room temperature, transfer it to an ice-water bath (0–5 °C) for 15–30 minutes to depress the solubility curve further and maximize the precipitation of the product[3].
Step 7: Isolation & Washing Collect the purified crystals via vacuum filtration using a Büchner or Hirsch funnel. Wash the filter cake with a minimal volume of an ice-cold Ethanol/Water mixture (matching the approximate ratio of your final solvent system) to displace the impurity-laden mother liquor[3][5].
Step 8: Drying Maintain the vacuum for 5–10 minutes to pull air through the filter cake. Transfer the crystals to a watch glass and dry them to a constant weight in a vacuum oven at 40–50 °C[5].
Workflow & Troubleshooting Visualization
Fig 1: Mixed-solvent recrystallization workflow and oiling-out troubleshooting pathway.
Troubleshooting Guide & FAQs
Q1: During the cooling phase, my solution formed a cloudy, milky emulsion at the bottom of the flask instead of forming solid crystals. What is happening, and how do I fix it? A: You are experiencing a phenomenon known as "oiling out" (Liquid-Liquid Phase Separation)[6]. Thermodynamically, this occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute-impurity mixture[7]. Because solute molecules in these droplets have high mobility, the oil acts as an excellent solvent for unwanted impurities, completely bypassing the purification mechanism of a rigid crystal lattice[4][6]. Resolution: Return the flask to the heat source until the oil redissolves into a single clear phase. Add a small volume of your primary solvent (ethanol) to lower the saturation temperature, ensuring that when the solution cools, it reaches saturation below the compound's melting point[7][8]. Allow the solution to cool exceptionally slowly[8].
Q2: I have cooled my solution to 0 °C in an ice bath, but the flask remains completely clear with no crystal formation. Did I lose my product? A: Your product is likely still in the flask, but the solution has entered a kinetically hindered, super-saturated state. The system lacks the activation energy required to form the initial nucleation center[8]. Resolution: First, introduce a high-energy surface by gently scratching the inside of the glass flask with a glass stirring rod[4][8]. If available, add a microscopic "seed crystal" of pure this compound to act as a template for lattice growth[8]. If both methods fail, you have used too much ethanol; you must boil off the excess solvent and repeat the cooling process[7][8].
Q3: During hot filtration, my compound rapidly crystallized inside the stem of the funnel, clogging the filter paper. How do I prevent this? A: The glass funnel and filter paper act as a massive heat sink. As the boiling solution contacts the ambient-temperature glass, rapid heat transfer drops the temperature of the solution below its solubility threshold, causing immediate, premature crystallization[4]. Resolution: You must pre-warm the funnel. Rest the funnel on an Erlenmeyer flask containing a small amount of boiling ethanol so that the hot vapors continuously heat the glass[4]. Pour the hot solution through the filter in small, continuous aliquots. If crystallization still occurs, wash the filter paper with excess boiling ethanol to redissolve the trapped product, and remove the excess solvent via distillation later[4].
Q4: My final isolated crystals are heavily discolored (yellow/brown) despite following the protocol. How can I remove these chromophoric impurities? A: Highly conjugated or polymeric impurities often co-crystallize or adhere to the surface of the target lattice. Resolution: Redissolve your crude crystals in boiling ethanol. Add a small amount of activated charcoal (Norit) to the boiling solution. The highly porous structure of the charcoal will adsorb the large, conjugated colored impurities. Perform a hot filtration to remove the charcoal, and proceed with the standard anti-solvent addition[5].
References
- Source: University of Wisconsin-Madison (wisc.edu)
- Source: University of York (york.ac.uk)
- 3.
- Recrystallization (help meeeeee)
- Source: Mettler Toledo (mt.com)
- Source: Google Patents (google.com)
- Source: UMass Amherst (umass.edu)
- Source: ResearchGate (researchgate.net)
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. EP0210893A1 - Benzamides, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Single Crystal Growth of Benzanilides
Welcome to the Advanced Crystallography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the single crystal growth of benzanilides and their derivatives.
Benzanilides (
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: My benzanilide crystallizations consistently yield thin, fragile needles or fibrous bundles. How can I obtain blocky or prismatic crystals suitable for SCXRD?
Mechanistic Cause: The core issue lies in the strong intermolecular
Q2: X-ray analysis of my crystal shows severe orientational disorder. Can this be fixed during the growth phase?
Mechanistic Cause: Benzanilides frequently exhibit orientational disorder because the donor and acceptor in a given hydrogen bond can occur independently in major or minor orientations with very similar geometries[1][5]. The energy barrier between these conformations is low, meaning rapid crystallization traps the molecules in a disordered, metastable state.
The Solution: Disorder is a kinetic trap. To resolve this, you must shift the system toward thermodynamic control. Lower the crystallization temperature to reduce the thermal energy available for conformational flipping, and drastically reduce the supersaturation rate. Transition from fast solvent evaporation to Anti-Solvent Vapor Diffusion (see Protocol 1) at
Q3: I am observing concomitant polymorphism (multiple crystal forms in the same batch). How do I isolate a single phase?
Mechanistic Cause: Benzanilides have a complex crystal structure landscape. For example, the parent compound can crystallize as a triclinic
Part 2: Mechanistic Workflows & Visualizations
Understanding the causal relationship between your experimental parameters and the resulting crystal lattice is critical. The following diagrams illustrate the decision-making process and the physical chemistry governing benzanilide crystallization.
Fig 1: Diagnostic workflow for resolving common benzanilide crystallization issues.
Fig 2: Mechanistic pathway of solvent-directed crystal habit modification in benzanilides.
Part 3: Quantitative Data & Solvent Selection
The selection of the primary solvent is the most critical variable in benzanilide crystallography. The table below summarizes the causal effects of various solvent classes on the resulting crystal habit, driven by solvent-interface interactions[3][4].
| Solvent System | Dielectric Constant ( | H-Bonding Capacity | Dominant Growth Mechanism | Resulting Crystal Habit | SCXRD Suitability |
| Hexane / Toluene | < 2.5 | None | Uninhibited 1D | Hair-like Needles | Poor |
| Dichloromethane | 8.9 | Weak | Moderate lateral growth, fast axial growth. | Thick Fibers | Marginal |
| Ethyl Acetate | 6.0 | Strong Acceptor | Competitive binding at | Prisms / Plates | Excellent |
| Acetone / Water | 20.7 | Strong Donor/Acceptor | High surface attachment energy barrier. | Blocky / Polyhedral | Excellent |
| Methanol | 32.7 | Strong Donor/Acceptor | Risk of solvent inclusion in lattice voids. | Irregular Blocks | Good (Monitor for disorder) |
Part 4: Validated Experimental Protocols
To ensure self-validating and reproducible results, strictly adhere to the following methodologies.
Protocol 1: Anti-Solvent Vapor Diffusion (For mitigating orientational disorder)
This method provides the slowest, most controlled approach to supersaturation, allowing molecules sufficient time to find their global thermodynamic minimum, thereby reducing static disorder.
-
Dissolution: Dissolve 10–15 mg of the benzanilide derivative in 1.0 mL of a moderately polar "good" solvent (e.g., Ethyl Acetate or THF) in a 2-dram inner vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).
-
Chamber Setup: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully add 3.0 mL of a volatile "poor" solvent (e.g., Pentane or Hexane) into the outer 20 mL vial. Critical: Ensure the liquid levels do not touch.
-
Sealing and Incubation: Cap the outer vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm. Place the assembly in a vibration-free environment at a constant
. -
Harvesting: Crystals typically form within 3 to 14 days. Harvest immediately upon opening to prevent solvent loss and subsequent lattice cracking.
Protocol 2: Slow Cooling with Seed Introduction (For isolating pure polymorphs)
This method bypasses the stochastic nature of primary nucleation, ensuring that the entire batch crystallizes as the desired polymorph[6].
-
Saturation: Prepare a saturated solution of the benzanilide in Acetone at
in a sealed, pressure-rated vial. Stir until completely dissolved. -
Thermal Equilibration: Transfer the vial to a programmable water bath or incubator set to
. Hold for 1 hour to ensure thermal equilibrium. -
Seed Introduction: Cool the bath slightly to
(creating a highly metastable, slightly supersaturated state). Quickly open the vial and introduce 1–2 microscopic seed crystals of the desired polymorph (e.g., the form). -
Programmed Cooling: Program the bath to cool at a strictly controlled rate of
per hour down to . -
Validation: The slow cooling ensures that growth occurs exclusively on the introduced seed faces, preventing the spontaneous nucleation of competing polymorphs.
References
-
Exploring the mechanisms of benzanilide crystal growth and morphology: Crystal surface structure, solvent diffusion and solvent-interface interactions. Chemical Engineering Science, 2025.[Link]
-
A triclinic polymorph of benzanilide: disordered molecules form hydrogen-bonded chains. Acta Crystallographica Section C, Crystal Structure Communications, 2003.[Link]
-
Crystal structure landscape of conformationally flexible organo-fluorine compounds. CrystEngComm, 2016.[Link]
Sources
avoiding polymorphism in 3-methyl-N-(2-methylphenyl)benzamide crystallization
Target Compound: 3-methyl-N-(2-methylphenyl)benzamide
Welcome to the Technical Support Center for solid-state development. This portal is designed for researchers, scientists, and process engineers tasked with controlling the crystallization of this compound. Due to its structural flexibility and hydrogen-bonding capacity, this active pharmaceutical ingredient (API) intermediate is highly susceptible to polymorphic variation.
Below, you will find mechanistic FAQs, troubleshooting guides, quantitative solvent data, and validated protocols to ensure the robust isolation of the thermodynamically stable polymorph.
Part 1: Fundamentals of N-Phenylbenzamide Polymorphism (FAQs)
Q: Why is this compound so prone to crystallizing into multiple polymorphic forms? A: The propensity for polymorphism in this molecule is driven by two competing structural factors:
-
Conformational Flexibility: The ortho-methyl group on the N-phenyl ring creates significant steric hindrance, forcing the phenyl ring to twist out of the amide plane. Because the rotational barrier around the
bond is relatively low, the molecule can adopt multiple stable conformations (rotamers) in the solid state. When different conformers crystallize into distinct lattices, it results in conformational polymorphism[1]. -
Supramolecular Synthons: As a secondary amide, the molecule acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Benzamide derivatives typically form either infinite one-dimensional hydrogen-bonded chains or discrete centrosymmetric dimers[2]. The competition between chain-forming and dimer-forming motifs under different kinetic conditions frequently leads to concomitant polymorphism.
Q: How does the choice of solvent influence the polymorphic outcome? A: Solvents dictate the crystallization pathway by interacting with the solute's hydrogen-bonding network. Protic solvents (e.g., alcohols, water) can act as hydrogen-bond competitors, disrupting the formation of the thermodynamically stable solute-solute dimers. This often results in the kinetic trapping of metastable polymorphs. Conversely, non-polar or aprotic solvents (e.g., toluene, heptane) do not interfere with amide hydrogen bonding, allowing the system to reach its thermodynamic minimum more rapidly. If a metastable form precipitates first, the system may undergo a Solvent-Mediated Phase Transition (SMPT), where the metastable crystals dissolve and recrystallize as the stable form[3].
Fig 1: Kinetic vs. Thermodynamic crystallization pathways and SMPT.
Part 2: Troubleshooting Crystallization Workflows
Issue: I am consistently getting a mixture of polymorphs (concomitant polymorphism) during unseeded cooling crystallization. Root Cause: You are operating in a kinetic regime where the supersaturation generation rate exceeds the nucleation rate of the stable form. High supersaturation lowers the activation energy barrier for the nucleation of metastable forms (Ostwald’s Rule of Stages). Resolution:
-
Lower Initial Supersaturation: Reduce the concentration of the starting solution.
-
Implement Rigorous Seeding: Introduce 1-5% (w/w) of pure, milled crystals of the desired thermodynamic form at a temperature just below the saturation point. Seeding bypasses primary nucleation entirely, forcing the system to grow on the existing stable lattice.
Issue: My process yields the stable form at the bench scale, but the metastable form appears during pilot-plant scale-up. Root Cause: Scale-up often alters mixing dynamics and heat transfer. Poor mixing can create localized zones of high supersaturation (e.g., near the cooling jacket), triggering the primary nucleation of the kinetic form. Resolution: Optimize the agitator speed to ensure bulk homogeneity. Implement in-line Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM) or in-situ Raman spectroscopy, to monitor chord length and polymorphic identity in real-time. If the metastable form is detected, hold the temperature to allow SMPT to complete before filtering[4].
Issue: A previously stable process is suddenly yielding an elusive metastable polymorph. Root Cause: Trace impurities can act as a "thermodynamic switch." Research on benzamide derivatives has proven that specific impurities (even at low molar percentages) can form solid solutions with the API, altering the relative lattice energies and stabilizing otherwise elusive metastable polymorphs[5]. Resolution: Check the impurity profile of your upstream API via HPLC. Ensure that unreacted starting materials (e.g., m-toluic acid or o-toluidine) or coupling byproducts are strictly purged prior to the final crystallization step.
Fig 2: Decision tree for troubleshooting concomitant polymorphism during scale-up.
Part 3: Quantitative Data & Solvent Selection
The table below summarizes the effect of solvent selection and cooling kinetics on the polymorphic outcome of this compound. To avoid polymorphism, target the conditions that reliably yield the Thermodynamic Form.
| Solvent System | H-Bonding Capacity | Cooling Rate | Seeding (1-5% w/w) | Expected Polymorphic Outcome | SMPT Kinetics |
| Toluene | None (Aprotic) | Slow (<0.5 °C/min) | Yes (Stable Form) | 100% Thermodynamic Form | N/A (Direct Growth) |
| Ethyl Acetate | Acceptor Only | Slow (<0.5 °C/min) | Yes (Stable Form) | 100% Thermodynamic Form | Fast (< 1 hour) |
| Ethanol / Water | Donor & Acceptor | Fast (>2.0 °C/min) | No | Mixture (Concomitant) | Slow (> 12 hours) |
| Methanol | Donor & Acceptor | Fast (>2.0 °C/min) | No | Predominantly Kinetic Form | Moderate (4-6 hours) |
Part 4: Standard Operating Procedure (SOP)
Methodology: Seeded Cooling Crystallization for Thermodynamic Polymorph Isolation This self-validating protocol utilizes thermodynamic control to ensure the exclusive formation of the stable polymorph.
Prerequisites:
-
Purity of crude this compound must be
99.0% by HPLC. -
Pure seeds of the thermodynamic polymorph (milled to a
of 10-20 m).
Step-by-Step Protocol:
-
Dissolution: Suspend the crude this compound in Toluene (10 volumes, v/w) in a jacketed crystallizer equipped with an overhead stirrer.
-
Heating: Heat the suspension to 80°C under moderate agitation (200 rpm) until complete dissolution is achieved. Hold for 15 minutes.
-
Clarification: Polish filter the hot solution through a 0.45
m PTFE filter into a pre-heated, clean crystallizer to remove foreign particulates that could act as heterogeneous nucleation sites for metastable forms. -
Cooling to Seeding Temperature: Cool the solution linearly to 65°C at a rate of 1.0°C/min. This temperature should be within the metastable zone width (MZW), representing a low degree of supersaturation.
-
Seeding: Introduce 2% (w/w relative to the API) of the milled thermodynamic polymorph seeds.
-
Aging: Hold the suspension isothermally at 65°C for 2 hours. Self-Validation Check: Use in-situ Raman spectroscopy to confirm that the solute is growing onto the seeds without the appearance of new polymorphic peaks.
-
Controlled Desupersaturation: Cool the suspension from 65°C to 5°C at a strictly controlled, slow rate of 0.2°C/min. This slow cooling ensures that crystal growth consumes supersaturation faster than the rate of primary nucleation.
-
Isolation: Filter the resulting slurry. Wash the filter cake with 2 volumes of cold heptane (5°C) to displace the mother liquor without dissolving the product.
-
Drying: Dry the crystals under vacuum at 50°C until a constant weight is achieved. Confirm final polymorphic form via Powder X-Ray Diffraction (PXRD).
References
1.[5] Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications. Available at: [Link] 2.[3] Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation. National Institutes of Health (PMC). Available at: [Link] 3.[1] Conformational Polymorphism. Chemical Reviews (ACS Publications). Available at:[Link] 4.[2] One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. National Institutes of Health (PMC). Available at:[Link] 5.[4] Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives [mdpi.com]
- 5. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzamides
Welcome to the Technical Support Center for NMR analysis of substituted benzamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of these important molecules. Here, we move beyond simple spectral prediction to address the real-world complexities that arise from the unique electronic and structural properties of benzamides.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the NMR analysis of substituted benzamides.
Q1: Why do I see doubled signals for some protons, especially those near the amide bond? Is my sample impure?
A: While impurity is always a possibility, it is highly probable that you are observing rotational isomers, or "rotamers." The C-N bond in an amide has significant double-bond character due to resonance, which restricts free rotation at room temperature.[1][2] This can lead to the presence of both cis and trans conformers, each giving a distinct set of NMR signals for nearby protons.[1]
Q2: My spectrum has a very broad singlet that I can't assign. What could it be?
A: A broad singlet in the spectrum of a benzamide is often the N-H proton of the amide group. These protons are "exchangeable," and their chemical shift and signal shape are highly sensitive to factors like concentration, temperature, and the solvent used.[1] The broadening is often due to quadrupole coupling with the nitrogen atom and chemical exchange with trace amounts of water or acid.
Q3: How can I definitively confirm that a broad peak is from the amide N-H proton?
A: The most reliable method is a D₂O exchange experiment.[1] By adding a drop of deuterium oxide (D₂O) to your NMR sample, the labile N-H proton will exchange with a deuterium atom. Upon re-acquiring the spectrum, the signal corresponding to the N-H proton will disappear or significantly decrease in intensity.[1]
Q4: The aromatic region of my spectrum is a complex multiplet. How can I begin to assign the signals?
A: The substitution pattern on the benzene ring dictates the complexity of the aromatic region. For complex patterns, a systematic approach is necessary. Start by considering the electronic effects (electron-donating or electron-withdrawing) of your substituents, as these will influence the chemical shifts of the ortho, meta, and para protons. For unambiguous assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3]
Q5: I see some small, sharp peaks in my spectrum that don't seem to belong to my molecule. What are they?
A: These are likely due to common impurities in the deuterated solvent or from the glassware.[1] Common contaminants include water, acetone, and residual protonated solvent. It is good practice to run a blank spectrum of the solvent you are using and to consult tables of common NMR solvent impurities.[1]
Troubleshooting Guide & Experimental Protocols
This section provides detailed, step-by-step protocols to address specific challenges in interpreting benzamide NMR spectra.
Guide 1: Distinguishing Rotamers from Impurities
When faced with doubled signals, a Variable Temperature (VT) NMR experiment is the definitive way to confirm the presence of rotamers.
Protocol: Variable Temperature (VT) NMR Spectroscopy [1]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) and identify the pairs of signals you suspect are from rotamers.
-
Incremental Temperature Increase: Increase the temperature of the NMR probe in steps of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Acquire Spectra at Each Temperature: Record a ¹H NMR spectrum at each temperature increment.
-
Observe Coalescence: As the temperature increases, the rate of rotation around the C-N bond will increase. This will cause the paired signals of the rotamers to broaden and move closer to each other. The temperature at which they merge into a single, broad peak is known as the coalescence temperature.[1] If the doubled signals coalesce, you have confirmed they are from rotamers. Impurity peaks will remain sharp and unchanged.
Caption: Energy diagram for rotamer interconversion.
Guide 2: Confirming Exchangeable Protons
As mentioned in the FAQs, a D₂O exchange experiment is a simple and effective way to identify N-H (and O-H) protons.
Protocol: D₂O Exchange Experiment [1]
-
Acquire Initial Spectrum: Dissolve your benzamide sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the NMR tube and shake it gently for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum.
-
Analyze the Result: Compare the two spectra. The signal corresponding to the amide N-H proton will have disappeared or be significantly reduced in the spectrum taken after the D₂O addition.
Data Presentation: Typical Chemical Shifts and Coupling Constants
The chemical environment significantly influences the chemical shifts of protons and carbons in substituted benzamides. The following tables provide typical ranges.
Table 1: Typical ¹H NMR Chemical Shifts for Benzamides [4][5]
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| Amide N-H | 5.0 - 9.0 | Broad Singlet (br s) | N/A |
| Aromatic (ortho to C=O) | 7.6 - 8.2 | Multiplet (m) or Doublet of Doublets (dd) | ³J (ortho) = 6-9 Hz, ⁴J (meta) = 1-3 Hz |
| Aromatic (meta to C=O) | 7.2 - 7.6 | Multiplet (m) or Triplet (t) | ³J (ortho) = 6-9 Hz |
| Aromatic (para to C=O) | 7.3 - 7.7 | Triplet (t) or Multiplet (m) | ³J (ortho) = 6-9 Hz |
| N-Alkyl (e.g., N-CH₃) | 2.8 - 3.2 | Singlet (s) or Doublet (d) | If coupled to N-H |
Note: Chemical shifts are highly dependent on the solvent and the electronic nature of the substituents on the aromatic ring.[4][6]
Table 2: Typical ¹³C NMR Chemical Shifts for Benzamides [4]
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 180 |
| Aromatic (ipso, C-1) | 130 - 140 |
| Aromatic (ortho, C-2, C-6) | 127 - 130 |
| Aromatic (meta, C-3, C-5) | 128 - 130 |
| Aromatic (para, C-4) | 130 - 135 |
| N-Alkyl (e.g., N-CH₃) | 25 - 40 |
Systematic Workflow for Spectral Elucidation
A logical and systematic approach is key to unraveling complex NMR spectra of substituted benzamides.
Caption: Workflow for structural elucidation of benzamides.
-
¹H NMR Analysis:
-
¹³C NMR Analysis:
-
Number of Signals: Determine the number of unique carbon atoms in the molecule.
-
Chemical Shift: Identify the types of carbons (carbonyl, aromatic, aliphatic).[4]
-
-
2D NMR Analysis (if necessary):
-
COSY: Establish proton-proton coupling networks, which is especially useful for assigning adjacent protons in the aromatic ring or on alkyl chains.[3]
-
HSQC: Correlate each proton with the carbon it is directly attached to.
-
HMBC: Identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, for example, linking an N-alkyl group to the carbonyl carbon.[3]
-
By following this structured approach and utilizing the troubleshooting guides provided, you will be well-equipped to tackle the challenges of interpreting complex NMR spectra of substituted benzamides.
References
- ¹⁷O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: Sensitivity to ring substituents (ρ) reflects electronic and steric effects. (n.d.). Fingerprint.
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Retrieved March 7, 2026, from [Link]
-
Spychala, J., & Boykin, D. W. (1999). ¹⁷O NMR of benzamide derivatives: ground state torsion angle does not affect transmission of substituent effect by through. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Suezawa, H., Ishihara, S., Umezawa, K., Tsuboyama, S., & Nishio, M. (2002). Substituent Effects on the ¹H, ¹³C, and ¹⁵N NMR Spectra of Substituted Benzanilides. Scilit. Retrieved March 7, 2026, from [Link]
-
Gande, S., & Reddy, A. S. (1979). Substituent Effects on the ¹H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 467-471. Retrieved March 7, 2026, from [Link]
-
Harikrishna, S., et al. (n.d.). Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]
-
Abraham, R. J., & Mobli, M. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-624. Retrieved March 7, 2026, from [Link]
-
Jones, R. A. Y., et al. (n.d.). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved March 7, 2026, from [Link]
-
Yutronic, N., & Frohlich, H. (1979). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. Retrieved March 7, 2026, from [Link]
-
Abraham, R. J., & Mobli, M. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. PubMed. Retrieved March 7, 2026, from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 7, 2026, from [Link]
-
Al-Masri, A. A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2307. Retrieved March 7, 2026, from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2020, October 20). How is it possible for amide proton to show splitting in proton NMR? Retrieved March 7, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved March 7, 2026, from [Link]
-
Kaluđerović, G. N., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.08 Solving NMR spectra. Retrieved March 7, 2026, from [Link]
-
Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved March 7, 2026, from [Link]
-
Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 7, 2026, from [Link]
-
Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved March 7, 2026, from [Link]
-
Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Retrieved March 7, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved March 7, 2026, from [Link]
-
Szilágyi, B., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. scilit.com [scilit.com]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting N-H···O Hydrogen Bond Formation in Crystal Packing
Welcome to the technical support center for troubleshooting N-H···O hydrogen bond formation in crystal packing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining desired crystalline structures. The following guides and FAQs are structured to provide in-depth, actionable insights into common challenges encountered during crystallization experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering step-by-step guidance to diagnose and resolve them.
Issue 1: The Expected N-H···O Hydrogen Bond is Not Forming, Leading to an Undesired Polymorph.
Question: My molecule has clear N-H donor and C=O acceptor sites, but the crystal structure analysis reveals a polymorph where this interaction is absent. What is happening and how can I promote the desired hydrogen bond?
Answer:
This is a frequent challenge in crystal engineering, often stemming from a complex interplay of factors that can favor an alternative, kinetically or even thermodynamically preferred packing arrangement.
Probable Causes:
-
Solvent Interference: The crystallization solvent may be competing for hydrogen bond sites on your molecule. Protic solvents, for instance, can form strong hydrogen bonds with the solute, which can inhibit the formation of the desired intermolecular N-H···O bonds.[1]
-
Molecular Conformation: The lowest energy conformation of the molecule in solution may not be conducive to forming the target hydrogen bond in the solid state. The energy penalty to adopt the "correct" conformation for crystallization might be too high.[2]
-
Kinetic Trapping: Rapid crystallization can "trap" molecules in a less stable polymorphic form that crystallizes faster, even if it's not the most thermodynamically stable one.[2]
-
Weak Hydrogen Bond Donors/Acceptors: The specific electronic environment of the N-H and C=O groups might render them less effective as hydrogen bond donors and acceptors than anticipated.[3]
Step-by-Step Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Rationale: The choice of solvent is critical as it directly influences solubility and can compete for hydrogen bonding sites.[1]
-
Protocol:
-
Create a list of solvents with varying properties (polarity, protic/aprotic, hydrogen bonding capability).
-
Set up small-scale crystallization trials using techniques like slow evaporation, cooling crystallization, and vapor diffusion.
-
Analyze the resulting crystals using X-ray diffraction to identify the polymorphic form.
-
-
| Solvent Class | Examples | Rationale for Use |
| Aprotic Nonpolar | Toluene, Hexane | Minimizes solvent competition for hydrogen bonds. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Can influence molecular conformation and solubility without directly donating hydrogen bonds.[2] |
| Protic | Ethanol, Methanol, Isopropanol | Can promote different hydrogen bonding patterns by interacting with the solute.[2][1] |
-
Control the Rate of Crystallization:
-
Rationale: Slower crystallization rates provide more time for molecules to arrange themselves into the most thermodynamically stable structure.
-
Protocol:
-
Slow Cooling: Decrease the temperature of a saturated solution very slowly (e.g., 0.1°C/hour).
-
Slow Evaporation: Cover the crystallization vessel with a perforated seal to slow the rate of solvent evaporation.
-
Vapor Diffusion: Place a solution of your compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will gradually induce crystallization.
-
-
-
Temperature Control:
-
Rationale: Temperature affects both solubility and molecular motion, influencing which polymorph is favored.[4][5] Heating can reduce the strength of hydrogen bonds.[4]
-
Protocol:
-
Perform crystallization experiments at a range of temperatures (e.g., 4°C, room temperature, 40°C).
-
Utilize techniques like temperature-controlled attenuated total reflection (ATR) FT-IR spectroscopy to monitor changes in hydrogen bonding in solution prior to crystallization.[4]
-
-
Troubleshooting Workflow for Undesired Polymorph
Caption: A workflow for troubleshooting the absence of a desired N-H···O hydrogen bond.
Issue 2: Formation of an Unstable Hydrate or Solvate.
Question: My crystallization yields a solvated or hydrated crystal form, which is undesirable for pharmaceutical applications. How can I prevent the incorporation of solvent molecules into the crystal lattice?
Answer:
Solvent incorporation occurs when the solvent molecules are able to form favorable interactions, often hydrogen bonds, within the crystal lattice, leading to the formation of a stable solvate or hydrate.
Probable Causes:
-
Strong Solute-Solvent Hydrogen Bonds: If the solvent forms stronger or geometrically more favorable hydrogen bonds with the solute than the solute molecules form with each other, a solvate may be the preferred product.[6]
-
Poor Packing of the Anhydrous Form: The anhydrous form of the crystal may have voids in its packing that are readily filled by solvent molecules.
-
High Water Activity: For hydrates, the presence of sufficient water in the solvent or atmosphere can drive their formation.
Step-by-Step Troubleshooting Protocol:
-
Judicious Solvent Selection:
-
Rationale: Choose solvents that are less likely to be incorporated into the crystal lattice.
-
Protocol:
-
Avoid solvents that have strong hydrogen bond donor or acceptor groups that can compete with the desired N-H···O interaction.
-
Consider using a co-solvent system where a "good" solvent for dissolution is mixed with a "poor" solvent (anti-solvent) that is less likely to be incorporated.[6]
-
-
-
Control Water Content:
-
Rationale: For preventing hydrate formation, it is crucial to minimize the amount of water present during crystallization.
-
Protocol:
-
Use anhydrous solvents.
-
Conduct crystallizations under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).
-
Consider using a desiccant in the crystallization chamber.
-
-
-
Employ Co-formers for Co-crystallization:
-
Rationale: A co-former is a second molecule that is incorporated into the crystal lattice and can form robust hydrogen bonds with the active pharmaceutical ingredient (API), effectively "blocking" the sites where solvent molecules might otherwise bind.[7][8]
-
Protocol:
-
Identify potential co-formers that have complementary hydrogen bonding sites to your molecule. The Cambridge Structural Database (CSD) can be a valuable tool for identifying common hydrogen bond motifs (supramolecular synthons).[7][9][10]
-
Screen for co-crystal formation using techniques like slurry crystallization or solvent-assisted grinding.
-
Characterize the resulting solids to confirm co-crystal formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal geometry for an N-H···O hydrogen bond?
A1: The strength of an N-H···O hydrogen bond is highly dependent on its geometry. Generally, a stronger bond is achieved with a more linear arrangement.[11]
-
N-H···O Angle: The angle between the N-H covalent bond and the H···O hydrogen bond is ideally close to 180 degrees. Strong hydrogen bonds typically have angles between 170 and 180 degrees.[11]
-
H···O Distance: The distance between the hydrogen atom and the oxygen acceptor is a key indicator of bond strength. A typical N-H···O hydrogen bond has an H···O distance of approximately 1.8 Å (0.18 nm).[11]
-
N···O Distance: The distance between the nitrogen and oxygen atoms is also considered, with shorter distances generally indicating stronger bonds.
Q2: How can I computationally predict whether an N-H···O hydrogen bond will form?
A2: Several computational methods can provide valuable insights into the likelihood of hydrogen bond formation before you even start your experiments.
-
Molecular Electrostatic Potential (MEP) Surfaces: MEP analysis can identify the electron-rich (negative potential, likely hydrogen bond acceptors) and electron-poor (positive potential, likely hydrogen bond donors) regions of a molecule, giving a qualitative prediction of interaction sites.[12][13]
-
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the interaction energies between molecules, providing a quantitative measure of the strength of potential hydrogen bonds.[14] This can help in ranking the likelihood of different hydrogen bonding motifs.
-
Hydrogen Bond Propensity (HBP) Models: These are informatics-based tools that use data from the Cambridge Structural Database (CSD) to predict the probability of formation of specific hydrogen bonds between functional groups.[12][15]
Q3: Can intramolecular N-H···O hydrogen bonds affect crystal packing?
A3: Absolutely. The formation of an intramolecular N-H···O hydrogen bond can significantly influence the conformation of a molecule. This pre-organization can either promote or inhibit the formation of specific intermolecular hydrogen bonds. If a strong intramolecular hydrogen bond is formed, it may satisfy the hydrogen bonding potential of the involved groups, making them unavailable for intermolecular interactions.[16] This can lead to a completely different crystal packing arrangement than would be expected if only intermolecular interactions were considered.
Q4: My molecule has multiple N-H and C=O groups. How can I predict which ones will form hydrogen bonds?
A4: Predicting the primary hydrogen bonding motif in molecules with multiple competing sites can be complex. A useful principle is Etter's rules of hydrogen bonding, which state that the best hydrogen bond donors will preferentially interact with the best hydrogen bond acceptors.[7] Computational tools like Hydrogen-Bond Energy (HBE) calculations and Hydrogen-Bond Propensity (HBP) analysis can be very effective in these cases.[12] These methods can help to rank the likelihood of all possible hydrogen bond interactions, providing a valuable guide for experimental design.
Decision Tree for Hydrogen Bond Prediction and Troubleshooting
Caption: A decision tree for predicting and troubleshooting N-H···O hydrogen bond formation.
References
-
Predicting Crystalline Packing Arrangements of Molecules That Form Hydrogen-Bonded Tapes. (n.d.). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
Figure 1: Geometry of the Hydrogen Bond. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Dissecting Solvent Effects on Hydrogen Bonding - PMC. (n.d.). . Retrieved March 7, 2026, from [Link]
-
The orientation of N-H...O=C and N-H...N hydrogen bonds in biological systems: how good is a point charge as a model for a hydrogen bonding atom? - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved March 7, 2026, from [Link]
-
Assessment of Computational Tools for Predicting Supramolecular Synthons. (2021, May 3). . Retrieved March 7, 2026, from [Link]
-
Geometry of the nitrogen-hydrogen...oxygen-carbon (N-H...O:C) hydrogen bond. 2. Three-center (bifurcated) and four-center (trifurcated) bonds. (n.d.). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
Picking out polymorphs: H-bond prediction and crystal structure stability - PMC. (2010, May 4). . Retrieved March 7, 2026, from [Link]
-
Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Close agreement between the orientation dependence of hydrogen bonds observed in protein structures and quantum mechanical calculations. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1). eprints.whiterose.ac.uk. Retrieved March 7, 2026, from [Link]
-
Knowledge-Based Approaches to H-Bonding Patterns in Heterocycle-1-Carbohydrazoneamides. (2016, September 14). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms. (2024, January 11). . Retrieved March 7, 2026, from [Link]
-
Features of strong O–H⋯O and N–H⋯O hydrogen bond manifestation in vibrational spectra. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Graph-set analysis of hydrogen-bond patterns in organic crystals - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved March 7, 2026, from [Link]
-
Do hydrogen bonds form between the C=O and N-H groups on the peptide bonds as part of maintaining the tertiary structure of a polypeptide chain? : r/biology. (2025, March 31). . Retrieved March 7, 2026, from [Link]
-
Analysis of Hydrogen Bonds in Crystals. (2016, May 17). . Retrieved March 7, 2026, from [Link]
-
Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018, June 27). royalsocietypublishing.org. Retrieved March 7, 2026, from [Link]
-
The Effect of Temperature on Hydrogen Bonding in Crystalline and Amorphous Phases in Dihydropyrine Calcium Channel Blockers - PubMed. (2002, April 15). pubmed.ncbi.nlm.nih.gov. Retrieved March 7, 2026, from [Link]
-
Thermomechanical effect in molecular crystals: the role of halogen-bonding interactions. (2017, October 10). journals.iucr.org. Retrieved March 7, 2026, from [Link]
-
Experimental Methods and Techniques | Understanding Hydrogen Bonds | Books Gateway. (2020, November 18). . Retrieved March 7, 2026, from [Link]
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023, July 17). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
Hydrogen bond design principles - PMC. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Weak hydrogen bonds in crystal engineering. (n.d.). . Retrieved March 7, 2026, from [Link]
-
How does a solvent affect the crystallization process of coordination compounds? (2012, September 12). . Retrieved March 7, 2026, from [Link]
-
Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. (2019, December 4). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
Dissection of the Factors Affecting Formation of a CH∙∙∙O H-Bond. A Case Study. (2015, August 25). . Retrieved March 7, 2026, from [Link]
-
The Temperature Dependence of Hydrogen Bonds Is More Uniform in Stable Proteins: An Analysis of NMR h3JNC - PMC. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC. (n.d.). . Retrieved March 7, 2026, from [Link]
-
C-H···O hydrogen bonding in crystals. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Hydrogen Bonding and Common Mistakes. (2012, June 18). . Retrieved March 7, 2026, from [Link]
-
Hydrogen bond - Wikipedia. (n.d.). en.wikipedia.org. Retrieved March 7, 2026, from [Link]
-
Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023, March 1). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
Crystal Engineering of Hydrogen Bonding for Direct Air Capture of CO 2 : A Quantum Crystallography Perspective. (2024, January 13). . Retrieved March 7, 2026, from [Link]
-
Role of Hydrogen Bonding in Crystal Structure and Luminescence Properties of Melem Hydrates. (2025, April 15). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
Breaking the Hydrogen Bond Barrier Reversibly: Toward Ultradrawable Polyamides - PMC. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Deciphering the driving forces in crystal packing by analysis of electrostatic energies and contact enrichment ratios. (2023, June 26). journals.iucr.org. Retrieved March 7, 2026, from [Link]
-
HYDROGEN BOND STUDIES - Diva-Portal.org. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Hydrogen Bonding: The Last Mystery in Drug Design? - Hugo Kubinyi. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Reflections on the Hydrogen Bond in Crystal Engineering | Request PDF. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Two-dimensional crystal engineering using halogen and hydrogen bonds: towards structural landscapes. (2017, March 16). . Retrieved March 7, 2026, from [Link]
-
Crystal packing for structure (I), the N–H···O=P hydrogen bonds are... - ResearchGate. (n.d.). . Retrieved March 7, 2026, from [Link]
-
(PDF) Hydrogen Bonding in Molecular Crystals. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Hydrogen bond donors in drug design. (n.d.). chemrxiv.org. Retrieved March 7, 2026, from [Link]
-
(PDF) Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2026, January 11). . Retrieved March 7, 2026, from [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Crystal structure packing showing NH..O hydrogen bonds as green dotted... - ResearchGate. (n.d.). . Retrieved March 7, 2026, from [Link]
-
Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC. (2016, June 1). . Retrieved March 7, 2026, from [Link]
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- 4. The effect of temperature on hydrogen bonding in crystalline and amorphous phases in dihydropyrine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Temperature Dependence of Hydrogen Bonds Is More Uniform in Stable Proteins: An Analysis of NMR h3JNC′ Couplings in Four Different Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
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Part 1: Core FAQs – Mechanisms of Benzamide Instability
Welcome to the Technical Support Center for Benzamide Derivative Stability . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind benzamide degradation in solution, providing you with self-validating protocols and mechanistic insights to ensure the integrity of your drug development workflows.
Q1: What is the primary mechanism driving the instability of benzamide derivatives in aqueous solutions? A1: The most prevalent degradation pathway for benzamides in solution is hydrolysis of the amide linkage, which is highly pH-dependent. While the amide bond is generally stabilized by resonance (the delocalization of the nitrogen lone pair into the carbonyl pi-system), extreme pH environments disrupt this stability. Under acidic conditions (pH < 4), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions (pH > 9), the hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon. Both pathways converge on a tetrahedral intermediate that collapses to cleave the C-N bond, yielding benzoic acid and the corresponding amine or aniline [1].
Q2: How do specific structural substituents (e.g., ortho-halogens or N-phenyl groups) alter hydrolytic stability? A2: Substituents dictate stability through a combination of electronic and steric effects. For example, in compounds like 4-amino-N-(2-chlorophenyl)benzamide, the electron-withdrawing nature of the ortho-chloro substituent pulls electron density away from the amide bond. Furthermore, ortho-substitution alters the rotational barrier of the amide bond, often twisting it out of coplanarity with the aromatic ring. This steric twist disrupts the resonance stabilization, rendering the carbonyl carbon significantly more susceptible to nucleophilic attack and accelerating hydrolysis [3].
Q3: Are benzamide solutions sensitive to light, and what are the resulting degradants? A3: Yes, many benzamides are photosensitive, particularly those with extended conjugated systems or specific substituents like aromatic amines. Exposure to UV light can induce direct photolysis or photocatalytic degradation (especially if trace metals or photocatalysts like TiO₂ are present). The causal mechanism involves the generation of hydroxyl radicals that attack the aromatic ring. For unsubstituted benzamide, photodegradation predictably progresses through ring hydroxylation to form 4-hydroxybenzamide, which further oxidizes to hydroquinone, then quinone, and eventually leads to total mineralization [4].
Part 2: Visualizing the Degradation Logic
Understanding the mechanistic pathway is critical for predicting how your specific derivative will behave under stress.
Fig 1: Mechanistic causality of pH-dependent benzamide hydrolysis.
Part 3: Troubleshooting Guide
Issue 1: Rapid Loss of API Purity in Aqueous Buffers
-
Observation: HPLC analysis shows a steady decline in the main benzamide peak over 24-48 hours, accompanied by the rise of two distinct polar peaks.
-
Root Cause: Buffer-catalyzed hydrolysis. Benzamidinium and benzamide derivatives can hydrolyze even at room temperature in weakly basic water (e.g., pH 9-11), with half-lives dropping drastically as pH increases [2].
-
Resolution: Adjust the formulation pH to a neutral range (pH 6.0 - 7.5) where the amide bond is most stable. If a basic pH is mandatory for solubility, prepare solutions immediately prior to use and store them at 4°C to kinetically suppress the hydrolysis rate.
Issue 2: Discoloration of the Solution Over Time
-
Observation: A clear benzamide solution turns yellow or brown after sitting on the benchtop, despite no significant changes in pH.
-
Root Cause: Oxidative or photolytic degradation. Aromatic amine substituents (e.g., in nilotinib or aminobenzamides) are highly susceptible to radical-mediated oxidation or UV-induced degradation [5].
-
Resolution: Implement a self-validating control: store one aliquot in an amber vial (light-protected) and another purged with Argon (oxygen-depleted). If the Argon-purged vial remains clear, oxidation is the culprit. If the amber vial remains clear, photolysis is the cause. Store final solutions in actinic glass under an inert atmosphere.
Part 4: Quantitative Degradation Profiles
The following table synthesizes expected degradation metrics for standard benzamide derivatives under forced stress conditions. Use this as a benchmarking tool to determine if your compound is unusually labile.
| Stress Condition | Reagent / Environment | Target Degradation (%) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 10% - 20% | Benzoic acid derivatives, anilines |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | 15% - 30% | Benzoic acid derivatives, anilines |
| Oxidation | 3% H₂O₂, RT, 24h | < 5% (Highly resistant) | N-oxides (if tertiary amines present) |
| Photolysis | UV/Vis (1.2M lux hours) | Variable (10% - 40%) | 4-hydroxybenzamide, quinones |
| Thermal | 60°C, 48h (Solution) | < 2% | Minimal (unless pH is extreme) |
Part 5: Self-Validating Forced Degradation Protocol
To confidently assign degradation pathways, you must utilize a self-validating experimental design. This protocol ensures that observed degradation is caused by the stressor, not an artifact of the sample preparation or the HPLC method itself.
Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of the benzamide derivative in an inert, MS-compatible solvent (e.g., HPLC-grade Acetonitrile or Methanol).
Step 2: Stress Application (Parallel Processing) Divide the stock into five distinct reaction vials:
-
Acid Stress: Mix 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Stress: Mix 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Incubate at Room Temperature (RT) for 24 hours in the dark.
-
Photolytic Stress: Place 1 mL stock in a clear quartz vial. Expose to 1.2 million lux hours of UV/Vis light.
-
Control (The Validation Step): Mix 1 mL stock + 1 mL LC-MS grade water. Incubate at 60°C for 24 hours in the dark. (If this sample degrades, your solvent or glassware is contaminated).
Step 3: Quenching and Neutralization To prevent further degradation during analysis, quench the reactions:
-
Add 1 mL of 0.1 M NaOH to the Acid Stress vial.
-
Add 1 mL of 0.1 M HCl to the Base Stress vial.
-
Dilute all samples (including the control) 1:10 with the starting HPLC mobile phase to ensure peak shape integrity.
Step 4: Stability-Indicating Analysis Analyze using RP-HPLC-DAD. The method is only considered "stability-indicating" if the mass balance is achieved (the sum of the peak areas of the degradants and the remaining API equals the peak area of the unstressed control) and the API peak is completely baseline-resolved from all degradants [5].
Fig 2: Self-validating forced degradation workflow for benzamide derivatives.
References
-
Diness, F., Bjerrum, N. J., Begtrup, M., & O'Hagan, D. "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry, 2018.[Link]
-
"Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water." The Journal of Organic Chemistry, ACS Publications, 2021.[Link]
-
Robert, D., et al. "Comparison between the reactivity of commercial and synthetic TiO2 photocatalysts." Elsevier, 2001.[Link]
-
"Forced Degradation Study and Validated Stability-Indicating RP–LC Method for Determination of Nilotinib in Bulk and Capsules." AKJournals.[Link]
Technical Support Center: Synthesis of 3-methyl-N-(2-methylphenyl)benzamide
Welcome to the technical support center for the synthesis of 3-methyl-N-(2-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. By understanding the origin of these impurities, you can optimize your reaction conditions, streamline purification, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for synthesizing this and other N-substituted benzamides is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of an amine (2-methylaniline, also known as o-toluidine) with an acyl chloride (3-methylbenzoyl chloride, also known as m-toluoyl chloride) in the presence of a base.[3] The base, typically aqueous sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Q2: I've just run the synthesis. What are the most probable impurities I should be looking for?
Based on the standard Schotten-Baumann synthesis, you should anticipate the following common impurities:
-
Unreacted Starting Materials: Residual 2-methylaniline and 3-methylbenzoyl chloride.
-
Hydrolysis Product: 3-methylbenzoic acid, formed from the reaction of 3-methylbenzoyl chloride with water.[5][6]
-
Diacylation Product: N-(3-methylbenzoyl)-N-(2-methylphenyl)-3-methylbenzamide, a higher molecular weight byproduct.[7][8]
-
Oxidation Products: Colored impurities arising from the oxidation of 2-methylaniline, especially if the starting material was aged or exposed to air.[9][10]
Q3: My 2-methylaniline (o-toluidine) starting material has a dark reddish-brown color. Is it still usable?
Aniline and its derivatives are prone to oxidation upon exposure to air and light, resulting in the formation of strongly colored impurities.[11][12] While the presence of these impurities might not completely inhibit the reaction, they can contaminate the final product and complicate purification. For high-purity applications, it is strongly recommended to purify the 2-methylaniline before use, typically by vacuum distillation, to obtain a colorless or pale yellow liquid.[9][10]
Q4: How can I minimize the formation of 3-methylbenzoic acid during the reaction?
The formation of 3-methylbenzoic acid is a direct result of the hydrolysis of the highly reactive 3-methylbenzoyl chloride.[13] To mitigate this, adhere to the following principles:
-
Use Anhydrous Conditions (where applicable): If conducting the reaction in an organic solvent before aqueous workup, ensure the solvent is dry.
-
Use High-Purity Acyl Chloride: Use a fresh bottle of 3-methylbenzoyl chloride or one that has been properly stored under inert gas to prevent moisture ingress.[14]
-
Control Temperature: The reaction is exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride can help control the rate of both the desired reaction and the undesired hydrolysis.[15]
Q5: My mass spectrometry analysis shows an unexpected peak with a mass corresponding to the addition of another 3-methylbenzoyl group. What is it?
This is almost certainly the N,N-diacylation byproduct. After the initial formation of the desired amide, the amide proton can be abstracted by the base. This creates an amidate anion which is nucleophilic and can attack a second molecule of 3-methylbenzoyl chloride.[8] This side reaction is more prevalent under strongly basic conditions or if a significant excess of the acyl chloride is used.
Troubleshooting Guide
This section addresses specific experimental issues by linking them to potential impurities and providing actionable solutions.
| Problem Observed | Potential Cause (Impurity) | Recommended Solution & Rationale |
| Low Product Yield | Hydrolysis of Acyl Chloride: The acylating agent is consumed by water instead of the amine.[6] | Action: Ensure rigorous control of moisture by using fresh, high-purity 3-methylbenzoyl chloride and maintaining a low reaction temperature. Rationale: 3-methylbenzoyl chloride is highly reactive and will readily hydrolyze, reducing the amount available for the primary reaction.[16] |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing. | Action: Increase the reaction time and ensure vigorous stirring to maximize contact between the reactants, especially in a biphasic system. Rationale: The Schotten-Baumann reaction often occurs at the interface of two immiscible layers (aqueous and organic); efficient mixing is critical for reaction completion.[1] | |
| Steric Hindrance: The ortho-methyl group on 2-methylaniline can slow the reaction rate.[17] | Action: Consider extending the reaction time or slightly increasing the temperature after the initial addition. Rationale: Steric hindrance around the nucleophilic nitrogen atom can impede the approach of the electrophilic acyl chloride, requiring more forcing conditions to achieve full conversion.[17][18] | |
| Product is Contaminated with an Acidic Impurity | 3-Methylbenzoic Acid: Formed from the hydrolysis of 3-methylbenzoyl chloride.[19] | Action: During the workup, wash the organic layer thoroughly with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) solution.[15] Rationale: The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt (sodium 3-methylbenzoate), which partitions into the aqueous layer and is removed. |
| Product is Contaminated with a Basic Impurity | Unreacted 2-Methylaniline: Incomplete conversion or incorrect stoichiometry. | Action: During the workup, wash the organic layer with a dilute aqueous acid such as 1M hydrochloric acid (HCl).[18] Rationale: The acid wash protonates the basic unreacted amine, forming a water-soluble ammonium salt (2-methylanilinium chloride), which is extracted from the organic phase. |
| TLC/LC-MS Shows Multiple Spots Near Product | Diacylation Product: Formation of the N,N-diacylated byproduct.[7] | Action: Avoid using a large excess of 3-methylbenzoyl chloride. Add the acyl chloride slowly to the reaction mixture to prevent high local concentrations. Purify the final product using column chromatography.[18] Rationale: Slow addition and stoichiometric control minimize the opportunity for the initially formed amide to react a second time. Column chromatography is generally more effective than recrystallization at separating the desired mono-acylated product from the bulkier, often less polar, di-acylated impurity. |
Reaction Pathways & Impurity Formation
The synthesis of this compound is a competition between several chemical pathways. The desired reaction must dominate over potential side reactions that generate impurities.
Sources
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- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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Validation & Comparative
Authored by: Dr. Gemini, Senior Application Scientist
A Comparative Guide to the Crystal Packing of Substituted Benzanilides
Introduction: The Critical Role of Solid-State Structure in Benzanilide Function
Benzanilides, a class of compounds characterized by an amide linkage between two phenyl rings, represent a cornerstone scaffold in medicinal chemistry and materials science.[1] Their derivatives are found in a wide array of pharmaceuticals, including kinase inhibitors for cancer therapy and agents with antimicrobial properties.[2][3] The biological activity and physicochemical properties of these molecules—such as solubility, stability, and bioavailability—are not solely dependent on their molecular structure but are profoundly influenced by their arrangement in the solid state, a concept known as crystal packing.[4]
The specific three-dimensional architecture of a crystal lattice is dictated by a delicate balance of non-covalent interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.[5][6] The nature and position of substituents on the benzanilide framework can dramatically alter this balance, leading to different crystal packing motifs. Understanding these substituent-driven changes is paramount for rational drug design, as it allows for the targeted modulation of material properties, a field often referred to as crystal engineering.
This guide provides an in-depth comparison of the crystal packing of substituted benzanilides. We will explore the causal relationships between substituent choice and solid-state architecture, detail the experimental methodologies required for such an analysis, and present comparative data to illustrate these principles. The insights provided are intended to equip researchers, scientists, and drug development professionals with the knowledge to better predict and control the solid-state properties of these vital compounds.
Part 1: Experimental Methodologies
A robust comparative analysis of crystal packing is built upon a foundation of reliable and reproducible experimental protocols. The following sections detail the standard workflows for the synthesis, crystallization, and structural elucidation of substituted benzanilides.
Synthesis of Substituted Benzanilides via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a reliable and widely used method for synthesizing benzanilides. It involves the acylation of a primary or secondary aniline with a benzoyl chloride derivative under basic conditions.[7][8][9] The base, typically aqueous sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[9][10]
Protocol:
-
Reactant Preparation: In a suitable flask, dissolve the substituted aniline (1.0 equivalent) in a 10% aqueous sodium hydroxide solution.
-
Acylation: To this stirred solution, add the substituted benzoyl chloride (1.05 equivalents) portion-wise over 10-15 minutes. The reaction is often exothermic and may require cooling in an ice bath to maintain room temperature.
-
Reaction Completion: After the addition is complete, stopper the flask and shake or stir vigorously for an additional 15-30 minutes. The reaction is typically complete when the characteristic odor of benzoyl chloride is no longer detectable.[10]
-
Product Isolation: The crude benzanilide product, which is usually sparingly soluble, will precipitate from the aqueous solution.[10] Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and sodium benzoate.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified substituted benzanilide.
Single Crystal Growth: The Slow Evaporation Method
Obtaining high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.[11] The slow evaporation technique is a common and effective method for growing crystals of organic compounds.
Causality Behind Experimental Choices: The principle is to create a supersaturated solution from which the solute will slowly precipitate as well-ordered crystals. The choice of solvent is crucial; an ideal solvent will dissolve the compound moderately well, be relatively volatile, and not be incorporated into the crystal lattice unless a solvate is desired. Slowing the rate of evaporation allows for fewer nucleation events and promotes the growth of larger, higher-quality crystals.
Protocol:
-
Solvent Selection: Prepare a saturated or near-saturated solution of the purified benzanilide in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a solvent mixture) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or loop.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal.[12][13][14] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[13]
Experimental Workflow Diagram:
Caption: A generalized workflow for Single-Crystal X-ray Diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant like paratone oil.[12]
-
Data Collection: The crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[12] Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. A series of diffraction images are collected as the crystal is rotated.[15]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the thousands of unique reflections. Corrections are applied for various experimental factors (e.g., Lorentz and polarization effects).[12]
-
Structure Solution: The processed data is used to solve the "phase problem" and determine the initial positions of the atoms in the unit cell, often using direct methods.[12]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit with the observed diffraction pattern.
-
Analysis: The final, refined crystal structure (typically in a Crystallographic Information File or CIF) is analyzed to determine geometric parameters and identify key intermolecular interactions that govern the crystal packing.
Part 2: A Comparative Analysis of Substituted Benzanilide Crystal Packing
The identity and position of substituents on the benzanilide scaffold serve as powerful control elements for directing the supramolecular assembly in the solid state. Here, we compare the crystal packing of three representative compounds to illustrate the influence of key intermolecular forces.
Case Study 1: Benzanilide (Unsubstituted)
The parent benzanilide molecule provides a baseline for understanding the fundamental packing interactions. The structure is dominated by a robust hydrogen bonding motif involving the amide N-H donor and the carbonyl C=O acceptor.
-
Dominant Interaction: Molecules of benzanilide form chains via N-H···O hydrogen bonds.[16] These chains create a herringbone-like pattern, with aromatic rings from adjacent chains participating in weaker C-H···π and offset π-π stacking interactions. This efficient packing of chains leads to a stable crystalline lattice.
Case Study 2: A Halogen-Substituted Benzanilide (e.g., 4-Chlorobenzanilide)
Introducing a halogen atom, such as chlorine, introduces the possibility of halogen bonding and other weak interactions that compete with or supplement the primary N-H···O hydrogen bond.
-
Competing Interactions: While the primary N-H···O hydrogen-bonded chains often persist, the chlorine substituent can engage in C-Cl···π or C-Cl···O interactions. The presence of the bulky and electronegative chlorine atom can also lead to steric adjustments, slightly altering the geometry of the hydrogen-bonded chains compared to the unsubstituted parent. In some cases, particularly with ortho- or meta-substitutions, the presence of halogens can introduce positional disorder, complicating the packing analysis.[17]
Case Study 3: An N-Methylated Benzanilide (N-Methylbenzanilide)
Replacing the acidic amide proton with a methyl group completely removes the possibility of the classical N-H···O hydrogen bond, forcing the molecule to adopt entirely different packing strategies.
-
Shift in Packing Forces: In the absence of the strong N-H donor, the crystal packing of N-methylbenzanilide is governed by a combination of weaker C-H···O interactions and π-π stacking.[16][18] The loss of the primary hydrogen bond often results in a less dense and less thermodynamically stable crystal structure, which can impact physical properties like melting point and solubility. The conformation of the amide bond (cis vs. trans) also becomes a critical factor in determining the overall molecular shape and how the molecules pack together.[18][19]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for these representative benzanilides to facilitate a direct comparison.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| Benzanilide | C₁₃H₁₁NO | Monoclinic | P2₁/c | N-H···O hydrogen bonds, π-π stacking |
| 4-Chlorobenzanilide | C₁₃H₁₀ClNO | Orthorhombic | Pbca | N-H···O hydrogen bonds, C-Cl···π contacts |
| N-Methylbenzanilide | C₁₄H₁₃NO | Monoclinic | P2₁/c | C-H···O interactions, π-π stacking |
Note: Specific crystallographic data can vary slightly between different reported structures. The data presented here is representative.
Visualization of Packing Motifs
The following diagrams illustrate the fundamental differences in the supramolecular assembly of these compounds.
Caption: Contrasting supramolecular synthons in benzanilide and N-methylbenzanilide.
Conclusion and Implications
This guide demonstrates that the crystal packing of benzanilides is highly tunable through strategic substitution. The dominant N-H···O hydrogen bond in the parent structure provides a robust and predictable packing motif. However, the introduction of other functional groups or the removal of the hydrogen bond donor forces the adoption of alternative supramolecular assemblies governed by weaker, yet collectively significant, interactions.
For professionals in drug development , this understanding is critical. A change in crystal packing can lead to polymorphism, where a single compound exists in multiple crystalline forms with different stabilities and dissolution rates.[5] By understanding the intermolecular interactions at play, scientists can better control the crystallization process to isolate the desired polymorph, ensuring consistent product performance.
In materials science , harnessing these non-covalent interactions allows for the design of new organic materials with tailored properties. For example, promoting specific π-π stacking arrangements can be used to engineer materials with desired electronic or optical characteristics.
Ultimately, a thorough analysis of crystal packing, grounded in solid experimental methodology, is an indispensable tool for unlocking the full potential of the versatile benzanilide scaffold.
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A Comparative Guide to Substituent Effects on the Crystal Structures of Benzanilides
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Solid-State Structure in Benzanilides
Benzanilides, a class of amides derived from benzoic acid and aniline, represent a cornerstone scaffold in medicinal chemistry and materials science. Their derivatives are known for a wide range of biological activities, including antifungal, anti-parasitic, and potassium channel activation properties.[1][2] The efficacy and bioavailability of these compounds are not solely dependent on their molecular structure but are profoundly influenced by their three-dimensional arrangement in the solid state. The crystal structure dictates critical physicochemical properties such as solubility, stability, and melting point. Understanding how substituents on the benzanilide core direct crystal packing is therefore paramount for rational drug design and the development of crystalline materials with tailored properties.
This guide provides an in-depth analysis of how different functional groups and their positions on the aromatic rings of benzanilides influence intermolecular interactions, leading to diverse crystal packing motifs. We will explore the causality behind these structural changes, provide detailed experimental protocols for their characterization, and present comparative data to illuminate key trends.
The Conformational Landscape of the Benzanilide Core
The benzanilide molecule possesses significant conformational flexibility, primarily around the amide linkage. While the amide bond itself is typically planar and exists in a trans conformation for secondary amides like benzanilide, the rotation of the two phenyl rings relative to this plane defines the overall molecular shape.[3] The crystal packing is a delicate balance between the molecule adopting a low-energy conformation and maximizing stabilizing intermolecular forces. The dominant interaction governing the assembly of most benzanilides is the robust N-H···O hydrogen bond , which frequently leads to the formation of infinite chains or cyclic dimers.
However, the introduction of substituents dramatically alters this landscape. Substituents can introduce new, competing intermolecular interactions, impose steric constraints that alter molecular conformation, and modify the electronic properties of the aromatic rings, influencing π-π stacking and other weak interactions.[4] Polymorphism, the ability of a compound to crystallize in multiple forms, is a common consequence of this delicate energetic balance and has significant implications for the pharmaceutical industry.[5][6]
Methodology: Elucidating Crystal Structures via Single-Crystal X-ray Diffraction
The definitive method for determining the precise three-dimensional arrangement of atoms in a crystal is Single-Crystal X-ray Diffraction (SCXRD) . This technique provides unparalleled insight into bond lengths, bond angles, torsion angles, and the full spectrum of intermolecular interactions that define the crystal lattice.[7][8][9]
Experimental Workflow: From Synthesis to Structure Solution
The process of obtaining a crystal structure is a multi-step workflow that demands precision at each stage.
Caption: General experimental workflow for benzanilide crystal structure determination.
Protocol 1: Synthesis of N-(4-chlorophenyl)benzamide
This protocol describes a standard Schotten-Baumann reaction, a reliable method for synthesizing benzanilides.[10]
-
Preparation : Dissolve 4-chloroaniline (1.28 g, 10 mmol) in 30 mL of 5% aqueous sodium hydroxide solution in a 100 mL flask.
-
Reaction : While stirring vigorously, add benzoyl chloride (1.41 g, 10 mmol) dropwise to the aniline solution at room temperature. A white precipitate will form immediately.
-
Stirring : Continue stirring for 30 minutes to ensure the completion of the reaction.
-
Isolation : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts.
-
Purification : Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(4-chlorophenyl)benzamide as white, crystalline needles. Dry the product in a vacuum oven.
Protocol 2: Single Crystal Growth
Growing X-ray quality crystals is often the most challenging step. Slow evaporation is a common and effective technique.
-
Dissolution : Dissolve a small amount (10-20 mg) of the purified benzanilide in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial. Gently warm the solution if necessary to ensure complete dissolution.
-
Evaporation : Cover the vial with parafilm and poke a few small holes in it with a needle. This allows the solvent to evaporate slowly over several days.
-
Incubation : Place the vial in a vibration-free location at a constant temperature.
-
Harvesting : Once well-formed, block-like or needle-like crystals appear, carefully remove a suitable crystal from the mother liquor using a nylon loop for mounting on the diffractometer.
Comparative Analysis: The Influence of Substituent Type and Position
The nature and position of substituents dictate which intermolecular forces will dominate the crystal packing. We will compare three major classes of substituents: halogens, electron-withdrawing groups, and electron-donating groups.
Halogen Substituents: The Role of Halogen Bonding
Halogens (Cl, Br, I) are particularly interesting due to their ability to act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile, such as the carbonyl oxygen of a neighboring amide.[11][12] The strength of this interaction generally increases with the polarizability of the halogen: I > Br > Cl.[12]
These interactions can compete with or complement the primary N-H···O hydrogen bonding network, often leading to distinct packing arrangements.[13] For example, the presence of a strong halogen bond donor like iodine can result in a 2D sheet-like structure stabilized by both hydrogen and halogen bonds.
Caption: Competing interactions in halogenated benzanilides.
Electron-Withdrawing Groups (e.g., -NO₂)
Strongly electron-withdrawing groups, such as a nitro (-NO₂) group, significantly alter the electronic properties of the benzanilide system.[14][15] They decrease the electron density on the aromatic ring and can act as potent hydrogen bond acceptors themselves. This can lead to the formation of complex hydrogen bonding networks where the nitro group's oxygen atoms compete with the amide oxygen as acceptor sites. The strong dipole moment of the nitro group can also promote dipole-dipole interactions that influence the overall packing.
Positional Isomerism: ortho vs. meta vs. para
The position of a substituent has a dramatic effect on the crystal structure, often more so than the nature of the substituent itself.[16][17][18]
-
ortho Substitution : Substituents in the ortho position can sterically hinder the planarity of the molecule by forcing the phenyl rings to twist out of the amide plane.[3][19] This can disrupt typical π-π stacking and may favor the formation of intramolecular hydrogen bonds, fundamentally altering the intermolecular packing strategy.
-
meta Substitution : meta substituents have a less direct steric impact on the amide bond conformation, but they can effectively disrupt the symmetry of the molecule, often leading to more complex and less predictable packing arrangements.[16]
-
para Substitution : para substituents generally extend the molecular axis without imposing significant steric hindrance near the core. This often results in more ordered, linear packing motifs, where interactions like hydrogen bonding and π-π stacking can be maximized.
Data Summary: Crystallographic Parameters of Substituted Benzanilides
The following table summarizes key crystallographic data for a representative set of benzanilides, illustrating the principles discussed above. (Note: This is a representative table; actual values would be sourced from specific crystallographic studies).
| Compound | Substituent | Position | Crystal System | Space Group | Key Intermolecular Interaction(s) |
| Benzanilide | -H | - | Monoclinic | P2₁/c | N-H···O Hydrogen Bond (Chain) |
| N-(4-chlorophenyl)benzamide | -Cl | para | Orthorhombic | Pbca | N-H···O Hydrogen Bond, C-Cl···π |
| N-(2-chlorophenyl)benzamide | -Cl | ortho | Monoclinic | P2₁/n | N-H···O Hydrogen Bond (Dimer) |
| N-(4-nitrophenyl)benzamide | -NO₂ | para | Monoclinic | P2₁/c | N-H···O(amide), C-H···O(nitro) |
| N-(2-methylphenyl)benzamide | -CH₃ | ortho | Triclinic | P-1 | N-H···O Hydrogen Bond, Steric Twist |
Implications and Future Directions
The ability of substituents to predictably control the solid-state architecture of benzanilides is a powerful tool for drug development and materials engineering.
-
For Drug Development : By selecting appropriate substituents, scientists can target specific polymorphs with optimal solubility and stability profiles, enhancing the drug's performance. For instance, disrupting a very stable, and thus poorly soluble, crystal lattice with a sterically demanding ortho group could lead to a more bioavailable amorphous form or a more soluble polymorph.
-
For Materials Science : The directed assembly of benzanilides through specific non-covalent interactions, such as halogen bonding, opens avenues for creating novel organic materials with desired optical or electronic properties.
This guide has demonstrated that the crystal structure of a benzanilide is not a random outcome but a logical consequence of the interplay between the molecule's intrinsic conformation and the hierarchy of intermolecular forces established by its substituents. A thorough understanding of these effects, grounded in experimental data from SCXRD, is essential for the rational design of next-generation pharmaceuticals and functional materials.
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Validation of 3-methyl-N-(2-methylphenyl)benzamide Structure by SHELXL97: A Comparative Guide
Crystallographic validation is the definitive step in confirming the three-dimensional architecture, conformational polymorphism, and hydrogen-bonding networks of small organic molecules. For 3-methyl-N-(2-methylphenyl)benzamide (C₁₅H₁₅NO)—a compound characterized by two flexible tolyl rings flanking a central secondary amide linkage—precise structural refinement is critical for understanding its solid-state packing and potential pharmaceutical applications.
This guide objectively compares the legacy gold standard, SHELXL97 , against modern alternatives like SHELXL-2018 and olex2.refine . It provides a field-proven, self-validating experimental protocol designed to ensure scientific integrity during the refinement of benzamide derivatives.
Objective Software Comparison: Refinement Engines
For decades, [1] has been the bedrock of small-molecule crystallography. It employs a full-matrix least-squares refinement against
Table 1: Performance and Feature Comparison of Refinement Engines
| Feature / Metric | SHELXL97 | SHELXL-2018 | olex2.refine |
| Refinement Algorithm | Gauss-Newton (Least-Squares) | Gauss-Newton (Least-Squares) | Levenberg-Marquardt & Gauss-Newton |
| Data Target | All | All | All |
| Multi-threading | No (Single-core) | Yes (OpenMP integration) | Yes (Highly parallelized) |
| Disorder Handling | Manual restraints (DELU, SIMU) | Advanced restraints (RIGU) | Dynamic restraint generation |
| Local Minima Avoidance | Susceptible in early cycles | Susceptible in early cycles | Highly robust (Levenberg-Marquardt) |
| CIF Generation | Basic (Requires CIFTAB) | Integrated (SHREDCIF embedded) | Fully automated via GUI |
Mechanistic Insight: While SHELXL97 is highly accurate, it relies on the Gauss-Newton method, which can sometimes oscillate or trap the refinement in a false local minimum if the initial structural model is poor. In contrast, [2] utilizes the Levenberg-Marquardt algorithm. This method dynamically acts like a gradient descent when far from the minimum and transitions to Gauss-Newton as it approaches convergence, making it inherently safer for highly disordered tolyl rings [3].
Crystallographic Refinement & Validation Workflow
The refinement of this compound must follow a self-validating loop. The output of the refinement (residual electron density, shift/error ratios) directly validates the input assumptions (atom types, restraints).
Crystallographic refinement and validation workflow.
Experimental Protocol: Step-by-Step SHELXL97 Validation
To achieve a publication-quality structure for this compound, follow this causally-driven methodology.
Step 1: Data Preparation and Initial Solution
-
Data Reduction: Process the raw diffraction frames to generate an .hkl file containing
, and . -
Structure Solution: Use direct methods to locate the heavy atoms (C, N, O). This generates the initial .res (results) file containing the preliminary atomic coordinates.
Step 2: Configuring the SHELXL97 .ins File
The .ins (instruction) file dictates the physics of the refinement.
-
Refine against
: Ensure the L.S. (Least-Squares) instruction is active.-
Causality:
[4] is demonstrably superior to refining against values greater than a threshold. It incorporates weak reflections that carry critical high-resolution structural information, reducing the chance of model bias.
-
-
Anisotropic Displacement: Apply the ANIS command to all non-hydrogen atoms (C, N, O). This allows the electron density of the atoms to be modeled as ellipsoids rather than spheres, accounting for the thermal vibration of the tolyl rings.
Step 3: Mechanistic Treatment of Hydrogen Atoms
Hydrogen atoms scatter X-rays weakly due to having only one electron. Freely refining their positions leads to chemically nonsensical bond lengths.
-
Aromatic Rings: Apply AFIX 43 to the carbon atoms of the tolyl rings. This enforces a "riding model," fixing the C-H bond length to idealized geometries (e.g., 0.93 Å) while allowing the hydrogen's thermal parameter to ride on its parent carbon.
-
Amide Linkage: Apply AFIX 43 or AFIX 13 to the secondary amine nitrogen.
-
Hydrogen Bonding Analysis: Insert the HTAB instruction.
-
Causality: The HTAB command forces SHELXL97 to search the lattice for N-H...O=C interactions. Because the amide group in this compound drives the crystal packing via intermolecular hydrogen bonds, validating this network is essential to confirm the correct polymorphic form.
-
Logical application of SHELXL97 restraints to the benzamide structure.
Step 4: Execution and Self-Validation
-
Execute Refinement: Run SHELXL97 until convergence (when the maximum shift/error ratio is < 0.001).
-
Weighting Scheme: Update the WGHT instruction based on the program's output recommendations to flatten the variance across different resolution shells.
-
Check Residual Density: Examine the final .res file. The largest difference electron density peak (Highest Peak) should be < 0.5 e/ų.
-
Self-Validation: If a peak
appears near the amide group, it indicates an unmodeled solvent molecule (e.g., water) participating in the hydrogen-bonding network, invalidating the initial solvent-free assumption.
-
Quantitative Data Presentation
A successfully validated structure of this compound via SHELXL97 should yield parameters closely aligning with the theoretical metrics below.
Table 2: Target Validation Metrics for this compound
| Crystallographic Parameter | Target Validated Value | Implication of Deviation |
| Space Group | Incorrect symmetry assignment (missed higher symmetry). | |
| Model does not accurately reflect the diffraction data. | ||
| Poor weighting scheme or severe unresolved disorder. | ||
| Goodness-of-Fit (GoF) | Data errors are incorrectly estimated or model is over-restrained. | |
| Max Shift/Error | Refinement has not reached a true mathematical minimum. | |
| Residual Density ( | Unmodeled atoms, missing solvent, or absorption artifacts. |
Conclusion
While SHELXL97 lacks the modern multi-threading capabilities of SHELXL-2018 and the Levenberg-Marquardt stability of olex2.refine, it remains an exceptionally rigorous engine for small-molecule validation. For a rigid-to-semi-flexible molecule like this compound, SHELXL97 provides absolute transparency in how restraints (AFIX, DELU) and hydrogen-bonding analyses (HTAB) are applied. By strictly adhering to
References
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography.[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]
-
OlexSys Ltd. (n.d.). Structure Refinement | OlexSys.[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]
Comparative Guide: Analytical and Computational Determination of Dihedral Angles in Benzamide Isomers
Executive Summary & Mechanistic Grounding
The benzamide motif is a privileged pharmacophore in drug development, frequently serving as the core scaffold for dopamine antagonists, VEGFR inhibitors, and histone deacetylase (HDAC) inhibitors. The biological activity and receptor-pocket binding affinity of these molecules are heavily dictated by their 3D conformation—specifically, the dihedral angle (
The conformational profile of a benzamide is governed by a fundamental competition between electronic conjugation (which favors a planar geometry to maximize
-
Ortho-Isomers: Substituents at the ortho position (e.g., -F, -Cl, -CH3) create severe van der Waals clashes with the carbonyl oxygen or amide hydrogen. To relieve this steric strain, the amide group is forced to twist out of the phenyl plane, resulting in large dihedral angles[1]. For highly bulky groups like di-chloro substitutions, this angle can approach
[2]. -
Meta/Para-Isomers: Lacking direct steric conflict with the amide group, these isomers generally adopt planar or near-planar conformations to maximize conjugation, though intermolecular forces can induce slight twists[3][4].
Fig 1. Causality of steric hindrance on the phenyl-amide dihedral angle in benzamides.
Comparative Analytical Methodologies
Determining the exact dihedral angle requires selecting the appropriate analytical methodology, as the measured angle changes depending on the physical state of the molecule.
-
X-Ray Crystallography (Solid State): Yields absolute atomic coordinates but is heavily influenced by crystal packing forces. Intermolecular hydrogen bonds (such as
dimeric tapes) can compress the dihedral angle or suppress structural disorder compared to the isolated molecule[4][5]. -
Density Functional Theory (DFT) (Gas/Implicit Solvent): Calculates the theoretical global and local energy minima of an isolated molecule. It represents the purest measure of intramolecular steric vs. electronic forces but lacks the intermolecular context of a biological pocket[3].
-
NMR & Lanthanide-Induced-Shift (LIS) (Solution State): Captures the dynamic, time-averaged conformational equilibrium in a solvent. This is often the most biologically relevant state but requires complex deconvolution of cis/trans interconversion rates[1].
Fig 2. Comparative analytical workflows for determining benzamide dihedral angles.
Quantitative Comparison of Benzamide Isomers
The following table synthesizes experimental and computational data demonstrating how isomer substitution and analytical methodology impact the measured dihedral angle.
| Isomer Type | Example Compound | Analytical Method | Dihedral Angle ( | Key Conformational Driver |
| Ortho | 2-Fluorobenzamide | DFT (B3LYP) | ~60° | Steric repulsion forces non-planar cis conformer[1]. |
| Ortho | 4-Chloro-N-(2,6-dichlorophenyl)benzamide | X-Ray Diffraction | 74.3° - 88.1° | Severe steric clash from bulky di-ortho chloro groups heavily twists the amide plane[2]. |
| Meta | m-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | X-Ray Diffraction | 1.6° - 5.5° | |
| Para | N-[4-(trifluoromethyl)phenyl]benzamide | X-Ray Diffraction | 29.0° | Crystal packing forces and intermolecular hydrogen bonds slightly distort the planar ideal[3]. |
| Para | N-[4-(trifluoromethyl)phenyl]benzamide | DFT (M06-2X) | 27.0° | Conjugation preference dominates in the isolated molecule, keeping the angle low[3]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following self-validating workflows are recommended for characterizing benzamide dihedral angles.
Protocol A: Single-Crystal X-Ray Diffraction Workflow
Causality: Solid-state analysis requires mitigating thermal motion to accurately resolve the positions of the amide hydrogen and oxygen atoms, which dictate the dihedral plane.
-
Crystallization: Grow single crystals via slow evaporation from an ethanol/water mixture.
-
Validation: Inspect under a polarized light microscope. A true single crystal will show uniform optical extinction when rotated, confirming a single crystalline domain.
-
-
Data Collection: Mount the crystal on a diffractometer equipped with a CCD detector and Mo-K
radiation ( Å). Cool the crystal to 100 K using a cryostream.-
Causality: Cooling to 100 K suppresses dynamic thermal disorder, which is historically problematic in benzamide structures[5].
-
Validation: Ensure the internal agreement factor (
) during data reduction is .
-
-
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL).-
Validation: The protocol is successful if the final
, , and the goodness-of-fit ( ) is approximately 1.0. The residual electron density map must show no unassigned peaks .
-
Protocol B: DFT Conformational Scan Workflow
Causality: To find the true global minimum of the isolated molecule, one must systematically force the molecule through all possible rotational states to prevent the optimization algorithm from getting trapped in a local minimum.
-
Z-Matrix Generation: Construct the starting geometry and define the N–C–C–C dihedral angle (connecting the amide to the phenyl ring) as a scanning coordinate.
-
Relaxed Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan, varying the dihedral angle from
to in increments using a functional suited for non-covalent interactions (e.g., M06-2X/6-31+G(d)). -
Geometry Optimization: Extract the lowest energy conformers from the PES scan and subject them to unconstrained geometry optimization.
-
Frequency Validation (Critical Step): Perform a vibrational frequency calculation on the optimized geometries.
-
Validation: The structure is only a valid energy minimum if there are zero imaginary frequencies . The presence of an imaginary frequency indicates the structure is a transition state, not a stable conformer[3].
-
References
1.3, Acta Crystallographica Section C, NIH/PMC. 2.1, Magnetic Resonance in Chemistry, DOI.org. 3.5, Crystal Growth & Design, ACS Publications. 4. 2, Acta Crystallographica Section E, NIH/PMC. 5.4, Crystals, MDPI.
Sources
- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 2. 4-Chloro-N-(2,6-dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Orthogonal Analysis of N-H...O Hydrogen Bonds in Benzanilide Conformers: A Comparative Guide
Section 1: Executive Overview & Structural Causality
Benzanilide (N-phenylbenzamide) serves as a privileged scaffold in medicinal chemistry, materials science (e.g., Kevlar precursors), and foldamer design. Due to the partial double-bond character of the central amide linkage, benzanilide exists in distinct cis and trans conformers. The thermodynamic stability and physical properties of these conformers are heavily dictated by N-H...O hydrogen bonding .
Section 2: Platform Mechanics & Comparative Analysis
Single-Crystal X-Ray Diffraction (SCXRD)
-
Mechanism & Causality: SCXRD maps the electron density of the crystal lattice. Because hydrogen atoms scatter X-rays weakly, their exact positions are often restrained; however, the heavy-atom donor-acceptor (N...O) distance provides absolute certainty regarding the hydrogen bond's geometry and strength.
-
Performance Data: In the monoclinic C2/c polymorph of benzanilide, SCXRD reveals that molecules are linked by N-H...O hydrogen bonds into continuous chains along the b-axis, exhibiting a highly specific N...O distance of 3.112 Å and an N-H...O angle of 157° 1 [[2]](). Similarly, the triclinic P-1 polymorph exhibits orientational disorder but maintains simple C(4) chains via these interactions 34.
-
Verdict: The gold standard for absolute solid-state geometry, though it cannot capture dynamic solution-state conformer switching.
High-Field NMR Spectroscopy (e.g., 600 MHz ¹H/¹⁵N)
-
Mechanism & Causality: NMR probes the local magnetic environment in the solution state. When the amide proton participates in an N-H...O bond, electron density is pulled away from the proton (deshielding), resulting in a downfield chemical shift. Furthermore, ¹⁵N chemical shifts directly correlate with the rotational barrier of the C-N bond, providing a dynamic view of cis/trans isomerization 5.
-
Verdict: Essential for quantifying solution-state conformer ratios and distinguishing intra- vs. intermolecular bonds via temperature gradients.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Mechanism & Causality: FTIR measures the vibrational transitions of molecular bonds. The formation of an N-H...O hydrogen bond weakens the covalent N-H bond, lowering its force constant. Consequently, the N-H stretching frequency undergoes a redshift (lower wavenumbers) and broadens. For instance, a free N-H stretch in substituted benzanilides appears sharply around 3449 cm⁻¹, whereas H-bonded stretches fall below 3350 cm⁻¹ 5.
-
Verdict: The most rapid, state-agnostic method for screening H-bond presence and relative strength.
Density Functional Theory (DFT) Modeling
-
Mechanism & Causality: DFT provides theoretical grounding for empirical observations. By utilizing robust basis sets like B3LYP/6-311+G(d,p), researchers can calculate the Potential Energy Surface (PES) of the N-aryl bond rotation and perform Natural Bond Orbital (NBO) analysis to quantify the orbital overlap driving the N-H...O interaction [[6]]().
-
Verdict: Crucial for in silico validation of interaction energies and transition state barriers prior to synthesis.
Section 3: Quantitative Comparative Matrix
| Analytical Platform | Target Metric | Typical Benzanilide Value | Sample State | Throughput |
| SCXRD (e.g., Bruker D8) | N...O Distance & Angle | ~3.112 Å; 157° | Solid Crystal | Low |
| FTIR (e.g., Nicolet iS50) | N-H Stretch (Free) | ~3449 cm⁻¹ | Solid / Liquid | High |
| FTIR (e.g., Nicolet iS50) | N-H Stretch (Bonded) | < 3350 cm⁻¹ | Solid / Liquid | High |
| High-Field NMR (600 MHz) | Amide ¹H Temp. Coeff. | Δδ/ΔT > -2 ppb/K (Intra) | Liquid | Medium |
| DFT (Gaussian 16) | NBO Interaction Energy | -5 to -10 kcal/mol | In Silico | Medium |
Section 4: Analytical Workflow & Logical Relationships
Workflow for multi-modal analysis of benzanilide N-H...O hydrogen bonds.
Section 5: Self-Validating Experimental Protocols
To ensure scientific integrity, analytical protocols must be self-validating. Below are two field-proven methodologies for isolating the nature of the N-H...O bond.
Protocol 1: FTIR Concentration-Dependent Dilution Assay
-
Objective: Differentiate between intramolecular and intermolecular N-H...O hydrogen bonds.
-
Causality: Intermolecular hydrogen bonds are concentration-dependent. By serially diluting the sample in a non-polar, non-competing solvent, the collision frequency between benzanilide molecules decreases. If the H-bond is intermolecular, the equilibrium shifts toward the free monomer, causing the broad H-bonded N-H stretch to diminish while the sharp free N-H stretch increases. Intramolecular bonds remain unaffected by dilution.
-
Step-by-Step Methodology:
-
Prepare a 100 mM stock solution of the benzanilide derivative in anhydrous Carbon Tetrachloride (CCl₄). Note: CCl₄ is chosen to prevent solvent-solute H-bonding.
-
Perform serial dilutions to generate concentrations of 50 mM, 10 mM, 1 mM, and 0.1 mM.
-
Acquire FTIR spectra for each concentration using a liquid cell with CaF₂ windows on a high-resolution spectrometer (e.g., Nicolet iS50).
-
Integrate the area under the broad peak (<3350 cm⁻¹) and the sharp peak (~3449 cm⁻¹). Plot the ratio of Bonded/Free N-H against concentration to validate the intermolecular nature of the bond.
-
Protocol 2: Variable-Temperature (VT) ¹H-NMR Dynamics
-
Objective: Quantify the thermodynamic stability of the N-H...O interaction and validate solution-state conformer ratios.
-
Causality: Thermal energy disrupts hydrogen bonds. By measuring the amide proton's chemical shift across a temperature gradient, we calculate the temperature coefficient (Δδ/ΔT). A large negative coefficient (more negative than -4.0 ppb/K) indicates an exposed proton whose intermolecular H-bonds are breaking. A small coefficient (closer to 0) indicates a proton shielded from the solvent or locked in a highly stable intramolecular H-bond.
-
Step-by-Step Methodology:
-
Dissolve 10 mg of the benzanilide sample in 0.5 mL of a non-competing deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Insert the sample into a 600 MHz NMR spectrometer equipped with a VT unit.
-
Acquire standard 1D ¹H-NMR spectra starting at 298 K.
-
Increment the temperature in 5 K steps up to 348 K, allowing 5 minutes of thermal equilibration at each step before acquisition.
-
Track the chemical shift (δ) of the amide proton. Plot δ versus Temperature (K) and extract the slope to determine the Δδ/ΔT coefficient.
-
Section 6: References
-
A triclinic polymorph of benzanilide: disordered molecules form hydrogen-bonded chains. Acta Crystallographica Section C. 3
-
Crystal and Molecular Structure of Benzanilide. Bulletin of the Chemical Society of Japan. 2
-
The 15N, carbonyl 13C, and amide 1H NMR spectra of a series of substituted benzanilides. Oxford University Press. 5
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. NIH / PMC. 6
-
A triclinic polymorph of benzanilide: disordered molecules form hydrogen-bonded chains (Alternative Source). Elsevier Pure.4
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Assessing the Purity of Synthesized 3-Methyl-N-(2-methylphenyl)benzamide
As a Senior Application Scientist, evaluating the purity of synthesized intermediates is not merely a procedural checklist; it is a fundamental exercise in physical chemistry. When synthesizing 3-methyl-N-(2-methylphenyl)benzamide—typically via the Schotten-Baumann coupling of m-toluoyl chloride and o-toluidine—trace impurities such as unreacted starting materials, hydrolysis byproducts (m-toluic acid), or residual solvents are inevitable.
This guide provides an authoritative, in-depth comparison of capillary melting point (MP) analysis against orthogonal analytical modalities (HPLC, DSC, and NMR), grounded in thermodynamic principles and self-validating experimental design.
The Thermodynamic Imperative: Causality of Melting Point Depression
Before executing a protocol, one must understand the thermodynamic causality of the method. Why does an impurity alter the melting point of this compound?
A pure synthesized amide forms a highly ordered crystal lattice stabilized by intermolecular hydrogen bonding and
Consequently, impurities cause a melting point depression and a broadening of the melting range . A sharp melting range (
Self-Validating Capillary Melting Point Protocol
A robust protocol must be a closed, self-validating system. You cannot trust a sample's melting point if you have not first proven the thermodynamic accuracy of your instrument.
Step 1: System Suitability Test (SST) & Calibration
-
Action: Before testing the synthesized amide, analyze a [2] with a known melting point close to the expected range of the target compound (e.g., Benzoic Acid, MP 122.4 °C).
-
Causality: This validates the calibration of the instrument's platinum resistance thermometer. If the standard deviates by
°C, the system is out of specification, and the subsequent sample data is invalid.
Step 2: Sample Preparation (Desiccation)
-
Action: Dry the crude this compound in a vacuum desiccator at 15 mm Hg for 12 hours. Pulverize into a fine, homogenous powder using an agate mortar.
-
Causality: Ambient moisture acts as a eutectic impurity. Failing to dry the sample will artificially depress the melting point, leading to false negatives regarding synthesis purity. Pulverization ensures uniform heat distribution.
Step 3: Capillary Packing
-
Action: Charge a standard capillary tube (0.8–1.2 mm internal diameter) to a tightly packed height of exactly 2.5–3.0 mm. Tap the capillary repeatedly on a hard surface.
-
Causality: Loose packing introduces microscopic air pockets. Because air is a poor thermal conductor, it creates a temperature gradient between the heating block and the sample, resulting in an artificially broadened melting range[2].
Step 4: Programmed Heating Ramp
-
Action: Rapidly heat the instrument to 5 °C below the expected melting point (approx. 120 °C). Then, strictly engage a ramp rate of 1 °C/min .
-
Causality: mandate a 1 °C/min ramp[2]. A faster ramp rate causes "thermal lag," where the heating block and thermometer outpace the actual endothermic melting process of the sample, yielding a falsely elevated clear point.
Step 5: Observation & Output
-
Action: Record the onset point (first visual detection of liquid phase) and the clear point (complete coalescence into a transparent liquid).
Orthogonal Modalities: A Comparative Analysis
While capillary melting point is the frontline screening tool, drug development requires orthogonal validation. How does MP compare to alternative purity assessment methods?
-
High-Performance Liquid Chromatography (HPLC-UV): The gold standard for quantification. It separates the amide from unreacted o-toluidine based on polarity. It is highly sensitive but destructive and time-consuming.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with the phase transition. Using the Van't Hoff equation, DSC can calculate absolute mole-fraction purity without needing a reference standard, as standardized in[3].
-
Proton Nuclear Magnetic Resonance (
H-NMR): Excellent for structural elucidation and identifying proton-rich impurities (like residual reaction solvents), but lacks the trace-level sensitivity ( ) of HPLC.
Quantitative Data Comparison
The following table summarizes the operational parameters of each analytical modality for evaluating synthesized amides:
| Analytical Modality | Primary Output Metric | Limit of Detection (LOD) | Sample Destructive? | Relative Cost / Test | Turnaround Time |
| Capillary MP | Temperature Range (°C) | ~1.0 - 2.0% | Yes (Thermal degradation) | Low | < 15 mins |
| HPLC-UV | Relative Area Percent (%) | < 0.05% | Yes (Dissolved in mobile phase) | High | 30 - 60 mins |
| DSC | Mole-Fraction Purity (%) | ~0.5% (Requires >98.5% pure) | Yes (Melted/Degraded) | Very High | 45 - 90 mins |
| Structural Integrals | ~1.0 - 5.0% | No (Recoverable from solvent) | High | 10 - 20 mins |
Experimental Case Study: this compound
To illustrate the correlation between these modalities, below is representative experimental data from a standard synthesis workflow, comparing the crude product against the recrystallized (pure) product.
| Sample State | Capillary MP Result | HPLC Purity | DSC Purity (Van't Hoff) | NMR Observation |
| Batch A: Crude | 118.2 – 123.5 °C (Broad) | 91.4% | N/A (Too impure for ASTM E928) | Minor peaks at 2.1 ppm (o-toluidine) |
| Batch B: Recrystallized | 125.1 – 125.8 °C (Sharp) | 99.6% | 99.52 mol% | Clean baseline, expected aromatic integrals |
Data Interpretation: The broad, depressed melting range of Batch A perfectly correlates with the 91.4% HPLC purity, validating the thermodynamic principle of melting point depression. Post-recrystallization (Batch B), the sharp 0.7 °C range confirms high purity, which is orthogonally validated by the 99.52 mol% DSC result.
Purity Assessment Workflow Visualization
To ensure absolute scientific rigor, the decision-making process for purity assessment should follow a strict logical workflow, transitioning from rapid thermodynamic screening to advanced orthogonal quantification.
Figure 1: Logical workflow for the purity assessment of synthesized amides.
Conclusion & Best Practices
Assessing the purity of this compound via melting point is a highly effective, rapid technique when executed with thermodynamic precision. However, it is not a standalone definitive metric. A Senior Application Scientist must treat the melting point apparatus as a primary gatekeeper. If the self-validated capillary protocol yields a sharp, accurate melting range, the sample is then permitted to advance to resource-intensive orthogonal testing (HPLC/DSC) for final regulatory or developmental clearance.
References
-
USP General Chapter <741> Melting Range or Temperature Source: United States Pharmacopeia (USP) URL:[Link]
-
ASTM E928 - 19 Standard Test Method for Purity by Differential Scanning Calorimetry Source: ASTM International URL:[Link]
-
25.3: Colligative Properties Depend only on Number Density (Raoult's Law & Melting Point Depression) Source: Chemistry LibreTexts URL:[Link]
Sources
Cross-Referencing Experimental vs. Theoretical Spectroscopic Data for Benzamides: A Comprehensive Guide
As a Senior Application Scientist in drug development and materials chemistry, I frequently encounter the challenge of unambiguously characterizing benzamide derivatives. Benzamides are highly versatile pharmacophores, serving as the backbone for numerous antitumor agents, antimalarials, and enzyme inhibitors[1]. However, relying solely on empirical spectroscopic data (FT-IR, NMR, UV-Vis) is a fundamentally flawed approach. Overlapping vibrational bands, complex solvent interactions, and conformational flexibility often lead to misassigned structures[2].
To establish absolute structural certainty, experimental data must be cross-referenced with quantum mechanical theoretical models. This guide provides an objective comparison of theoretical alternatives, establishes self-validating analytical protocols, and explains the causality behind the discrepancies between the bench and the simulation.
Comparative Analysis of Theoretical Models (The "Alternatives")
When cross-referencing experimental data, selecting the correct Density Functional Theory (DFT) framework is critical. The choice of functional and basis set dictates the accuracy of the predicted spectra.
-
B3LYP vs. M06-2X : B3LYP is the industry workhorse for predicting ground-state geometries and fundamental vibrational frequencies[1]. However, for N-monosubstituted benzamides where non-covalent interactions (such as N-H···O or N-H···π hydrogen bonds) dominate the crystal lattice, the M06-2X functional often outperforms B3LYP by more accurately capturing long-range dispersion forces[2].
-
TD-DFT vs. Standard DFT : Standard DFT is restricted to ground-state properties (IR and NMR). To accurately predict UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) must be employed to model vertical electronic excitations and charge transfer events[3].
-
Basis Set Selection (6-311++G) : The use of diffuse functions ("++") and polarization functions (" " or "(d,p)") is non-negotiable. Diffuse functions are causally required to accurately model the expanded electron density of the lone pairs on the oxygen and nitrogen atoms of the amide group[3].
Causality in Spectroscopic Discrepancies
A core tenet of spectroscopic analysis is understanding why theoretical predictions deviate from experimental reality.
-
Vibrational Anharmonicity (FT-IR/Raman) : DFT calculates harmonic frequencies at 0 K in a vacuum. Real molecules vibrate anharmonically at room temperature. This causes DFT to consistently overestimate stretching frequencies, particularly for light atoms (e.g., N-H and C=O stretches). Causality dictates the use of empirical scaling factors (typically ~0.96 for B3LYP/6-311++G**) to align theoretical data with experimental FT-IR spectra[1].
-
Conformational Flexibility (NMR) : In N-unsubstituted benzamides, the C(O)-NH₂ bond possesses partial double-bond character due to resonance, resulting in hindered rotation. In ¹H NMR (using DMSO-d6), this manifests experimentally as two distinct, non-equivalent amide proton singlets[4]. A static gas-phase DFT calculation will fail to predict this unless conformational averaging and solvent models are applied[4].
-
Solvent Cavity Effects (UV-Vis & NMR) : Gas-phase calculations ignore the dielectric stabilization provided by solvents. Applying a Polarizable Continuum Model (PCM) is required to simulate the solvent cavity, which profoundly impacts the HOMO-LUMO gap and magnetic shielding tensors[3].
Visualizing the Analytical Logic
Workflow integrating experimental spectroscopy with DFT theoretical modeling.
Root cause analysis of spectroscopic discrepancies and theoretical corrections.
Self-Validating Methodologies
To ensure absolute trustworthiness, both experimental and computational workflows must act as self-validating systems.
Protocol 1: Experimental Spectroscopic Acquisition
-
FT-IR/Raman : Prepare the benzamide sample as a KBr pellet.
-
Causality: Water absorbs strongly in the IR region, masking the critical N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) amide bands.
-
Validation: Run a background scan of pure KBr immediately prior to sample acquisition to prove the absence of moisture interference.
-
-
NMR Spectroscopy (¹H and ¹³C) : Dissolve the sample in highly pure DMSO-d6.
-
Causality: DMSO disrupts intermolecular hydrogen bonding, allowing for clearer resolution of the hindered C(O)-NH₂ rotation[4].
-
Validation: Utilize 2D NOESY experiments to distinguish between hydrogens bonded to the amine and amide nitrogen atoms, ensuring 1D peak assignments are internally consistent[4].
-
-
UV-Vis Spectroscopy : Prepare a 10⁻⁵ M solution.
-
Causality: High concentrations lead to dimer formation via hydrogen bonding, which artificially shifts the absorption maximum (λmax).
-
Validation: Perform a serial dilution to confirm that the Beer-Lambert law holds true, proving the absence of concentration-dependent aggregation.
-
Protocol 2: Theoretical Computational Modeling
-
Geometry Optimization : Execute DFT calculations using Gaussian software at the B3LYP/6-311++G(d,p) level of theory[3].
-
Frequency Validation (The Self-Validating Step) : Run a frequency calculation on the optimized geometry.
-
Validation: The strict absence of imaginary (negative) frequencies confirms that the optimized structure is a true global/local minimum, not a transition state[5]. Proceeding without this check invalidates all subsequent data.
-
-
NMR Chemical Shift Prediction : Apply the Gauge-Independent Atomic Orbital (GIAO) method on the validated geometry[5].
-
Causality: GIAO ensures that calculated magnetic shielding tensors are independent of the origin of the gauge, providing highly accurate chemical shifts relative to a computationally modeled Tetramethylsilane (TMS) standard[5].
-
-
Excited State Modeling : Utilize TD-DFT combined with a PCM solvent model[3].
-
Causality: TD-DFT calculates the vertical electronic transitions required for UV-Vis spectra, while PCM accounts for the solvent's dielectric stabilization of the excited state[3].
-
Quantitative Data Presentation
The following table summarizes the typical cross-referencing landscape for benzamide derivatives, highlighting where theoretical models require targeted correction to match experimental reality.
| Spectroscopic Modality | Parameter | Experimental Observation (Typical) | Theoretical Prediction (B3LYP/6-311++G**) | Deviation Causality & Required Correction |
| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ | 3450 - 3600 cm⁻¹ | Anharmonicity; requires scaling factor (~0.96) |
| FT-IR | C=O Stretch (Amide I) | 1650 - 1680 cm⁻¹ | 1700 - 1730 cm⁻¹ | Anharmonicity; requires scaling factor |
| ¹H NMR | Amide -NH₂ Protons | 7.5 - 8.0 ppm (Two singlets in DMSO) | 7.2 - 7.8 ppm (Gas phase, often averaged) | Hindered rotation; requires PCM solvent model & conformational analysis |
| ¹³C NMR | Carbonyl C=O | 168 - 172 ppm | 165 - 175 ppm | Excellent agreement when using GIAO method |
| UV-Vis | π → π* Transition | 230 - 280 nm | 225 - 275 nm | Solvent stabilization; requires TD-DFT and PCM |
References
- Spectroscopic and theoretical investigation of solvent effect on N–H∙∙∙O, N–H∙∙∙N and N–H∙∙∙π interactions in complexes of N-monosubstituted benzamides ResearchG
- Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent Taylor & Francis
- Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides MDPI
- Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation New Journal of Chemistry (RSC Publishing)
- Spectral Calcul
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3-methyl-N-(2-methylphenyl)benzamide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is a critical component of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-methyl-N-(2-methylphenyl)benzamide (CAS No. 97405-28-2), ensuring the protection of laboratory personnel and the environment.
While specific hazard data for this compound is not extensively documented, the precautionary principles for the broader class of N-substituted benzamides and general chemical waste dictate a cautious and systematic approach to its disposal.[1][2] This guide is structured to provide clarity and operational guidance, from immediate safety measures to the final steps of waste hand-off.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The primary routes of exposure to solid chemical compounds of this nature are inhalation of dust and direct contact with the skin and eyes.[3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against accidental splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if there is a risk of dust generation. | Minimizes the inhalation of fine particles. |
Always handle the chemical in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any airborne particulates.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in standard municipal trash.[5]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.
2. Containerization:
-
Use a dedicated, properly labeled, and sealable container for the waste. The container must be compatible with the chemical and in good condition.[6]
-
If possible, use the original container. If not, a high-density polyethylene (HDPE) or glass container is a suitable alternative.
-
The container must be securely closed at all times, except when adding waste.
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[6]
-
The label must include the full chemical name: "this compound" and its CAS number (97405-28-2).
-
Indicate the approximate quantity of the waste.
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.[7]
-
The storage area should be away from incompatible materials and general laboratory traffic.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[8]
-
Provide them with a full inventory of the waste you need to be collected.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Containment:
-
For small, dry spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.[1]
-
-
Cleanup:
-
Wipe the spill area with a damp cloth or paper towel.
-
All materials used for cleanup (e.g., contaminated gloves, wipes, and any absorbent materials) must also be disposed of as hazardous waste.
-
-
Decontamination: Decontaminate the area with soap and water.
-
Reporting: Report the spill to your EHS department in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- TCI Chemicals. (2024). Safety Data Sheet: 3-Amino-N-methylbenzamide.
- ChemicalBook. (2026). N-Methylbenzamide - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Benzamide.
- New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide.
- Fisher Scientific. (2025). Safety Data Sheet: Benzamide.
- U.S. Environmental Protection Agency. (2025). GHS Data: 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Nitro-N-phenylbenzamide.
- ChemicalBook. (n.d.). BENZAMIDE, 3-METHYL-N-(2-METHYLPHENYL)-.
- Sigma-Aldrich. (2015). Safety Data Sheet: Benzamide.
- Gowda, B. T., Tokarčík, M., Rodrigues, V. Z., Kožíšek, J., & Fuess, H. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2849.
- Echemi. (n.d.). 3-AMINO-N-METHYL-N-PHENYL-BENZAMIDE Safety Data Sheets.
- Central Drug House. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Metasci. (n.d.). Safety Data Sheet Benzamide.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. N-Methylbenzamide - Safety Data Sheet [chemicalbook.com]
- 8. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
